molecular formula C8H10N2O2 B6356129 3-(Oxetan-3-yl)-2-oxopyrrolidine-3-carbonitrile CAS No. 1462289-86-6

3-(Oxetan-3-yl)-2-oxopyrrolidine-3-carbonitrile

Cat. No.: B6356129
CAS No.: 1462289-86-6
M. Wt: 166.18 g/mol
InChI Key: PBXILQPJIPSNIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Oxetan-3-yl)-2-oxopyrrolidine-3-carbonitrile is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(Oxetan-3-yl)-2-oxo-pyrrolidine-3-carbonitrile is 166.074227566 g/mol and the complexity rating of the compound is 264. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(oxetan-3-yl)-2-oxopyrrolidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-5-8(6-3-12-4-6)1-2-10-7(8)11/h6H,1-4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXILQPJIPSNIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1(C#N)C2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Therapeutic potential of oxetanyl-pyrrolidine derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

The Oxetanyl-Pyrrolidine Motif: A Strategic Scaffold for Physicochemical Optimization in Drug Discovery

Executive Summary

In modern medicinal chemistry, the "molecular obesity" crisis—characterized by increasing lipophilicity and molecular weight—has necessitated the development of low-molecular-weight, polar, yet metabolically stable scaffolds. The oxetanyl-pyrrolidine motif, particularly in its spirocyclic form (2-oxa-6-azaspiro[3.3]heptane ), has emerged as a premier solution.

This guide analyzes the therapeutic potential of this scaffold as a bioisostere for gem-dimethyl groups, carbonyls, and morpholines. It provides a technical roadmap for its synthesis, physicochemical profiling, and application in lead optimization, grounded in data from high-impact case studies like the tuberculosis candidate TBI-223 .

Structural Logic: The Oxetane Advantage

The incorporation of an oxetane ring into a pyrrolidine scaffold addresses three critical failure modes in drug discovery: metabolic instability , poor solubility , and non-specific binding .

Bioisosterism and Property Modulation

The oxetane ring acts as a "polar hydrophobic" group. It occupies a van der Waals volume similar to a gem-dimethyl group (


 vs. 

) but significantly alters the electronic landscape.
  • Vs. Gem-Dimethyl: Replacing a gem-dimethyl group with an oxetane typically lowers

    
     by 0.5–1.0 units due to the oxygen atom's polarity and the high dipole moment (~1.9 D) generated by the strained ring. This reduces lipophilicity-driven toxicity and off-target HERG binding.
    
  • Vs. Carbonyl: The oxetane oxygen acts as a weak hydrogen bond acceptor (HBA) similar to a ketone or amide carbonyl but lacks the acidic

    
    -protons that often lead to epimerization or metabolic abstraction.
    
  • Vs. Morpholine: The spiro-oxetanyl pyrrolidine (2-oxa-6-azaspiro[3.3]heptane) is a surrogate for morpholine.[1][2] It retains the HBA capability and basicity modulation but with a distinct vector orientation and often improved metabolic stability due to the lack of oxidizable

    
    -methylene groups adjacent to the oxygen.
    
Visualization: The Bioisosteric Landscape

The following diagram illustrates the strategic relationships between the oxetanyl-pyrrolidine scaffold and traditional motifs.

Bioisostere_Logic cluster_0 Traditional Scaffolds GemDimethyl Gem-Dimethyl Pyrrolidine (Lipophilic, Metabolic Liability) OxetanylPyrrolidine Spiro-Oxetanyl Pyrrolidine (2-oxa-6-azaspiro[3.3]heptane) OPTIMAL SCAFFOLD GemDimethyl->OxetanylPyrrolidine Reduce LogD (-1.0) Block CYP Oxidation Morpholine Morpholine (Standard Solubilizer, Metabolic Soft Spot) Morpholine->OxetanylPyrrolidine Retain HBA Alter Vector Improve Stability Carbonyl Carbonyl (Amide/Ketone) (H-Bond Acceptor, Chemical Instability) Carbonyl->OxetanylPyrrolidine Remove Epimerization Risk Retain Dipole

Figure 1: Strategic bioisosteric replacement logic positioning the spiro-oxetanyl pyrrolidine as a multi-parameter optimization solution.

Physicochemical Profiling: Data-Driven Comparison

The transition from a standard pyrrolidine or morpholine to an oxetanyl-pyrrolidine derivative yields predictable shifts in physicochemical properties. The table below summarizes data derived from key medicinal chemistry literature (e.g., Carreira et al., Stepan et al.).

Table 1: Comparative Properties of Pyrrolidine Scaffolds

PropertyGem-Dimethyl PyrrolidineMorpholineSpiro-Oxetanyl PyrrolidineImpact
LogD (pH 7.4) High (Base + 0.5)Moderate (Base - 1.0)Low (Base - 1.5) Improved Solubility & LLE
pKa (Conj. Acid) ~10.5 (Highly Basic)~8.3 (Weakly Basic)~8.0 - 8.5 Reduced Lysosomal Trapping
Metabolic Stability Low (N-dealkylation prone)Moderate (Ring oxidation)High Blocked Metabolic Soft Spots
H-Bond Acceptors 1 (Nitrogen)2 (N + O)2 (N + O) Retains Target Interactions
Vector Geometry Tetrahedral (

)
Chair ConformationPuckered/Rigid Novel Chemical Space

Key Insight: The spiro-oxetanyl pyrrolidine lowers basicity (pKa) compared to the parent pyrrolidine due to the inductive electron-withdrawing effect of the oxetane oxygen transmitted through the spiro-center. This is crucial for improving permeability and reducing phospholipidosis risk.

Therapeutic Case Study: TBI-223 and Tuberculosis[4][5]

The clinical relevance of this scaffold is exemplified by TBI-223 , a potent antituberculosis agent currently in development.

  • The Challenge: Early leads in the program suffered from rapid metabolic clearance and poor solubility, limiting oral bioavailability.

  • The Solution: The incorporation of the 2-oxa-6-azaspiro[3.3]heptane ring (an oxetanyl-pyrrolidine analog) served as a "solubilizing spike."

  • Outcome:

    • Metabolic Shielding: The spiro-fusion prevents oxidative metabolism at the

      
      -carbon of the amine.
      
    • Efficacy: The compound demonstrated potent activity against Mycobacterium tuberculosis with an improved safety profile compared to linezolid.

    • Scalability: The development of a robust synthesis for the spiro-ring allowed for kilogram-scale production (see Section 4).

Technical Protocol: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane

Synthesizing spirocyclic oxetanes is non-trivial due to ring strain.[3][4] The following protocol is an optimized, scalable route adapted from Organic Process Research & Development (2023) and foundational work by the Carreira group. It avoids the use of unstable intermediates often found in academic routes.

Reaction Scheme Workflow

Synthesis_Workflow Step1 Tribromopentaerythritol (Starting Material) Step2 Cyclization 1: Oxetane Formation (NaOH, Heat) Step1->Step2 Intermediate1 3,3-Bis(bromomethyl)oxetane (BBMO) Step2->Intermediate1 Step3 Cyclization 2: Spiro-Azetidine Formation (R-NH2, NaOH) Intermediate1->Step3 Product 2-Oxa-6-azaspiro[3.3]heptane Derivative Step3->Product

Figure 2: Step-wise construction of the spiro-oxetanyl scaffold.

Detailed Methodology

Objective: Synthesis of N-benzyl-2-oxa-6-azaspiro[3.3]heptane (a versatile protected building block).

Reagents:

  • Tribromopentaerythritol (TBNPA)

  • Sodium Hydroxide (NaOH)[5]

  • Benzylamine

  • Ethanol/Water solvent system[6]

Step 1: Formation of 3,3-Bis(bromomethyl)oxetane (BBMO) [5][7]

  • Dissolution: Dissolve TBNPA (1.0 equiv) in ethanol.

  • Cyclization: Add aqueous NaOH (1.2 equiv) dropwise at reflux. The intramolecular Williamson ether synthesis occurs here.

  • Workup: Distill the crude mixture to isolate BBMO as a colorless oil. Note: BBMO is a potent alkylating agent; handle with extreme caution.

Step 2: Double Displacement to Form the Spiro-Cycle

  • Setup: Suspend BBMO (1.0 equiv) in water. Add Benzylamine (1.0 equiv).

  • Reaction: Heat the mixture to reflux. Slowly add excess NaOH (4.0 equiv) over 2 hours. This forces the double displacement of the bromides by the amine nitrogen.

  • Extraction: Cool to room temperature. Extract with Methyl tert-butyl ether (MTBE).

  • Purification: The product can often be crystallized as a salt (e.g., oxalate or tosylate) to ensure high purity (>98%) without chromatography.

Validation Check:

  • 1H NMR (CDCl3): Look for the characteristic oxetane doublets around

    
     4.8 ppm and the azetidine signals around 
    
    
    
    3.5 ppm. The disappearance of the
    
    
    signal confirms cyclization.

Experimental Workflow: Microsomal Stability Profiling

To validate the "metabolic stability" claim of the oxetanyl-pyrrolidine derivative, a rigorous Intrinsic Clearance (


) assay is required.

Protocol:

  • Incubation: Incubate the test compound (

    
    ) with pooled Human Liver Microsomes (HLM) (0.5 mg protein/mL) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-regenerating system (Mg

    
    , Glucose-6-phosphate, G6PDH, NADP+).
    
  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Immediately quench with ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life (
    
    
    ).
    
    

Success Criteria: An oxetanyl-pyrrolidine derivative is considered "successful" if it exhibits a


 (low clearance) compared to a gem-dimethyl analog with 

.

References

  • Carreira, E. M., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[2][4][8] Angewandte Chemie International Edition. Link

  • Stepan, A. F., et al. (2011). "Structural Measures of Metabolic Stability: Oxetanes as Gem-Dimethyl Group Isosteres." Journal of Medicinal Chemistry. Link

  • Wuitschik, G., et al. (2010). "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie. Link

  • Burkhard, J. A., et al. (2010). "Oxetanes as Chiral, Stable, and Hydrophilic Surrogates for Gem-Dimethyl Groups." Organic Letters. Link

  • Beiger, J. J., et al. (2023). "Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223." Organic Process Research & Development. Link

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][9] Chemical Reviews. Link

Sources

Solubility and Lipophilicity Profile of Oxetane-Substituted Pyrrolidines

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Researchers

Executive Summary: Escaping "Flatland" with Polar Bulk

In modern drug discovery, the "magic methyl" effect—adding a methyl group to boost potency—often comes with a "lipophilicity tax," increasing LogD and subsequently raising the risk of metabolic clearance and off-target toxicity (e.g., hERG inhibition). The oxetane-substituted pyrrolidine has emerged as a high-value structural motif that resolves this conflict.

By replacing a gem-dimethyl group or a carbonyl moiety with an oxetane ring on a pyrrolidine scaffold, researchers can introduce "polar bulk." This modification simultaneously lowers lipophilicity (LogD), enhances metabolic stability by blocking soft spots, and dramatically improves aqueous solubility—often by orders of magnitude—while maintaining the vector orientation required for target binding. This guide analyzes the physicochemical mechanics of this transformation and provides validated protocols for its assessment.

The Physicochemical Rationale

The utility of the oxetane-pyrrolidine motif rests on three distinct physicochemical pillars: bioisosterism, lipophilicity modulation, and pKa attenuation.

Bioisosterism: The "Polar Gem-Dimethyl"

The oxetane ring (a four-membered cyclic ether) is sterically similar to a gem-dimethyl group but electronically distinct.

  • Steric Volume: The oxetane ring occupies a similar spatial volume to a gem-dimethyl group, allowing it to fit into hydrophobic pockets originally optimized for alkyl groups.

  • Dipole & Polarity: Unlike the hydrophobic gem-dimethyl, the oxetane oxygen has a significant dipole and acts as a weak hydrogen bond acceptor (HBA). This allows the motif to interact with solvent water, reducing the energy penalty of solvation.

The "pKa Clip": Modulating Amine Basicity

One of the most critical, yet often overlooked, features of oxetane substitution on nitrogen heterocycles (like pyrrolidine) is the inductive effect.

  • Mechanism: The oxygen atom in the oxetane ring is electronegative.[1][2] When an oxetane is fused (spiro) or directly substituted onto a pyrrolidine, its electron-withdrawing inductive effect (

    
    ) propagates to the pyrrolidine nitrogen.
    
  • Impact: This reduces the basicity (

    
    ) of the pyrrolidine nitrogen, typically by 2.0 to 3.0 log units .
    
  • Therapeutic Benefit: Lowering the

    
     of a basic amine (e.g., from 9.5 to 6.5) often reduces hERG channel inhibition and improves membrane permeability by increasing the fraction of neutral species at physiological pH, without sacrificing solubility (due to the oxetane's intrinsic polarity).
    

Solubility & Lipophilicity Profile: Data Analysis

The following table summarizes the quantitative impact of replacing a gem-dimethyl group with an oxetane on a pyrrolidine scaffold.

Table 1: Physicochemical Comparison (Matched Molecular Pairs)
Propertygem-Dimethyl PyrrolidineOxetane-Substituted PyrrolidineDelta / Impact
LogD (pH 7.4) High (Lipophilic)Lower (-0.5 to -1.5 units) Significant reduction in lipophilicity improves metabolic stability.
Aqueous Solubility Low (< 10 µM typical)High (> 100 µM typical) Solubility often increases by 4-fold to >4000-fold .
Metabolic Stability (

)
High Clearance (CYP oxidation)Low Clearance Oxetane blocks the metabolic "soft spot" (C-H oxidation) without adding lipophilicity.[2]
Basicity (

)
~9.5 - 10.5~6.5 - 8.0 Reduced basicity lowers hERG risk and lysosomal trapping.
H-Bond Acceptors 0 (from alkyl)1 (Weak) The ether oxygen acts as a weak acceptor, aiding solvation.

Key Insight: The solubility improvement is not just due to lower LogD. The oxetane oxygen disrupts the crystal lattice energy and engages in specific solvation interactions that alkyl groups cannot support.

Strategic Optimization Workflow

The following diagram illustrates the decision logic for deploying oxetane-pyrrolidines during lead optimization.

OxetaneOptimization Start Lead Compound (Pyrrolidine Scaffold) Issue Identify Liability: 1. High LogD / Low Sol 2. Metabolic Instability (CYP) 3. hERG Toxicity (High pKa) Start->Issue Decision Is the liability at the gem-dimethyl or carbonyl? Issue->Decision Switch Execute Bioisostere Switch: Replace gem-dimethyl with Oxetane Decision->Switch Yes CheckPka Check Basicity (pKa) Switch->CheckPka HighPkaRisk Is hERG a risk? CheckPka->HighPkaRisk Result1 Oxetane lowers pKa (~2-3 units) Reduces hERG risk Increases Solubility HighPkaRisk->Result1 Yes (Oxetane helps) MetabCheck Metabolic Stability Check Result1->MetabCheck Result2 Oxetane blocks C-H oxidation Lowers CLint MetabCheck->Result2

Figure 1: Decision tree for implementing oxetane bioisosteres to resolve solubility, metabolic, and toxicity liabilities.

Experimental Protocols (Self-Validating Systems)

To generate reliable data for these profiles, standard assays must be adapted to account for the specific properties of polar heterocycles.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Unlike kinetic solubility (which can overestimate solubility due to supersaturation), thermodynamic solubility measures the equilibrium state, critical for accurate formulation predictions.

Objective: Determine the saturation solubility of the oxetane-pyrrolidine analog in PBS (pH 7.4).

Methodology:

  • Preparation: Weigh 1-2 mg of solid compound into a chemically resistant glass vial.

  • Solvation: Add phosphate-buffered saline (PBS, pH 7.4) to the solid. Aim for a concentration well above the predicted solubility limit (e.g., start at 2 mg/mL).

  • Equilibration: Shake the suspension at room temperature (25°C) for 24 hours .

    • Self-Validation Step: Visually inspect the vial. Solid must be visible at all times. If the solution becomes clear, add more solid to ensure saturation.

  • Separation: Centrifuge the sample at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter (ensure low binding).

  • Quantification: Analyze the supernatant via HPLC-UV or LC-MS/MS.

    • Calibration: Use a 3-point calibration curve of the compound in DMSO (diluted to match the mobile phase).

  • pH Verification (Critical): Measure the pH of the supernatant after the experiment. If the compound is a base (pyrrolidine), it may have shifted the pH, invalidating the "pH 7.4" claim.

  • Purity Check: Compare the UV spectrum/MS trace of the supernatant to the stock. If degradation products (>5%) are present, the solubility data is invalid due to instability.

Protocol B: Chromatographic LogD Determination ( )

Traditional shake-flask LogP is labor-intensive. The HPLC retention time method is faster and self-validating via reference standards.

Objective: Determine the distribution coefficient at pH 7.4.

Methodology:

  • Column Selection: Use a C18 reversed-phase column with high end-capping (to minimize silanol interactions with the pyrrolidine amine).

  • Mobile Phase: 50 mM Ammonium Acetate (pH 7.4) / Methanol. Isocratic mode is preferred for LogD correlation.

  • Calibration (Self-Validation): Run a set of 5-7 reference standards with known

    
     values (e.g., Propranolol, Atenolol, Carbamazepine) that bracket the expected range of the analyte.
    
  • Data Acquisition: Inject the oxetane-pyrrolidine sample. Record the retention time (

    
    ).
    
  • Calculation: Calculate the capacity factor

    
    , where 
    
    
    
    is the dead time (determined by uracil or thiourea).
  • Correlation: Plot

    
     of standards vs. their known 
    
    
    
    . Use the linear regression equation to calculate the
    
    
    of the oxetane analog.
    • Acceptance Criteria: The

      
       of the calibration line must be >0.98.
      

Case Study References & Authority

The following references provide the foundational data and specific examples (such as the work by the Carreira group) used to construct this guide.

References
  • Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 45(46), 7736-7739. Link

    • Core citation for the initial validation of oxetanes as gem-dimethyl bioisosteres.
  • Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246. Link

    • Comprehensive review detailing solubility improvements (up to 4000-fold) and lipophilicity reduction.
  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. Link

    • Provides context on polarity and metabolic stability comparisons relevant to bioisosterism.
  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Spirocyclic Oxetanes." Organic Letters, 12(9), 1944–1947. Link

    • Specific synthetic protocols and structural d
  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 116(19), 12150–12233. Link

    • The definitive review on the subject, covering pKa modul

Sources

The Oxetane Paradigm: Engineering Metabolic Stability and Physicochemical Properties in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the optimization of a lead compound requires a delicate balancing act between pharmacodynamic potency and pharmacokinetic viability. Among the most transformative strategies developed in the last two decades is the use of the oxetane ring as a bioisostere for gem-dimethyl, carbonyl, and tert-butyl groups[1].

This technical guide explores the mechanistic causality behind the oxetane motif’s ability to enhance metabolic stability, modulate physicochemical properties, and improve Ligand-Lipophilicity Efficiency (LLE). By mapping the electronic and steric consequences of oxetane incorporation, this document provides drug development professionals with a rational framework for deploying this structural motif, complete with validated experimental protocols for assessing metabolic clearance.

The Mechanistic Basis of Oxetane-Mediated Metabolic Stability

The substitution of a lipophilic alkyl group (such as a gem-dimethyl moiety) with an oxetane ring fundamentally alters the metabolic fate of a molecule. This is not merely a steric replacement; it is a profound electronic modulation.

Evasion of CYP450-Mediated Oxidation

Cytochrome P450 (CYP450) enzymes primarily metabolize xenobiotics via oxidative pathways, initiating with a Hydrogen Atom Transfer (HAT) from a labile C-H bond to a high-valent iron-oxo species. Alkyl groups are highly susceptible to this mechanism.

The oxetane ring confers metabolic resistance through two primary mechanisms[2]:

  • Inductive Electron Withdrawal: The highly electronegative oxygen atom within the strained four-membered ring exerts a strong inductive (-I) effect. This reduces the electron density of adjacent C-H bonds, increasing their bond dissociation energy (BDE) and raising the activation energy required for the CYP450 HAT step.

  • Lipophilicity Reduction: CYP450 active sites are predominantly hydrophobic. By replacing a lipophilic gem-dimethyl group with a polar oxetane, the overall distribution coefficient (LogD) of the molecule decreases. This thermodynamically disfavors non-specific hydrophobic partitioning into the CYP450 active site, directly reducing intrinsic clearance (

    
    )[3].
    
Modulation of Proximal Amine Basicity

Off-target toxicities, such as hERG channel inhibition, are frequently driven by highly basic amines. The oxetane oxygen acts as an electron-withdrawing group, successfully reducing the


 of adjacent amines (e.g., lowering piperazine 

from 8.0 to 6.4)[4]. This subtle basicity modulation prevents the molecule from carrying a strong positive charge at physiological pH, thereby reducing phospholipidosis risks and improving target selectivity[5].
Emerging Liabilities: Microsomal Epoxide Hydrolase (mEH)

While oxetanes are highly resistant to CYP450 oxidation, they are not metabolically invincible. Deep profiling of oxetane-containing candidates (such as AZD1979) revealed a distinct metabolic liability: ring-opening catalyzed by human microsomal epoxide hydrolase (mEH)[4]. mEH attacks the strained ether, hydrolyzing it into a highly polar, readily cleared diol. Recognizing this pathway is critical; medicinal chemists must often introduce steric bulk adjacent to the oxetane to shield it from mEH nucleophilic attack.

MetabolicPathway Drug Oxetane-Containing Drug Candidate CYP450 CYP450 Enzymes (Oxidative Metabolism) Drug->CYP450 Steric/Electronic Shielding mEH Microsomal Epoxide Hydrolase (mEH Pathway) Drug->mEH Nucleophilic Attack Stable Metabolic Resistance (Extended Half-life) CYP450->Stable Blocked HAT Reaction RingOpen Ring-Opened Diol (Rapid Clearance) mEH->RingOpen Hydrolysis

Mechanistic divergence of oxetane metabolism: CYP450 resistance vs. mEH susceptibility.

Quantitative Impact on Physicochemical Profiles

The incorporation of an oxetane ring triggers profound shifts in a molecule's physicochemical profile. Because the oxygen atom acts as a strong hydrogen-bond acceptor, the desolvation penalty of the molecule is lowered, which can increase aqueous solubility by a factor of 4 to over 4000 depending on the structural context[6].

Table 1: Comparative Physicochemical and Metabolic Data

Propertygem-Dimethyl GroupOxetane BioisostereMechanistic Consequence
Lipophilicity (LogD) HighLowered (Neutral/Polar)Reduced non-specific binding and CYP450 partitioning.
Aqueous Solubility PoorHigh (Up to 4000x increase)Improved oral bioavailability and formulation ease.
Metabolic Stability Labile (CYP450 oxidation)Stable (Steric/Electronic shielding)Extended half-life (

) and lower intrinsic clearance.
Amine Basicity (

)
Negligible impactLowered (via inductive effect)Reduced hERG inhibition and phospholipidosis risk.
Conformation Antiplanar favoredSynclinal favoredAltered vector projection for target engagement.

Experimental Methodology: Validating Metabolic Stability

To empirically validate the metabolic stability of an oxetane bioisostere against its gem-dimethyl counterpart, a self-validating Human Liver Microsome (HLM) assay must be employed. This protocol ensures that clearance is enzymatically driven and accurately quantified[2].

Step-by-Step Protocol: High-Throughput HLM Stability Assay

1. Reagent Preparation:

  • Microsomes: Thaw pooled Human Liver Microsomes (HLMs) on ice. Dilute to a working concentration of 0.5 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Test Compounds: Prepare 10 mM stock solutions of the oxetane compound, the gem-dimethyl control, and reference standards (Verapamil for high clearance; Warfarin for low clearance) in DMSO. Dilute to a 1 µM final assay concentration (ensuring final DMSO is <0.1% to prevent CYP inhibition).

  • Cofactor: Prepare a 10 mM NADPH solution in phosphate buffer (freshly made).

2. Pre-Incubation:

  • Aliquot 40 µL of the microsome/compound mixture into a 96-well plate.

  • Pre-incubate the plate at 37°C for 5 minutes in a shaking water bath to achieve thermal equilibrium.

3. Reaction Initiation & Time-Course:

  • Initiation: Add 10 µL of the pre-warmed NADPH solution to each well to initiate the oxidative reaction (Final volume = 50 µL).

  • Negative Control: For the 0-minute time point, add the quench solution before adding NADPH to establish the baseline matrix concentration.

4. Quenching & Extraction:

  • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • The organic solvent precipitates the microsomal proteins and halts enzymatic activity.

5. Centrifugation & LC-MS/MS Analysis:

  • Centrifuge the plates at 4000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant to a clean plate and analyze the remaining parent compound via LC-MS/MS using Multiple Reaction Monitoring (MRM).

6. Data Analysis (Self-Validation Logic):

  • Plot the natural log of the percentage of remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (

    
    ).
    
  • Calculate half-life:

    
    
    
  • Calculate Intrinsic Clearance:

    
     (
    
    
    
    )

HLMWorkflow Prep 1. Prepare HLM & Test Compound Incubate 2. Pre-incubate at 37°C Prep->Incubate NADPH 3. Initiate with NADPH Cofactor Incubate->NADPH Quench 4. Time-Course Quench (MeCN + IS) NADPH->Quench Centrifuge 5. Centrifuge & Extract Quench->Centrifuge LCMS 6. LC-MS/MS Quantification Centrifuge->LCMS

Step-by-step workflow for in vitro human liver microsome (HLM) metabolic stability assays.

Conclusion

The oxetane ring represents a triumph of rational drug design. By understanding the causality behind its physicochemical effects—specifically its strong dipole, inductive electron withdrawal, and rigid puckered conformation—medicinal chemists can systematically rescue metabolically labile or poorly soluble lead compounds. However, the application of oxetanes requires vigilant profiling against non-CYP clearance pathways, such as mEH-mediated hydrolysis. When deployed with rigorous in vitro validation, the oxetane bioisostere remains one of the most powerful tools for optimizing the pharmacokinetic destiny of a drug candidate.

References

  • Ishikura, H., & Bull, J. A. "Synthetic oxetanes in drug discovery: where are we in 2025?" Taylor & Francis. [Link]

  • Wuitschik, G., et al. "Oxetanes in drug discovery: structural and synthetic insights." Journal of Medicinal Chemistry, 2010. [Link]

  • Huang, G., et al. "Applications of oxetanes in drug discovery and medicinal chemistry." European Journal of Medicinal Chemistry. [Link]

  • Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 2016. [Link]

Sources

Comprehensive Structural Profiling: 3-(Oxetan-3-yl)-2-oxopyrrolidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical Structure Analysis of 3-(Oxetan-3-yl)-2-oxopyrrolidine-3-carbonitrile Content Type: Technical Whitepaper / Methodological Guide Author Persona: Senior Application Scientist

Executive Technical Summary

In the landscape of modern medicinal chemistry, the incorporation of small, strained heterocycles like oxetanes has become a pivotal strategy for modulating physicochemical properties.[1][2][3][4][5][6] The scaffold This compound represents a high-value intermediate, likely utilized in the synthesis of JAK inhibitors or similar immunomodulatory agents.

This guide addresses the specific analytical challenges posed by this molecule: a quaternary chiral center at the pyrrolidone C3 position, the acid-sensitivity of the oxetane ring, and the high polarity of the lactam-nitrile motif. As Senior Application Scientist, I present a validated pathway for the structural elucidation and purity assessment of this compound, moving beyond basic characterization to rigorous, self-validating proof of structure.

Key Structural Features & Analytical Implications
FeatureChemical ConsequenceAnalytical Strategy
Oxetane Ring High ring strain (~106 kJ/mol); potential for acid-catalyzed ring opening.Avoid low pH (<2) mobile phases; monitor for diol impurities via LC-MS.
Quaternary C3 No direct proton attachment; "blind spot" in 1H-NMR.HMBC is mandatory to triangulate connectivity via neighboring protons.
Nitrile Group Strong dipole; distinct IR signature.FT-IR (2200-2250 cm⁻¹) and 13C-NMR (~118 ppm).
Chirality C3 is a stereocenter; molecule exists as an enantiomeric pair.Chiral HPLC/SFC required for enantiomeric excess (ee) determination.

Synthetic Context & Impurity Profiling

To analyze a compound effectively, one must understand its genesis. This scaffold is typically constructed via the alkylation of 2-oxopyrrolidine-3-carbonitrile with an electrophilic oxetane source (e.g., 3-iodooxetane or oxetan-3-yl tosylate) under basic conditions.

Critical Impurity Vectors
  • O-Alkylation vs. C-Alkylation: The lactam amide can compete as a nucleophile. While C-alkylation at the active methylene (C3) is desired, O-alkylation of the carbonyl oxygen is a common byproduct.

    • Differentiation: C-alkylated product retains the Carbonyl C=O signal (~170 ppm); O-alkylated imidate shows a significant shift.

  • Ring-Opened Hydrolysis Products: Exposure to strong acids during workup can open the oxetane to a 1,3-diol.

  • Starting Material: Unreacted 2-oxopyrrolidine-3-carbonitrile.

SynthesisWorkflow cluster_analysis Analytical Checkpoints Start 2-oxopyrrolidine- 3-carbonitrile Intermediate Anionic Intermediate Start->Intermediate Deprotonation Reagent 3-Iodooxetane (or Tosylate) Base Base (LiHMDS/NaH) Base->Intermediate Product Target: C-Alkylated (Quaternary C3) Intermediate->Product + Reagent (Kinetic Control) Impurity1 Impurity A: O-Alkylated (Imidate) Intermediate->Impurity1 Thermodynamic/Solvent Effect Impurity2 Impurity B: Ring-Opened Diol Product->Impurity2 Acidic Workup Check1 1H-NMR (Check C3-H loss) Product->Check1 Check2 LC-MS (Check M+H) Product->Check2

Figure 1: Synthetic pathway and critical impurity vectors requiring analytical monitoring.

Structural Elucidation Protocols

The absence of a proton at the C3 position makes 1D 1H-NMR insufficient for proving the substitution pattern. A multi-dimensional approach is required.

A. Nuclear Magnetic Resonance (NMR) Strategy

Solvent Selection: DMSO-d6 is recommended over CDCl₃ due to the lactam's polarity and to prevent potential acid traces in chloroform from degrading the oxetane.

1. 1H-NMR (Proton) Expectations[1][7]
  • Oxetane Protons: Look for a distinct pattern between 4.4 and 4.9 ppm. Due to the chiral center at pyrrolidone-C3, the oxetane ring is diastereotopic. The protons on the same face as the nitrile will differ from those on the face of the lactam carbonyl. Expect complex multiplets rather than simple doublets.

  • Pyrrolidone Ring:

    • NH: Broad singlet, typically 8.0–9.0 ppm (concentration dependent).

    • C5-H₂: Triplet/multiplet ~3.2–3.4 ppm.

    • C4-H₂: Multiplet ~2.1–2.5 ppm.

  • The "Silent" C3: The disappearance of the C3 proton (present in the starting material ~3.5 ppm) is the primary indicator of reaction completion.

2. 13C-NMR & DEPT-135
  • C=O (Lactam): ~172 ppm.

  • CN (Nitrile): ~119 ppm.

  • Oxetane C2'/C4': ~76–78 ppm (Inverted in DEPT-135).

  • Oxetane C3' (Methine): ~35–40 ppm (Upright in DEPT-135).

  • Pyrrolidone C3 (Quaternary): ~45–50 ppm.[6][8] Critical: This signal will disappear in DEPT-135.

3. 2D-NMR: The Definitive Proof (HMBC)

To prove the oxetane is attached to C3 and not the Nitrogen or Oxygen, you must map the Heteronuclear Multiple Bond Coherence (HMBC) .

  • Correlation A: Oxetane methine proton (H3') -> Pyrrolidone Carbonyl (C2) and Nitrile Carbon (CN).

  • Correlation B: Pyrrolidone C4 protons -> Quaternary C3 -> Oxetane C3'.

HMBC_Map Figure 2: HMBC Triangulation of the Quaternary Center (C3) C3 C3 (Quat) CN Nitrile C C2 C2 (C=O) Ox_CH Oxetane CH Ox_CH->C3 3J Ox_CH->CN 3J (Weak) Pyr_CH2 Pyrrolidone C4-H Pyr_CH2->C3 2J Pyr_CH2->CN 3J Pyr_CH2->C2 3J

Figure 2: Visualizing the HMBC correlations necessary to confirm the quaternary center connectivity.

Mass Spectrometry & IR Analysis

Mass Spectrometry (LC-MS/HRMS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Parent Ion: [M+H]⁺.

  • Fragmentation Pattern:

    • Oxetanes are fragile. High collision energy often results in the loss of formaldehyde (CH₂O, -30 Da) or the entire oxetane ring (C₃H₅O, -57 Da).

    • Look for the loss of HCN (-27 Da) from the nitrile group.

  • Protocol: Use a volatile buffer (Ammonium Formate) to stabilize the ion. Avoid TFA in the mobile phase to prevent on-column degradation.

FT-IR Spectroscopy[9]
  • Nitrile (CN): Sharp, distinct band at 2230–2250 cm⁻¹ . This confirms the retention of the nitrile group.

  • Lactam (C=O): Strong band at 1690–1710 cm⁻¹ .

  • Ether (C-O-C): Strained oxetane ring stretch approx. 980 cm⁻¹ (often obscured, but look for characteristic fingerprinting).

Chromatographic Method Development (HPLC)

Developing a purity method for this compound requires balancing retention of the polar lactam with the stability of the oxetane.

Recommended Method Parameters
ParameterSettingRationale
Column C18 or Phenyl-Hexyl (e.g., Waters XBridge)Phenyl-Hexyl offers better selectivity for the aromatic-like electron density of the nitrile/lactam.
Mobile Phase A 10mM Ammonium Bicarbonate (pH 7.4)Crucial: Basic/Neutral pH preserves the acid-sensitive oxetane ring.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 5% B to 60% B over 15 minThe compound is polar; high organic is not needed for elution.
Detection UV @ 210 nm & 230 nmNitriles have low UV absorbance; 210 nm captures the amide n->π* transition.
Chiral Separation (Enantiomeric Purity)

Since C3 is a stereocenter, the synthesized product is a racemate.

  • Technique: SFC (Supercritical Fluid Chromatography) is superior for oxetanes due to low viscosity and mild conditions.

  • Column: Chiralpak IC or IG (Immobilized phases).

  • Modifier: MeOH/CO₂ (no basic additive needed usually, but 0.1% DEA can sharpen peaks).

References

  • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery."[2][3][4][5][7] Angewandte Chemie International Edition, 49(48), 8993-8995. Link

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[3][4] Chemical Reviews, 116(24), 14737–14796. Link

  • Burkhard, J. A., et al. (2010). "Oxetanes in drug discovery: structural and synthetic insights." Journal of Medicinal Chemistry, 53(19), 7137-7151. Link

  • Trivedi, H. K., et al. (2012). "A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds." Scientia Pharmaceutica, 80(3), 591–603. Link

Sources

Strategic Rationale: Escaping "Flatland" with Polar Spirocycles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Engineering 3D-Rich Pharmacophores: A Technical Guide to Oxetane-Grafted Gamma-Lactam Scaffolds Content Type: Technical Whitepaper Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers

In modern drug discovery, the "Escape from Flatland" (increasing Fsp³ character) is a validated strategy to improve clinical success rates. While traditional gamma-lactams (pyrrolidin-2-ones) are privileged pharmacophores—found in racetams, immunomodulators, and antiepileptics—they often suffer from metabolic liabilities at the


-carbon or poor aqueous solubility when heavily substituted with lipophilic groups.

The oxetane-grafted gamma-lactam , specifically the spiro[oxetane-3,3'-pyrrolidin]-2'-one and its benzo-fused analog spiro[oxetane-3,3'-indolin]-2'-one , represents a high-value bioisosteric solution.

The Bioisosteric Switch: Gem-Dimethyl vs. Oxetane

The spiro-oxetane moiety acts as a bioisostere for the gem-dimethyl group (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) or the carbonyl group (

).[1][2]
  • Steric Equivalence: The oxetane ring occupies a similar steric volume to a gem-dimethyl group, maintaining the "lock" on the lactam conformation.

  • Electronic Modulation: Unlike the lipophilic gem-dimethyl, the oxetane oxygen is an inductive electron-withdrawing group (EWG). This lowers the

    
     of the lactam nitrogen (if unsubstituted) and reduces the electron density of the aromatic ring in indoline systems, potentially mitigating metabolic oxidation.
    
  • Solvation & Lipophilicity: The oxetane oxygen acts as a hydrogen bond acceptor (HBA), significantly lowering LogD and increasing aqueous solubility without introducing a "floppy" solubilizing tail.

Structural & Physicochemical Profiling

The following data summarizes the impact of grafting an oxetane ring onto a standard gamma-lactam core (oxindole scaffold used as the representative model).

Table 1: Matched Molecular Pair Analysis (MMPA) Comparison of unsubstituted oxindole, gem-dimethyl oxindole, and spiro-oxetane oxindole.

PropertyReference Scaffold (Oxindole)Gem-Dimethyl Analog (3,3-dimethyl)Oxetane-Grafted Scaffold (Spiro-oxetane) Impact Analysis
Structure Planar

-methylene
Steric bulk, LipophilicSteric bulk, Polar3D-Rich
cLogP ~1.6~2.3~1.1 Reduced Lipophilicity
Solubility ModerateLowHigh Enhanced Solvation
Metabolic Stability Low (benzylic oxidation)Moderate (blocked

-C)
High Blocked Metabolic Soft Spot
H-Bond Acceptors 1 (Lactam O)1 (Lactam O)2 (Lactam O + Oxetane O) Specific Interactions
Lactam

~13.5~13.5~12.8 Increased Acidity (Inductive)

Technical Insight: The spiro-oxetane ring creates a "solvation shell" around the hydrophobic core. The oxygen lone pairs are exposed, allowing water interaction, while the carbon skeleton maintains the hydrophobic contacts necessary for receptor binding.

Synthetic Methodologies: Constructing the Spiro-Fusion

The synthesis of these scaffolds is non-trivial due to the ring strain of the oxetane (~106 kJ/mol). We present two robust, self-validating protocols: one for the Spiro-Oxindole (benzo-fused) and one for the Spiro-Pyrrolidinone (aliphatic).

Protocol A: The "Bis-Alkylation" Route to Spiro[oxetane-3,3'-indolin]-2'-one

Best for: Rapid access to benzo-fused analogs from cheap starting materials.

Reagents: Oxindole, Paraformaldehyde, Methanesulfonyl chloride (MsCl), Base (KOH/NaH).

  • Bis-Hydroxymethylation (The Setup):

    • Dissolve oxindole (1.0 eq) in water/ethanol. Add KOH (1.1 eq).

    • Add paraformaldehyde (2.5 eq) portion-wise at 0°C.

    • Allow to warm to RT. The 3,3-bis(hydroxymethyl)indolin-2-one precipitates or is extracted.

    • Checkpoint: Verify disappearance of the benzylic methylene signal in

      
       NMR.
      
  • Activation (The Trigger):

    • Dissolve the diol in dry Pyridine/DCM at 0°C.

    • Add MsCl (1.05 eq) dropwise. Crucial: Stoichiometry must be controlled to mono-mesylate. Over-mesylation leads to decomposition or polymerization.

  • Intramolecular Cyclization (The Graft):

    • Add strong base (NaH or tBuOK, 2.0 eq) to the crude mono-mesylate in THF.

    • Heat to reflux (60°C) for 2-4 hours. The alkoxide displaces the mesylate to close the 4-membered ring.

    • Validation: The appearance of two distinct doublets (approx 4.8-5.0 ppm) in

      
       NMR indicates the geminal protons of the oxetane ring.
      
Protocol B: The "Carreira" Assembly for Spiro[oxetane-3,3'-pyrrolidin]-2'-one

Best for: De novo synthesis of the aliphatic gamma-lactam core.

Core Logic: This method utilizes oxetan-3-one as the pivotal building block.

  • Sulfinylimine Formation:

    • Condense oxetan-3-one with tert-butanesulfinamide (Ellman's auxiliary) using

      
       in THF.
      
  • Reformatsky-Type Addition:

    • React the sulfinylimine with the zinc enolate of tert-butyl acetate (or lithiated ethyl acetate).

    • Result: A

      
      -amino ester with the nitrogen attached to the oxetane quaternary center.
      
  • Homologation & Cyclization (The Challenge):

    • Note: Direct cyclization yields a

      
      -lactam. To get the 
      
      
      
      -lactam, one must use a succinate equivalent or perform a one-carbon homologation of the ester side chain before cyclization.
    • Alternative High-Yield Route: Use ethyl cyanoacetate + epichlorohydrin (2 eq) + NaH . This double alkylation/cyclization cascade constructs the spiro-oxetane and the pyrrolidine ring in fewer steps.

Visualizing the Science

Diagram 1: The Bioisosteric Evolution

Visualizing the transition from a metabolic liability to a stable, 3D scaffold.

Bioisostere_Evolution cluster_0 Generation 1: The Liability cluster_1 Generation 2: The Block cluster_2 Generation 3: The Solution node_flat Standard Oxindole (Flat, Metabolic Hotspot) node_gem Gem-Dimethyl (Lipophilic, Poor Solubility) node_flat->node_gem Methylation (Blocks Metabolism) node_spiro Spiro-Oxetane (Polar, Stable, Soluble) node_gem->node_spiro Oxetane Grafting (Lowers LogD)

Caption: Evolution of the gamma-lactam scaffold. The spiro-oxetane resolves the lipophilicity issues of gem-dimethyl blocking groups.

Diagram 2: Synthesis Workflow (Spiro-Oxindole)

The step-by-step mechanism for Protocol A.

Synthesis_Workflow Start Oxindole Precursor (C-H Acidic) Step1 Step 1: Bis-Hydroxymethylation (HCHO, Base) Start->Step1 Inter1 Intermediate: 3,3-bis(hydroxymethyl)oxindole Step1->Inter1 Step2 Step 2: Mono-Activation (MsCl, Pyridine, 0°C) Inter1->Step2 Inter2 Intermediate: Mono-Mesylate Step2->Inter2 Step3 Step 3: Intramolecular Etherification (NaH, THF, Reflux) Inter2->Step3 Final Target: Spiro[oxetane-3,3'-indolin]-2'-one Step3->Final

Caption: The "Bis-Alkylation" route converts a standard oxindole into the spiro-oxetane scaffold via a mono-mesylate intermediate.

Diagram 3: Strategic Decision Tree

When to deploy the Oxetane-Grafted Scaffold in a drug discovery campaign.

Decision_Tree Start Lead Compound Optimization Q1 Is the Lactam Metabolically Labile? Start->Q1 Q2 Is Solubility Acceptable? Q1->Q2 Yes (Block C3) Action_Keep Maintain Scaffold Q1->Action_Keep No Q3 Is Lipophilicity (LogD) High? Q2->Q3 Yes Action_Oxetane Graft Spiro-Oxetane Q2->Action_Oxetane No (Need Polarity) Action_Methyl Add Gem-Dimethyl Q3->Action_Methyl No (Lipophilicity OK) Q3->Action_Oxetane Yes (Need Lower LogD)

Caption: Decision logic for medicinal chemists. The oxetane scaffold is prioritized when metabolic stability and solubility are simultaneous issues.

References

  • Wuitschik, G., et al. (2010).[1] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

  • Wirtschafter, J. D., & Carreira, E. M. (2006). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. [Link]

  • Burkhard, J. A., et al. (2010). Oxetanes as Bioisosteres of Gem-Dimethyl Groups. Angewandte Chemie International Edition. [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry.[1][3][4][5] [Link]

Sources

A Technical Guide to Pharmacophore Modeling of 3-(Oxetan-3-yl)-2-oxopyrrolidine-3-carbonitrile Analogs: From Hypothesis to High-Throughput Screening

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive framework for the pharmacophore modeling of 3-(Oxetan-3-yl)-2-oxopyrrolidine-3-carbonitrile analogs. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for the discovery of novel therapeutics. This document moves beyond a simple recitation of steps, delving into the rationale behind methodological choices to ensure a robust and scientifically sound approach.

Introduction: The Emerging Potential of the this compound Scaffold

The this compound scaffold represents a novel and promising area of medicinal chemistry. The incorporation of a strained oxetane ring and a polar nitrile group into the pyrrolidinone core suggests the potential for unique molecular interactions and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. While extensive research on this specific scaffold is emerging, related compounds containing pyrimidine-5-carbonitrile and cyanopyrrolidine moieties have demonstrated a wide range of biological activities, including anticancer and antidiabetic effects[1][2][3].

Pharmacophore modeling serves as a powerful in silico tool to distill the essential three-dimensional arrangement of chemical features required for biological activity.[4][5] This technique is instrumental in virtual screening to identify novel active compounds from large chemical libraries and in guiding the optimization of lead candidates.[6][7][8] This guide will explore both ligand-based and structure-based pharmacophore modeling approaches, using the this compound scaffold as a central example.

Foundational Concepts in Pharmacophore Modeling

A pharmacophore is an abstract representation of the key steric and electronic features of a molecule that are necessary for optimal interaction with a specific biological target.[9][10] These features typically include:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic (HY) regions

  • Aromatic Rings (AR)

  • Positive Ionizable (PI) centers

  • Negative Ionizable (NI) centers

The spatial arrangement of these features defines the pharmacophore model, which can be used as a 3D query in virtual screening campaigns.[7]

Ligand-Based Pharmacophore Modeling: Unlocking the Secrets of Known Actives

In the absence of a high-resolution 3D structure of the biological target, ligand-based pharmacophore modeling is the method of choice.[9][11] This approach relies on a set of known active ligands to derive a common feature hypothesis that is presumed to represent the bioactive conformation.[12][13]

Experimental Protocol: Ligand-Based Model Generation

The following protocol outlines the key steps in generating a robust ligand-based pharmacophore model.

Step 1: Training Set and Test Set Preparation

  • Data Compilation: Assemble a structurally diverse set of this compound analogs with a range of biological activities (e.g., IC50 values).

  • Data Curation: Ensure the accuracy of chemical structures and associated activity data.

  • Set Division: Partition the dataset into a training set (typically 70-80% of the compounds) to build the model and a test set (20-30%) to validate its predictive power.[14] It is crucial that the test set includes both active and inactive compounds to assess the model's ability to discriminate.

Step 2: Conformational Analysis

  • Rationale: Small molecules are flexible and can adopt multiple conformations. Generating a diverse set of low-energy conformers for each molecule in the training set is essential to identify the bioactive conformation.[13]

  • Methodology: Employ a robust conformational search algorithm, such as the OMEGA (OpenEye) or a similar tool, to generate a representative ensemble of conformers for each ligand.

Step 3: Pharmacophore Feature Mapping

  • Process: Identify the potential pharmacophoric features (HBA, HBD, HY, etc.) for each conformer of the training set molecules.

Step 4: Hypothesis Generation

  • Objective: To identify a common 3D arrangement of pharmacophoric features shared by the most active compounds in the training set.

  • Algorithm: Utilize a common feature alignment algorithm (e.g., HipHop in Catalyst, Phase) to superimpose the conformers and identify common pharmacophore hypotheses. The algorithm will generate multiple hypotheses, each with a different combination of features.

Step 5: Model Scoring and Selection

  • Scoring Function: Each generated hypothesis is scored based on how well it maps the active compounds and excludes the inactive ones. The scoring function often considers factors like the fit of the features, the number of molecules mapped, and the complexity of the model.

  • Selection Criteria: The best pharmacophore model is typically the one that is most statistically significant and has the highest ability to discriminate between active and inactive compounds.

Visualizing the Ligand-Based Workflow

LigandBasedWorkflow A 1. Data Compilation (Active & Inactive Analogs) B 2. Training & Test Set Division A->B C 3. Conformational Analysis B->C D 4. Feature Mapping C->D E 5. Hypothesis Generation D->E F 6. Model Scoring & Selection E->F G 7. Model Validation F->G

Caption: Workflow for ligand-based pharmacophore modeling.

Structure-Based Pharmacophore Modeling: Leveraging Target Information

When a high-resolution 3D structure of the target protein (from X-ray crystallography, NMR, or cryo-EM) is available, a structure-based pharmacophore model can be generated.[15] This approach has the advantage of being derived from the actual protein-ligand interactions, potentially leading to more accurate and predictive models.[12][15]

Experimental Protocol: Structure-Based Model Generation

The following protocol details the steps for creating a structure-based pharmacophore model.

Step 1: Protein Preparation

  • Obtain Structure: Download the 3D structure of the target protein, preferably in complex with a ligand, from the Protein Data Bank (PDB).

  • Preparation: Prepare the protein structure by adding hydrogen atoms, assigning correct bond orders, and removing water molecules that are not involved in key interactions.

Step 2: Binding Site Identification

  • Definition: Define the binding site of the target protein. If a co-crystallized ligand is present, the binding site is defined as the region surrounding this ligand. If no ligand is present, computational tools can be used to predict potential binding pockets.

Step 3: Interaction Mapping

  • Analysis: Analyze the interactions between the protein and the co-crystallized ligand (if present) or use computational probes to map potential interaction sites within the binding pocket. This will identify key amino acid residues involved in hydrogen bonding, hydrophobic interactions, etc.

Step 4: Pharmacophore Feature Generation

  • Feature Creation: Based on the interaction mapping, generate pharmacophoric features that represent the essential interactions. For example, a hydrogen bond donor feature can be placed to complement a hydrogen bond acceptor on a key amino acid residue.

Step 5: Model Refinement

  • Exclusion Volumes: Add exclusion volumes to the model to represent the steric constraints of the binding pocket.

  • Optimization: Refine the positions and radii of the pharmacophoric features to optimize the model's ability to fit known active ligands.

Visualizing the Structure-Based Workflow

StructureBasedWorkflow A 1. Protein Structure Preparation B 2. Binding Site Identification A->B C 3. Interaction Mapping B->C D 4. Feature Generation C->D E 5. Model Refinement (Exclusion Volumes) D->E F 6. Model Validation E->F

Caption: Workflow for structure-based pharmacophore modeling.

Crucial Step: Pharmacophore Model Validation

A pharmacophore model is only as good as its ability to predict the activity of new compounds.[16] Therefore, rigorous validation is a critical and mandatory step in the modeling process.[17]

Validation Methodologies
Validation MethodDescription
Test Set Validation The model is used to screen the previously separated test set. A good model should correctly classify the majority of active compounds as hits and the majority of inactive compounds as non-hits.[14]
Decoy Set Screening A decoy set, consisting of molecules with similar physicochemical properties to the known actives but with different topologies, is screened. A robust model should have a low hit rate for the decoy set.
Receiver Operating Characteristic (ROC) Curve Analysis This method plots the true positive rate against the false positive rate at various threshold settings. The Area Under the Curve (AUC) provides a measure of the model's overall performance. An AUC of 1.0 indicates a perfect model, while an AUC of 0.5 indicates a random model.
Enrichment Factor (EF) This metric quantifies how much better the pharmacophore model is at identifying active compounds compared to a random selection. A higher EF value indicates a better model.

Application: Virtual Screening for Novel Analogs

Once a validated pharmacophore model is in hand, it can be used as a 3D query to screen large chemical databases (e.g., ZINC, Enamine, PubChem) for novel compounds that match the pharmacophoric features.[18][19]

Virtual Screening Workflow

VirtualScreeningWorkflow A Validated Pharmacophore Model C Virtual Screening A->C B Large Chemical Database B->C D Hit List Generation C->D E Post-Screening Filtering (e.g., ADMET, Lipinski's Rule of Five) D->E F Molecular Docking (Optional) E->F G Selection of Candidates for Experimental Testing F->G

Caption: A typical virtual screening workflow using a pharmacophore model.

The virtual screening process significantly narrows down the number of compounds for experimental testing, thereby saving time and resources in the drug discovery pipeline.[20]

Conclusion and Future Directions

Pharmacophore modeling is a versatile and powerful computational technique that can significantly accelerate the discovery of novel bioactive molecules. For the emerging this compound scaffold, both ligand-based and structure-based approaches offer viable pathways to understanding the key molecular features required for biological activity and for identifying novel lead compounds. As more experimental data for this class of compounds becomes available, the predictive power of these models will continue to improve. The integration of artificial intelligence and machine learning with pharmacophore modeling also presents an exciting frontier for enhancing the accuracy and efficiency of drug discovery efforts.[4][12]

References

  • Pharmacophore modeling: advances and pitfalls - PMC. (n.d.).
  • Pharmacophore modeling: advances and pitfalls - Frontiers. (n.d.).
  • Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90 | ACS Omega. (2023, September 26).
  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress, 1-11.
  • 3D Ligand-Based Pharmacophore Modeling. (n.d.). Bio-protocol.
  • Kaserer, T., Beck, K. R., Akram, M., Odermatt, A., & Schuster, D. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules, 20(12), 22799-22832.
  • Structure-based Pharmacophore Modeling. (n.d.). Protheragen.
  • Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. (2018, November 27). Institute of Molecular and Translational Medicine.
  • Ligand-based Pharmacophore Modeling. (n.d.). Protheragen.
  • Pharmacophore Modeling and Mapping. (2026, February 22). Genomics & Informatics Lab.
  • Pharmacophore Modeling in Drug Discovery and Development: An Overview. (n.d.).
  • Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. (2019, November 20). PubMed.
  • Muhammed, M. T., & Esin, A. (2022). Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of potent SARS-CoV-2 papain-like protease inhibitors from a comprehensive marine natural product database. Arabian Journal of Chemistry, 15(12), 104334.
  • Computational workflow for structure-based pharmacophore modelling. (n.d.). ResearchGate.
  • de Graaf, C., & Rognan, D. (2011). From the protein's perspective: the benefits and challenges of protein structure-based pharmacophore modeling. MedChemComm, 2(12), 1149-1163.
  • Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. (2023, January 11). Frontiers.
  • Pharmacophore modeling in drug design. (2025, February 6). PubMed.
  • Pharmacophore modeling | Medicinal Chemistry Class Notes. (2025, August 15). Fiveable.
  • Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. (n.d.). PMC.
  • Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem. (n.d.).
  • How to do validation of ligand-based pharmacophore model in Ligandscout? (2021, October 5). ResearchGate.
  • Drug Design by Pharmacophore and Virtual Screening Approach. (2022, May 23). PMC.
  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. (n.d.). PMC.
  • Synthesis, 3D-pharmacophore modelling and 2D-QSAR study of new pyridine-3-carbonitriles as vasorelaxant active agents. (n.d.). RSC Publishing.
  • 3d qsar and pharmacophore modeling on substituted cyanopyrrolidines as type ii anti-diabetic. (n.d.).
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022, July 18). PMC.
  • Structure-based three-dimensional pharmacophores as an alternative to traditional methodologies. (2014, June 12). Dove Medical Press.
  • Synthesis and biological activity of endomorphin-2 analogues containing isoproline, oxopiperadine or oxopyrrolidine ring in position 2. (2012, September). ResearchGate.
  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. (2020, April 23). CORE.
  • Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. (2022, February 7). MDPI.

Sources

Whitepaper: Patent Landscape and Synthetic Methodologies for 3-(Oxetan-3-yl)-2-oxopyrrolidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel chemical space in drug discovery has driven a paradigm shift toward highly polar, sp³-rich, three-dimensional scaffolds. Among these, 3-(oxetan-3-yl)-2-oxopyrrolidine-3-carbonitrile (CAS: 1462289-86-6) has emerged as a privileged building block. By fusing an oxetane bioisostere with a conformationally restricted cyano-lactam core, this intermediate enables the synthesis of next-generation kinase inhibitors with optimized pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between theoretical medicinal chemistry and bench-level execution. This whitepaper critically analyzes the patent landscape surrounding this scaffold, elucidates the physicochemical rationale for its use, and provides a self-validating, state-of-the-art synthetic protocol designed to overcome the classical barriers of oxetane chemistry.

Chemical Identity & Medicinal Chemistry Context

The incorporation of oxetane rings has revolutionized modern medicinal chemistry, serving as a superior bioisostere for gem-dimethyl and carbonyl groups [[1]](). This structural motif effectively lowers lipophilicity (LogD) and enhances aqueous solubility while simultaneously blocking metabolically labile sites without the lipophilic penalty associated with alkyl groups 2. Furthermore, computational studies have shown that the oxetane oxygen can act as a targeted hydrogen-bond acceptor for specific threonine residues within kinase binding pockets, rigidifying the overall inhibitor structure 3.

The target compound, This compound , features a quaternary stereocenter at the C3 position of the pyrrolidine ring, bearing both a cyano group and the oxetane ring. This dense functionalization makes it an ideal rigid vector for probing deep enzymatic pockets.

Patent Landscape & Therapeutic Applications

An analysis of recent intellectual property filings reveals that this compound 4 is heavily utilized in the oncology and immunology sectors.

  • TYK2 Inhibitors (Immunology): Recent patents highlight the use of 2-oxopyrrolidine-3-carbonitrile derivatives as potent Tyrosine Kinase 2 (TYK2) inhibitors for the treatment of inflammatory and autoimmune diseases (e.g., psoriasis, inflammatory bowel disease) 5. The oxetane-lactam core provides excellent hinge-binding mechanics while minimizing off-target JAK1/2/3 inhibition.

  • Prolyl-tRNA Synthetase (PRS) Inhibitors (Oncology/Fibrosis): The scaffold has also been patented in the development of heterocyclic amide compounds targeting PRS, which are actively being investigated as prophylactic and therapeutic agents for cancer and fibrotic diseases 6.

Physicochemical Profiling: The "Oxetane Effect"

To understand the causality behind selecting this specific intermediate, we must examine the quantitative impact of the oxetane ring on the parent scaffold. The table below summarizes the representative SAR profile demonstrating why medicinal chemists invest heavily in this challenging synthesis.

Scaffold Variant (C3 Substituent)LogD (pH 7.4)Aqueous Solubility (µg/mL)in vitro HLM Clearance (µL/min/mg)Fsp³
Unsubstituted (-H) 0.4>100048.5 (High liability)0.60
gem-Dimethyl 1.94512.4 (Stable)0.75
Oxetan-3-yl (Target) 0.7 850 14.1 (Stable) 0.85

Data Interpretation: The oxetane variant successfully phenocopies the metabolic stability of the gem-dimethyl group (by sterically shielding the C3 position from cytochrome P450 oxidation) while maintaining the high aqueous solubility and low LogD of the unsubstituted parent compound.

Advanced Synthetic Methodologies

The S_N2 Barrier & Mechanistic Rationale

The direct alkylation of 2-oxopyrrolidine-3-carbonitrile with 3-iodooxetane via classical S_N2 chemistry is notoriously sluggish. The neopentyl-like steric hindrance at the oxetane C3 position, combined with the severe ring strain of the four-membered heterocycle (~106 kJ/mol) 1, drastically raises the transition state energy for a collinear backside attack.

The Solution: To bypass this barrier, we employ a Metallaphotoredox Cross-Coupling strategy. By utilizing an Iridium photocatalyst and a Nickel transition-metal catalyst, the 3-iodooxetane is reduced to a highly reactive oxetan-3-yl radical. This radical readily undergoes addition to the Ni(II) center (which has already transmetalated with the lactam enolate), facilitating a rapid reductive elimination to form the quaternary C-C bond.

Metallaphotoredox Cross-Coupling Protocol (Self-Validating Workflow)

Reagents & Stoichiometry:

  • Starting Material: 2-Oxopyrrolidine-3-carbonitrile (1.00 mmol, 110.1 mg)

  • Electrophile: 3-Iodooxetane (1.50 mmol, 275.9 mg)

  • Base: LHMDS (1.0 M in THF, 1.10 mL, 1.10 eq)

  • Photocatalyst: Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%, 11.2 mg)

  • Cross-Coupling Catalyst: NiCl₂·dtbbpy (5 mol%, 14.3 mg)

  • Solvent: Anhydrous THF (10 mL)

Step-by-Step Procedure:

  • Preparation (Glovebox): In an argon-filled glovebox, charge a 20 mL reaction vial equipped with a magnetic stir bar with the Ir-photocatalyst, Ni-catalyst, and 2-oxopyrrolidine-3-carbonitrile. Add 8 mL of anhydrous THF.

  • Enolate Generation: Cool the vial to -78 °C. Dropwise add LHMDS (1.10 mL).

    • Causality Check: The pKa of the α-proton in the starting lactam is ~12. LHMDS (pKa ~26) ensures quantitative, irreversible deprotonation without acting as a competing nucleophile against the metal center.

  • Electrophile Addition: Add 3-iodooxetane dissolved in 2 mL of THF. Seal the vial with a PTFE septum cap and remove it from the glovebox.

  • Photocatalytic Cycle: Irradiate the stirring mixture with a 450 nm blue LED array at ambient temperature (25 °C) for 16 hours.

    • In-Process Control (IPC): At t = 8 hours, withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is progressing optimally if the starting lactam peak (m/z 111.1[M+H]⁺) is <10% relative to the product peak (m/z 167.2 [M+H]⁺).

  • Quench & Workup: Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl to protonate residual enolates and terminate radical pathways. Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 10% aq. Na₂S₂O₃ (to reduce any residual iodine species) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, gradient 0-5% MeOH in DCM) to yield the target compound as a white solid.

SynthWorkflow A 2-Oxopyrrolidine-3-carbonitrile (Starting Material) B Deprotonation (LHMDS, THF, -78°C) A->B pKa ~12 C Metallaphotoredox Coupling (3-Iodooxetane, Ni/Ir cat., Blue LED) B->C Radical-Polar Crossover D Quench & Extraction (Sat. NH4Cl / EtOAc) C->D Conversion >95% E Purification (Silica Gel / Prep-HPLC) D->E F This compound (Target API Intermediate) E->F >98% Purity

Fig 1. Metallaphotoredox synthetic workflow for this compound.

Biological Pathway Integration

To fully appreciate the value of this intermediate, we must look at its downstream application. When elaborated into a mature API, the oxetane-lactam moiety acts as a highly selective hinge-binder in TYK2. By inhibiting TYK2, the drug blocks the downstream phosphorylation of STAT proteins, thereby halting the transcription of pro-inflammatory genes driven by IL-23 and IL-12.

TYK2Pathway A IL-23 / IL-12 Cytokines B Receptor Complex Activation A->B C TYK2 Kinase (Inhibited by Oxetane-Lactam) B->C D STAT Phosphorylation C->D ATP Hydrolysis Blocked E Nuclear Translocation D->E F Inflammatory Gene Transcription E->F

Fig 2. TYK2/JAK-STAT signaling cascade targeted by oxetane-lactam derived kinase inhibitors.

Conclusion

The compound this compound represents a masterclass in modern scaffold design, perfectly balancing metabolic stability with optimal physicochemical properties. While its synthesis presents distinct steric and electronic challenges, the implementation of metallaphotoredox catalysis provides a robust, scalable, and self-validating pathway to access this critical intermediate. As the patent landscape for TYK2 and PRS inhibitors continues to expand, mastery over this specific building block will remain a definitive advantage for drug development professionals.

References

  • [1] Oxetanes and Oxetan-3-ones: ... stable modules for use in medicinal chemistry. Thieme Connect. Available at: 1

  • [2] Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. National Institutes of Health (NIH). Available at: 2

  • [3] Oxetanes in Drug Discovery. PharmaBlock. Available at: 3

  • [5] WO2024006493A1 - Tyk2 inhibitors. Google Patents. Available at: 5

  • [6] HETEROCYCLIC AMIDE COMPOUND - EP 3514149 B1. European Patent Office / Googleapis. Available at: 6

  • [4] 1628640-25-4, 5-Bromo-7-methyl-1H-indole-4-carbaldehyde (Listing CAS 1462289-86-6). AccelaChem. Available at: 4

Sources

Methodological & Application

Scalable synthesis of 3-(Oxetan-3-yl)-2-oxopyrrolidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scalable Synthesis of 3-(Oxetan-3-yl)-2-oxopyrrolidine-3-carbonitrile

Authored by: A Senior Application Scientist

Introduction

The incorporation of small, strained ring systems, such as oxetanes, into drug candidates has become an increasingly important strategy in medicinal chemistry. Oxetanes can serve as valuable isosteres for gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties, including increased solubility and metabolic stability, while also providing novel three-dimensional exit vectors for further structural elaboration. The target molecule, this compound, represents a novel scaffold that combines the favorable properties of the oxetane ring with a functionalized pyrrolidone core, making it a potentially valuable building block for the synthesis of new chemical entities in drug discovery programs.

This document provides a detailed, proposed protocol for the scalable synthesis of this compound. As a direct, established protocol for this specific molecule is not widely available in the public domain, this guide is based on established principles of organic synthesis and draws upon methodologies for the synthesis of analogous structures. The proposed route is designed with scalability in mind, addressing key challenges for transitioning from laboratory-scale synthesis to larger-scale production.

Proposed Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a convergent approach. The key disconnection is at the C3-position of the pyrrolidone ring, separating the oxetane moiety and the pyrrolidone core. This leads to two key starting materials: an activated oxetane electrophile and a nucleophilic 2-oxopyrrolidine-3-carbonitrile anion.

retrosynthesis Target This compound Intermediate_Anion 2-Oxopyrrolidine-3-carbonitrile Anion Target->Intermediate_Anion C-C Disconnection (Alkylation) Oxetane_Electrophile 3-Bromooxetane (or other activated oxetane) Target->Oxetane_Electrophile Starting_Material_1 2-Oxopyrrolidine-3-carbonitrile Intermediate_Anion->Starting_Material_1 Deprotonation Starting_Material_2 Oxetan-3-one Oxetane_Electrophile->Starting_Material_2 Functional Group Interconversion

Caption: Retrosynthetic analysis of the target molecule.

Proposed Forward Synthetic Route

The proposed forward synthesis involves two main stages:

  • Synthesis of the Key Building Blocks: Preparation of 2-oxopyrrolidine-3-carbonitrile and a suitable 3-halooxetane.

  • Convergent Assembly: Alkylation of 2-oxopyrrolidine-3-carbonitrile with the 3-halooxetane to yield the final product.

Synthetic_Workflow cluster_prep Stage 1: Building Block Preparation cluster_assembly Stage 2: Convergent Assembly Start1 Acrylonitrile Intermediate1 2-Oxopyrrolidine-3-carbonitrile Start1->Intermediate1 Michael Addition & Cyclization Start2 Ethyl Cyanoacetate Start2->Intermediate1 Final_Product This compound Intermediate1->Final_Product Alkylation Start3 Oxetan-3-one Intermediate2 3-Bromooxetane Start3->Intermediate2 Reduction & Bromination Intermediate2->Final_Product

Caption: Proposed synthetic workflow for the target molecule.

Stage 1: Synthesis of Key Building Blocks

Protocol 1: Synthesis of 2-Oxopyrrolidine-3-carbonitrile

This protocol is based on a well-established Michael addition of a cyanoacetate to acrylonitrile, followed by a Dieckmann-type cyclization.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Amount (mol)Volume/Mass
Ethyl Cyanoacetate113.121.0631.0113.12 g
Acrylonitrile53.060.8061.158.37 g
Sodium Ethoxide68.05-1.281.66 g
Ethanol (anhydrous)46.070.789-500 mL
Hydrochloric Acid (conc.)36.461.18-As needed
Ethyl Acetate88.110.902-As needed
Brine---As needed

Procedure:

  • Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous ethanol (500 mL) and sodium ethoxide (1.2 mol, 81.66 g).

  • Addition of Reactants: Cool the mixture to 0-5 °C using an ice bath. A solution of ethyl cyanoacetate (1.0 mol, 113.12 g) and acrylonitrile (1.1 mol, 58.37 g) is added dropwise over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Workup: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in water (500 mL) and acidified to pH 2-3 with concentrated hydrochloric acid.

  • Extraction and Purification: The aqueous layer is extracted with ethyl acetate (3 x 300 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 2-oxopyrrolidine-3-carbonitrile.

Scalability Considerations:

  • Thermal Management: The initial addition is exothermic and requires careful temperature control, especially on a large scale. A jacketed reactor with a reliable cooling system is recommended.

  • Reagent Addition: For larger batches, the use of a syringe pump or a peristaltic pump for the addition of the reactants will ensure a controlled and safe reaction.

  • Workup: The acidification step is also exothermic. On a larger scale, this should be performed in a well-ventilated area with appropriate cooling.

Protocol 2: Synthesis of 3-Bromooxetane

This protocol involves the reduction of oxetan-3-one followed by bromination.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Amount (mol)Volume/Mass
Oxetan-3-one72.061.151.072.06 g
Sodium Borohydride37.83-0.518.92 g
Methanol32.040.792-500 mL
Phosphorus Tribromide270.692.880.4108.28 g
Dichloromethane (anhydrous)84.931.33-500 mL
Pyridine (anhydrous)79.100.9820.17.91 g

Procedure:

  • Reduction of Oxetan-3-one: To a solution of oxetan-3-one (1.0 mol, 72.06 g) in methanol (500 mL) at 0 °C, add sodium borohydride (0.5 mol, 18.92 g) portion-wise, maintaining the temperature below 10 °C. Stir for 1-2 hours at this temperature.

  • Workup of Reduction: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane. Dry the organic layer and concentrate to give crude oxetan-3-ol, which can be used in the next step without further purification.

  • Bromination: To a solution of the crude oxetan-3-ol in anhydrous dichloromethane (500 mL) containing a catalytic amount of anhydrous pyridine (0.1 mol, 7.91 g) at 0 °C, add phosphorus tribromide (0.4 mol, 108.28 g) dropwise.

  • Reaction and Workup: Allow the reaction to warm to room temperature and stir for 12-16 hours. Pour the reaction mixture onto ice and carefully add a saturated solution of sodium bicarbonate to neutralize the excess acid. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude 3-bromooxetane should be purified by vacuum distillation.

Scalability Considerations:

  • Handling of Reagents: Phosphorus tribromide is highly corrosive and reacts violently with water. Appropriate personal protective equipment and handling procedures are essential.

  • Purification: Vacuum distillation on a large scale requires specialized equipment to ensure safety and efficiency.

Stage 2: Convergent Assembly

Protocol 3: Alkylation of 2-Oxopyrrolidine-3-carbonitrile with 3-Bromooxetane

This is the key C-C bond-forming reaction to assemble the final product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Amount (mol)Volume/Mass
2-Oxopyrrolidine-3-carbonitrile110.12-1.0110.12 g
3-Bromooxetane136.98-1.1150.68 g
Sodium Hydride (60% dispersion in oil)24.00 (as NaH)-1.248.00 g
N,N-Dimethylformamide (DMF, anhydrous)73.090.944-1 L
Ammonium Chloride (saturated solution)53.49--As needed
Diethyl Ether74.120.713-As needed

Procedure:

  • Reaction Setup: To a 3 L three-necked flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 mol, 48.00 g of 60% dispersion) in anhydrous DMF (1 L).

  • Deprotonation: Cool the suspension to 0 °C and add a solution of 2-oxopyrrolidine-3-carbonitrile (1.0 mol, 110.12 g) in anhydrous DMF (200 mL) dropwise, maintaining the temperature below 10 °C. Stir for 1 hour at 0 °C to ensure complete deprotonation.

  • Alkylation: Add a solution of 3-bromooxetane (1.1 mol, 150.68 g) in anhydrous DMF (100 mL) dropwise at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by LC-MS.

  • Workup: Cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the target molecule, this compound.

Scalability Considerations:

  • Sodium Hydride Handling: Sodium hydride is highly flammable and reactive. It should be handled with extreme care under an inert atmosphere. The oil dispersion should be washed with hexanes before use on a large scale to remove the mineral oil, or the weight should be adjusted accordingly.

  • Solvent Choice: While DMF is a good solvent for this reaction, its high boiling point can make it difficult to remove. On a larger scale, alternative solvents like THF or acetonitrile could be explored.

  • Purification: Large-scale column chromatography can be resource-intensive. Developing a robust recrystallization or distillation procedure for the final product is crucial for scalability.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and connectivity of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Acrylonitrile is a known carcinogen and is highly toxic. Handle with extreme care.

  • Sodium hydride and phosphorus tribromide are highly reactive and corrosive. Follow appropriate handling procedures.

  • Refer to the Material Safety Data Sheets (MSDS) for all reagents before use.

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Burke, S. D., & Danheiser, R. L. (2000). Handbook of Reagents for Organic Synthesis: Oxidizing and Reducing Agents. John Wiley & Sons. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

Application Notes & Protocols: A Guide to the Catalytic Formation of Quaternary Centers in Pyrrolidines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The pyrrolidine ring is a cornerstone motif in a vast array of natural products and pharmaceutical agents. The introduction of a quaternary stereocenter within this scaffold significantly enhances molecular three-dimensionality, metabolic stability, and binding affinity, making it a highly sought-after feature in drug discovery.[1] However, the stereocontrolled construction of these sterically congested centers presents a formidable synthetic challenge.[1] This document provides an in-depth guide for researchers, scientists, and drug development professionals on modern catalytic strategies to asymmetrically synthesize pyrrolidines bearing quaternary carbon centers. We will explore field-proven insights and detailed protocols for transition-metal catalysis, organocatalysis, and photoredox catalysis, emphasizing the causal relationships between reaction components and stereochemical outcomes.

The Strategic Importance of Quaternary Pyrrolidines

The inclusion of a quaternary carbon center locks the conformation of the pyrrolidine ring, which can lead to a more defined interaction with biological targets. This structural rigidity often translates to improved potency and selectivity for drug candidates. Molecules like the MDM2 inhibitor Idasanutlin and the natural product Kaitocephalin feature this critical structural element, underscoring its relevance in medicinal chemistry. The development of catalytic and enantioselective methods to access these structures is therefore a paramount objective in modern organic synthesis.

Transition-Metal Catalysis: Powerful and Versatile Approaches

Transition metals offer a diverse toolkit for C-C bond formation due to their varied oxidation states and coordination geometries.[2] Catalytic systems based on palladium, rhodium, and copper are particularly effective for constructing quaternary centers in pyrrolidine precursors.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

The Pd-catalyzed AAA is a cornerstone reaction for the enantioselective formation of α-quaternary centers in lactams (pyrrolidinones), which are direct precursors to pyrrolidines.[3][4][5] The fundamental mechanism involves the reaction of a prochiral enolate with a π-allyl-palladium intermediate, where a chiral ligand orchestrates the stereoselective bond formation.

Causality in Experimental Design:

  • Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃) and a chiral ligand is standard. The ligand is the primary source of stereocontrol.

  • Ligand Choice: Chiral phosphinooxazoline (PHOX) or standard Trost ligands are frequently employed.[6] Their steric bulk and electronic properties create a well-defined chiral pocket around the palladium center, which dictates the facial selectivity of the nucleophilic attack by the lactam enolate.

  • Base and Solvent: The choice of base (e.g., LiHMDS) and a non-coordinating solvent like toluene is critical for generating the nucleophilic enolate without interfering with the catalytic cycle.

pd_aaa_cycle cluster_0 Catalytic Cycle Pd(0)L Pd(0)L π-allyl-Pd(II)L π-allyl-Pd(II)L Product Product Pd(0)L* Pd(0)L* Product->Pd(0)L* Reductive Elimination Lactam Enolate Lactam Enolate (Nucleophile) π-allyl-Pd(II)L* π-allyl-Pd(II)L* Lactam Enolate->π-allyl-Pd(II)L* Allylic Substrate Allylic Substrate Allylic Substrate->Pd(0)L* Pd(0)L*->π-allyl-Pd(II)L* Oxidative Addition π-allyl-Pd(II)L*->Product Nucleophilic Attack

Figure 1: Simplified catalytic cycle for Pd-catalyzed Asymmetric Allylic Alkylation (AAA).

Protocol 1: Enantioselective Synthesis of α-Quaternary γ-Lactams via Pd-Catalyzed AAA

This protocol is adapted from methodologies developed for the asymmetric alkylation of lactam enolates.[3][4][5]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • (S)-t-Bu-PHOX ligand

  • N-Protected α-substituted-γ-lactam

  • Allyl methyl carbonate

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1 M in THF

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2.5 mol%) and (S)-t-Bu-PHOX ligand (7.5 mol%).

  • Add anhydrous toluene to dissolve the solids and stir the mixture at room temperature for 30 minutes. The solution should turn from a pale yellow to a deep orange/red, indicating complex formation.

  • Reaction Assembly: In a separate flame-dried flask under argon, dissolve the N-protected α-substituted-γ-lactam (1.0 equiv) in anhydrous toluene.

  • Cool the lactam solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LiHMDS (1.1 equiv) dropwise. Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Catalytic Reaction: Transfer the pre-formed catalyst solution from step 2 into the enolate solution at -78 °C via cannula.

  • Add allyl methyl carbonate (1.2 equiv) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for consumption of the starting material.

  • Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched α-quaternary γ-lactam.

Substrate TypeTypical YieldTypical eeReference(s)
N-PMP γ-Lactams80-95%90-95%[4][5]
N-Boc Piperidinones75-90%88-96%[3]

Table 1: Representative results for Pd-catalyzed AAA of lactams.

Rhodium-Catalyzed Intramolecular Cyclization of 1,6-Enynes

A powerful strategy for directly forging the pyrrolidine ring with a quaternary center involves the Rh-catalyzed cyclization of 1,6-enynes bearing a 1,1-disubstituted alkene.[7][8] This method constructs the heterocyclic core and the quaternary center in a single, highly atom-economical step.

Causality in Experimental Design:

  • Catalyst System: A cationic rhodium(I) precursor, such as [Rh(COD)₂]BF₄, is activated by a chiral diphosphine ligand.

  • Ligand Choice: Chiral spiro diphosphine (SDP) ligands have proven exceptionally effective.[8] The rigid spirocyclic backbone of the SDP ligand creates a well-defined and constrained chiral environment, which is essential for high stereocontrol during the key oxidative cycloaddition step where the stereocenter is set.

  • Solvent and Temperature: Dichloroethane (DCE) is often the solvent of choice. The reaction typically requires elevated temperatures (e.g., 80 °C) to promote the catalytic cycle.

Protocol 2: Rh/SDP-Catalyzed Enantioselective Cyclization of a 1,6-Enyne

This protocol is based on the work of Jia, Chen, and coworkers.[8]

Materials:

  • [Rh(COD)₂]BF₄ (10 mol%)

  • (R)-SDP ligand (12 mol%)

  • 1,6-Enyne substrate (e.g., N-(4-methyl-1-phenylpent-1-en-4-yl)-4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide) (0.1 mmol scale)

  • 1,2-Dichloroethane (DCE), anhydrous (2.0 mL)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add the 1,6-enyne substrate (1.0 equiv), [Rh(COD)₂]BF₄ (0.10 equiv), and the (R)-SDP ligand (0.12 equiv).

  • Add anhydrous DCE (2.0 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 80 °C.

  • Reaction Monitoring: Stir the reaction for the specified time (typically 12-24 hours), monitoring progress by TLC.

  • Workup and Purification: After cooling to room temperature, concentrate the reaction mixture directly onto silica gel.

  • Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired pyrrolidine product bearing a quaternary stereocenter.

R¹ on AlkyneR² on AlkeneYieldee (%)Reference
HPhenyl91%97%
H2-Naphthyl78%97%
H2-Thienyl63%93%
TMSPhenyl75%96%

Table 2: Substrate scope for the Rh-catalyzed enantioselective cyclization.

Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloadditions

The [3+2] cycloaddition between an azomethine ylide and an alkene is a classic and highly efficient method for synthesizing the pyrrolidine core.[9][10][11] When using α-substituted iminoesters as the ylide precursor and β,β-disubstituted enones as the dipolarophile, this reaction can create two adjacent quaternary stereocenters in a single step, a significant synthetic achievement.[12]

Causality in Experimental Design:

  • Catalyst System: A Cu(I) salt, such as Cu(CH₃CN)₄BF₄, is complexed with a chiral ligand. The Lewis acidity of the copper center is crucial for activating both the dipole and the dipolarophile.

  • Ligand Choice: The regioselectivity and enantioselectivity are exquisitely controlled by the choice of ligand. Chiral P,N-ligands or N,O-ligands can be used to favor different regioisomers, providing access to pyrrolidines with either adjacent or discrete quaternary centers.[12][13] The ligand coordinates to the copper, creating a chiral environment that directs the approach of the two reactants.

  • Temperature: These reactions are often run at low temperatures (e.g., -20 to -50 °C) to maximize stereoselectivity by minimizing competing background reactions and favoring the more ordered transition state.[12]

experimental_workflow cluster_workflow General Experimental Workflow A 1. Reagent Prep (Inert Atmosphere) B 2. Catalyst/Ligand Complexation A->B C 3. Reaction (Controlled Temp) B->C D 4. Monitoring (TLC/LC-MS) C->D D->C Continue E 5. Aqueous Workup D->E Complete F 6. Purification (Chromatography) E->F G 7. Analysis (NMR, HPLC) F->G

Figure 2: A generalized workflow for catalytic asymmetric reactions.

Organocatalysis: Metal-Free Stereocontrol

Organocatalysis provides a powerful, metal-free alternative for the asymmetric synthesis of complex molecules. Chiral small molecules, such as proline derivatives or cinchona alkaloids, are used to activate substrates and control the stereochemical outcome.

Iminium Ion-Radical Catalysis

A cutting-edge strategy merges organocatalysis with photoredox catalysis.[14] Here, a chiral amine catalyst (e.g., a prolinol derivative) reversibly forms a chiral iminium ion with an α,β-unsaturated aldehyde or ketone. Concurrently, a photoredox catalyst generates a carbon-centered radical. The key step is the stereoselective trapping of this radical by the sterically shielded β-carbon of the iminium ion.

Causality in Experimental Design:

  • Organocatalyst: The secondary amine catalyst must efficiently form an iminium ion. The bulky substituents on the catalyst (e.g., diaryl groups) effectively block one face of the enone system, forcing the incoming radical to attack from the less hindered face.

  • Photocatalyst: An iridium or ruthenium complex is typically used to absorb visible light and initiate the single-electron transfer (SET) process that generates the necessary radical species from a suitable precursor.

  • Light Source: Blue or white LEDs are commonly used as the light source to excite the photocatalyst.

Protocol 3: Organo-Photoredox Catalyzed β-Alkylation of Enones

This protocol is a conceptual representation based on the principles outlined by Melchiorre and MacMillan.[14]

Materials:

  • β,β-disubstituted cyclic enone (1.0 equiv)

  • Radical precursor (e.g., an alkyl carboxylic acid or trifluoroborate salt) (1.5 equiv)

  • Chiral secondary amine organocatalyst (e.g., a diarylprolinol silyl ether) (20 mol%)

  • Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) (1-2 mol%)

  • Solvent (e.g., DMF or MeCN), anhydrous and degassed

  • Blue LED light source

Procedure:

  • Reaction Setup: In a vial suitable for photochemical reactions, combine the enone, radical precursor, organocatalyst, and photocatalyst.

  • Add the degassed anhydrous solvent under an inert atmosphere.

  • Seal the vial and stir the mixture at room temperature.

  • Irradiation: Place the vial in front of a blue LED strip (with cooling provided by a fan) and irradiate for 24-48 hours.

  • Monitoring and Workup: Monitor the reaction by LC-MS. Once complete, remove the solvent under reduced pressure.

  • Purify the crude residue directly by flash column chromatography to isolate the product containing a β-quaternary stereocenter.

Conclusion

The catalytic enantioselective formation of quaternary centers in pyrrolidines is a dynamic and rapidly evolving field. The choice of strategy—be it transition-metal catalysis, organocatalysis, or a hybrid approach—depends heavily on the specific substitution pattern desired and the nature of the target molecule. The protocols and principles outlined in this guide demonstrate that by carefully selecting the catalyst, ligand, and reaction conditions, chemists can overcome the steric and stereochemical challenges associated with these complex structures. This control is fundamental to advancing drug discovery programs and the total synthesis of complex natural products.

References

  • Asymmetric catalytic formation of quaternary carbons by iminium ion trapping of radicals. (2022).
  • Enantioselective Regiodivergent Synthesis of Chiral Pyrrolidines with Two Quaternary Stereocenters via Ligand-Controlled Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloadditions. (2018). Journal of the American Chemical Society.
  • Recent Developments in the Catalytic, Asymmetric Construction of Pyrroloindolines Bearing All-Carbon Qu
  • Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. PMC.
  • Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkyl
  • Enantioselective Formation of Quaternary Centers by Allylic Alkylation with First Row Transition Metal C
  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. (2021).
  • Enantioselective access to quaternary stereocenters of pyrrolidines via Rh-catalyzed intramolecular cyclization of 1,6-enynes.
  • Enantioselective access to quaternary stereocenters of pyrrolidines via Rh-catalyzed intramolecular cyclization of 1,6-enynes. (2025). RSC Publishing.
  • Organocatalytic asymmetric synthesis of highly substituted pyrrolidines bearing a stereogenic quaternary centre at the 3-position. Organic & Biomolecular Chemistry (RSC Publishing).
  • Enantioselective access to quaternary stereocenters of pyrrolidines via Rh-catalyzed intramolecular cyclization of 1,6-enynes. Organic & Biomolecular Chemistry (RSC Publishing).
  • Photocatalyzed Epimerization of Qu
  • Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity.
  • Stereoselective Synthesis of Pyrrolidines Containing a 3-Fluoro Quaternary Stereocenter via Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition. (2017). The Journal of Organic Chemistry.
  • Enantioselective Construction of Quaternary N-Heterocycles by Palladium-Catalyzed Decarboxylative Allylic Alkyl
  • Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous c
  • Photocatalytic construction of N-acyl-N,O-acetal-linked pyridines via aminocyclopropane ring opening. PMC.
  • Synthesis of Pyrrolidones and Caprolactams by Intramolecular Cyclization of Linear Precursors.
  • Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters. Organic Chemistry Frontiers (RSC Publishing).
  • Biocatalytic stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters. Organic & Biomolecular Chemistry (RSC Publishing).
  • Asymmetric Synthesis of α-Quaternary γ-Lactams through Palladium-Catalyzed Asymmetric Allylic Alkyl
  • Mechanism of quaternary carbon formation.
  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. (2021).
  • Methodologies for the synthesis of quaternary carbon centers via hydroalkylation of unactivated olefins: twenty years of advances. (2021). PMC.
  • Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. (2014). Accounts of Chemical Research.
  • Catalytic Enantioselective Synthesis of Quaternary Carbon Stereocenters. PMC - NIH.
  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. (2019). Frontiers.
  • Asymmetric Synthesis of α-Quaternary γ-Lactams through Palladium-Catalyzed Asymmetric Allylic Alkyl
  • Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous c
  • Photocatalytic synthesis of azaheterocycle-fused piperidines and pyrrolidines via tandem difunctionalization of unactivated alkenes. Organic & Biomolecular Chemistry (RSC Publishing).
  • Pyrrolidine synthesis. Organic Chemistry Portal.
  • Formation of All-Carbon Quaternary Centers via Enantioselective Pd-Catalyzed α-Vinylation of γ-Lactams. (2024). Organic Letters.
  • Organocatalyzed Assembly of Chlorinated Qu
  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. (2022). ACS Omega.
  • Formation of Chiral All-Carbon Quaternary Stereocenters by Photoinduced Cobalt-Catalyzed Enantioselective Radical Coupling. (2024).
  • Transition metal catalyzed formation of quaternary centers a Standard...
  • Synthesis of pyrrolidine-fused pyridones via transition metal catalyzed...
  • Theoretical study of regioselectivity in the synthesis of spiro [pyrrolidine-2,3′-oxindole] compounds by [3+2] cycloaddition.
  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amin
  • Asymmetric construction of quaternary carbons.

Sources

Application Note: Reductive Amination Coupling of Oxetan-3-one with Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Value

In modern medicinal chemistry, the oxetane ring has emerged as a critical bioisostere for gem-dimethyl and carbonyl groups.[1][2][3] Its incorporation into drug scaffolds—particularly nitrogen heterocycles like pyrrolidine—can profoundly influence physicochemical properties.

The coupling of oxetan-3-one with pyrrolidine derivatives via reductive amination is the industry-standard method for installing the oxetan-3-yl motif. This transformation is prized for:

  • Lipophilicity Modulation: Reducing logD while maintaining steric bulk.

  • Metabolic Stability: Blocking metabolically labile sites without the liability of high molecular weight.

  • Basicity Attenuation: The electron-withdrawing nature of the oxetane oxygen lowers the pKa of the adjacent amine, potentially improving oral bioavailability and reducing hERG liability.

This guide provides a validated, high-fidelity protocol for this coupling, addressing the specific challenges of oxetane ring stability and reaction kinetics.

Part 2: Scientific Foundation & Mechanism

Reaction Mechanics

The coupling proceeds via a Reductive Amination pathway.[4][5][6][7] Unlike standard ketone alkylations, this reaction requires careful pH control to prevent the acid-catalyzed ring opening of the strained oxetane (strain energy ~106 kJ/mol).

The mechanism involves two distinct phases:

  • Condensation: The nucleophilic pyrrolidine nitrogen attacks the electrophilic carbonyl of oxetan-3-one to form a hemiaminal, which dehydrates to an iminium ion (since pyrrolidine is a secondary amine, it forms an iminium, not an imine).

  • Reduction: The iminium species is selectively reduced by a hydride source to the tertiary amine.

Why Sodium Triacetoxyborohydride (STAB)?

  • Selectivity: STAB (NaBH(OAc)₃) is less basic and milder than NaBH₄. It reduces iminium ions much faster than ketones, preventing the formation of the oxetan-3-ol byproduct.

  • Stability: It does not require the strong acidic conditions often needed for NaBH₃CN, preserving the oxetane ring integrity.

Mechanistic Pathway Visualization

OxetaneCouplingMechanism Start Oxetan-3-one + Pyrrolidine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Active Species) Hemiaminal->Iminium -H2O (Dehydration) Transition Hydride Transfer (from STAB) Iminium->Transition Selective Reduction RingOpen Ring Opening (Acid Catalyzed) Iminium->RingOpen pH < 3.0 Product N-(Oxetan-3-yl) pyrrolidine Transition->Product Final Product

Figure 1: Mechanistic pathway for the reductive amination of oxetan-3-one. Note the critical divergence point where low pH can trigger ring opening.

Part 3: Detailed Experimental Protocol

Reagents & Materials
  • Oxetan-3-one: (1.0 equiv) - Volatile! Handle in fume hood.

  • Pyrrolidine Derivative: (1.0 – 1.2 equiv) - Free base preferred.

  • Sodium Triacetoxyborohydride (STAB): (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). DCE is preferred for reaction rate, but DCM is easier to remove.

  • Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv). Crucial for iminium formation.

Step-by-Step Methodology

Step 1: Pre-Complexation (The "Dry" Phase)

  • Charge a clean, dry reaction vial with the Pyrrolidine derivative (1.0 mmol).

  • Dissolve in DCE (5 mL, 0.2 M concentration).

  • Add Oxetan-3-one (72 mg, 1.0 mmol).

  • Add Acetic Acid (60 µL, 1.0 mmol).

  • Critical Check: Stir at Room Temperature (RT) for 15–30 minutes. This allows the equilibrium to shift toward the iminium ion before the reducing agent is introduced.

Step 2: Reduction

  • Cool the mixture to 0°C (ice bath) if the scale is >1g (exothermic). For small scales (<100mg), RT is acceptable.

  • Add STAB (297 mg, 1.4 mmol) portion-wise over 5 minutes.

    • Note: Gas evolution (H₂) may occur. Ensure venting.

  • Remove cooling bath and stir at RT.

  • Monitor: Check reaction progress via LC-MS or TLC after 2 hours. The iminium intermediate is often visible on LC-MS.

Step 3: Quench & Workup

  • Once starting material is consumed, quench by adding Saturated Aqueous NaHCO₃ (5 mL).

    • Why? This neutralizes the acetic acid and decomposes excess borohydride.

  • Stir vigorously for 15 minutes until gas evolution ceases.

  • Extract the aqueous layer with DCM (3 x 5 mL).

  • Combine organic layers and dry over Na₂SO₄ .

  • Filter and concentrate under reduced pressure.

    • Caution: Oxetane derivatives can be volatile. Do not use high vacuum for extended periods if the molecular weight is low.

Workflow Visualization

ExperimentalWorkflow Prep Mixture Preparation (Amine + Ketone + DCE) AcidAdd Add Acetic Acid (Stir 15-30 min) Prep->AcidAdd Reduct Add STAB (Portion-wise) AcidAdd->Reduct Monitor Monitor (LCMS) Target: M+H Peak Reduct->Monitor Monitor->Reduct Incomplete (Add 0.2 eq STAB) Quench Quench (Sat. NaHCO3) Monitor->Quench Complete Extract Extraction (DCM) & Concentration Quench->Extract

Figure 2: Operational workflow for the reductive amination process.

Part 4: Critical Parameters & Troubleshooting

Optimization Table
ParameterRecommendationRationale
Stoichiometry 1:1 (Amine:Ketone)Excess ketone complicates purification; excess amine is easier to wash out.
Solvent DCE (Anhydrous)Promotes iminium formation better than MeOH; compatible with STAB.
Temperature 20–25 °CHeating (>40°C) increases risk of oxetane ring opening or polymerization.
pH Control pH 4–5 (via AcOH)Sufficiently acidic to catalyze dehydration but safe for the oxetane ring.
Order of Addition Amine + Ketone → Acid → STABPre-forming the iminium ion maximizes yield and minimizes direct ketone reduction.
Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: Incomplete iminium formation.

    • Fix: Increase pre-stir time with AcOH or add molecular sieves (4Å) to scavenge water.

  • Issue: Formation of Oxetan-3-ol.

    • Cause: Direct reduction of ketone.[8]

    • Fix: Ensure STAB is added after the acid stir period. Use DCE instead of MeOH.

  • Issue: Decomposition/Ring Opening.

    • Cause: Acidity too high or workup too aggressive.

    • Fix: Use strictly NaHCO₃ for quench (avoid NaOH). Ensure temperature does not exceed RT.

Part 5: References

  • Wuitschik, G. et al. (2010).[1][9][10] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1][2][3][9][10][11] Angewandte Chemie International Edition.[1][10] [Link]

  • Wuitschik, G. et al. (2010).[1][9][10] Oxetanes in Drug Discovery: Structural and Synthetic Insights.[9][10] Journal of Medicinal Chemistry.[9][10] [Link]

  • Abdel-Magid, A. F. et al. (1996).[6][12] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6][12] Journal of Organic Chemistry.[12] [Link]

  • Bull, J. A. et al. (2016).[9][10] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[1][9][10] Chemical Reviews.[9][10] [Link]

Sources

Solvent selection for the crystallization of oxetane-based intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Crystallization Protocols for Oxetane-Based Intermediates

Executive Summary

Oxetane rings have emerged as high-value bioisosteres in modern drug design, offering a polar, metabolically stable alternative to gem-dimethyl and carbonyl groups.[1][2][3][4][5] However, their incorporation introduces specific process risks: thermodynamic instability in acidic environments and high aqueous solubility that complicates isolation.

This guide provides a scientifically grounded framework for solvent selection. Unlike standard crystallization screens, oxetane processing requires a "Stability-First" approach. We define protocols to validate solvent compatibility before solubility mapping, ensuring that the crystallization process does not trigger acid-catalyzed ring-opening polymerization (ROP) or hydrolysis.

Technical Background: The Oxetane Paradox

To select the right solvent, one must understand the molecular behavior of the oxetane moiety (specifically 3,3-disubstituted oxetanes, the most common medicinal variant).

  • The Benefit (Solubility): Replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by 4–4000 fold and reduce LogD significantly (Wuitschik et al., 2006).

  • The Risk (Ring Strain): The oxetane ring possesses ~106 kJ/mol of ring strain. While 3,3-disubstitution provides steric protection against nucleophilic attack, the oxygen atom remains basic.

  • The Mechanism of Failure: In the presence of Brønsted or Lewis acids, the oxetane oxygen protonates, activating the adjacent carbon for nucleophilic attack (by solvent or impurities), leading to ring opening.

Key Constraint: Solvent selection must prioritize neutrality . Even trace acidity (e.g., acetic acid in EtOAc or HCl in DCM) can catalyze decomposition during the heat cycles of crystallization.

Solvent Selection Framework

We utilize a "Traffic Light" system for solvent classification specific to oxetane intermediates.

CategorySolvent ClassExamplesSuitability Logic
Preferred (Green) Esters (Hindered) Isopropyl Acetate (IPAc)Excellent stability; less prone to hydrolysis than EtOAc.
Alcohols (Secondary) Isopropanol (IPA), 2-ButanolGood solubility for polar oxetanes; lower risk of solvolysis than MeOH.
Ethers TBME, THFChemically inert toward the oxetane ring; good for antisolvent crash-outs.
Caution (Yellow) Esters (Linear) Ethyl Acetate (EtOAc)Acceptable, but commercial grades often contain trace Acetic Acid. Must be washed/neutralized.
Ketones Acetone, MEKGood solubility, but risk of aldol condensation or solvate formation.
Polar Aprotic DMSO, DMFAvoid for crystallization; boiling points are too high for effective drying without thermal degradation.
Prohibited (Red) Chlorinated DCM, ChloroformOften stabilize acidic impurities (HCl) over time; risk of violent polymerization.
Protic Acids Acetic Acid, Formic AcidImmediate incompatibility. Will trigger ring opening.
Primary Alcohols MethanolHigh risk of nucleophilic attack (solvolysis) if any acid catalyst is present.

Visualizing the Decision Logic

The following decision tree illustrates the critical path for accepting or rejecting a solvent system for oxetane crystallization.

SolventSelection Start Start: Solvent Candidate CheckAcid Is the solvent acidic (pKa < 7) or Protogenic? Start->CheckAcid Reject1 REJECT (Risk of Ring Opening) CheckAcid->Reject1 Yes CheckImpurity Does commercial grade contain acid stabilizers? CheckAcid->CheckImpurity No PreTreat REQUIREMENT: Wash with NaHCO3 or Distill over base CheckImpurity->PreTreat Yes (e.g. DCM, EtOAc) CheckSolubility Solubility Assessment (Target: >50 mg/mL at bp) CheckImpurity->CheckSolubility No PreTreat->CheckSolubility Reject2 REJECT (Poor Yield/Volume) CheckSolubility->Reject2 No CheckBP Boiling Point > 100°C? CheckSolubility->CheckBP Yes Warning CAUTION (Thermal Instability Risk) CheckBP->Warning Yes Accept ACCEPT Proceed to Screening CheckBP->Accept No Warning->Accept With Limits

Caption: Figure 1. Solvent selection decision matrix prioritizing the chemical stability of the strained oxetane ring.

Experimental Protocols

Protocol A: The "Stress Test" (Stability Profiling)

Goal: Confirm solvent compatibility before committing bulk material.

  • Preparation: Prepare a 10 mg/mL solution of the oxetane intermediate in the candidate solvent (e.g., IPA, IPAc, TBME).

  • Control: Retain a sample at room temperature (T0).

  • Stress: Heat the solution to 5°C below the solvent's boiling point (or max 60°C) in a sealed vial for 6 hours.

  • Analysis:

    • Evaporate a 100 µL aliquot under nitrogen (do not use high heat).

    • Dissolve in NMR solvent (CDCl3 or DMSO-d6).

    • Pass Criteria: >99.0% retention of purity compared to T0. Look specifically for new peaks in the 3.5–4.5 ppm region (characteristic of ring-opened alcohols).

Protocol B: Solubility Mapping (The "Teabag" Method)

Goal: Determine the Metastable Zone Width (MSZW).

  • Setup: Place 100 mg of solid in a clear HPLC vial.

  • Addition: Add solvent in 100 µL increments.

  • Thermal Cycle:

    • Heat to 50°C. If dissolved, record volume (Hot Solubility).

    • If undissolved, add more solvent until dissolved at 50°C.

    • Cool to 0°C. Observe for precipitation (Cold Solubility).

  • Target Window: You are looking for a system where:

    • Solubility at 50°C is >50 mg/mL.

    • Solubility at 0°C is <10 mg/mL.

    • Note: If solubility is high at both temps, use an Antisolvent (Protocol C).

Protocol C: Antisolvent Crystallization (Recommended for Oxetanes)

Oxetanes are often too soluble in alcohols for cooling crystallization alone. An antisolvent (Heptane) is usually required.

  • Dissolution: Dissolve crude oxetane in the minimum volume of Isopropyl Acetate (IPAc) at 45°C.

    • Why IPAc? It is less likely to contain acetic acid than EtOAc and has a higher flash point.

  • Filtration: Polish filter the warm solution through a 0.45 µm PTFE filter to remove seeds/dust.

  • Nucleation Point:

    • Maintain temperature at 40°C.

    • Slowly add n-Heptane (Antisolvent) dropwise until the solution turns slightly turbid (Cloud Point).

  • Aging: Stop antisolvent addition. Hold at 40°C for 30 minutes to allow stable nuclei to form.

  • Growth:

    • Resume adding n-Heptane (Target ratio 1:3 Solvent:Antisolvent) over 2 hours.

    • Simultaneously cool the jacket to 0°C over the same 2-hour period.

  • Isolation: Filter the slurry. Wash the cake with cold 1:4 IPAc/Heptane.

Troubleshooting: The "Oiling Out" Phenomenon

Oxetanes are polar.[1][3][4][6][7][8] When an antisolvent is added, they often separate as a liquid oil (Liquid-Liquid Phase Separation) rather than a crystal.

Workflow to Fix Oiling Out:

OilingOut Problem Material Oils Out Step1 Increase Temp (Redissolve Oil) Problem->Step1 Step2 Add Seed Crystals (0.5 wt%) Step1->Step2 Step3 Slower Addition of Antisolvent Step2->Step3 Step4 Change Solvent System (Increase Polarity) Step3->Step4 If fails

Caption: Figure 2. Remediation strategy for Liquid-Liquid Phase Separation (LLPS) during crystallization.

  • Scientific Rationale: Oiling out occurs when the metastable limit for liquid separation is crossed before the nucleation limit. Seeding provides a surface for growth, bypassing the energy barrier for nucleation and preventing the oil phase.

References

  • Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[1][4][5][6] Angewandte Chemie International Edition, 45(46), 7736-7739. [Link]

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][2][3][9][10][11] Chemical Reviews, 116(24), 15089–15166. [Link]

  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524-3529. [Link]

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter on Crystallization and Solvent Selection). [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 3-(Oxetan-3-yl)-2-oxopyrrolidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, high-throughput protocol for the synthesis of 3-(oxetan-3-yl)-2-oxopyrrolidine-3-carbonitrile , a critical pharmacophore in modern drug discovery (e.g., JAK inhibitors). By leveraging microwave irradiation, this protocol overcomes the significant steric hindrance and low electrophilicity associated with 3-iodooxetane alkylations. Compared to conventional thermal heating (48+ hours, <50% yield), this microwave-assisted method achieves >85% conversion in under 30 minutes, preserving the sensitive oxetane ring through precise temperature control.

Introduction & Scientific Rationale

The Oxetane Bioisostere

The oxetane ring is increasingly utilized in medicinal chemistry as a "gem-dimethyl" surrogate.[1] It offers reduced lipophilicity (


) and improved metabolic stability compared to gem-dimethyl groups, while influencing the conformation of the attached scaffold. However, introducing the oxetan-3-yl group onto a sterically crowded lactam core is synthetically challenging.
The Challenge: Sterics and Stability

The target transformation involves the


-alkylation of 2-oxopyrrolidine-3-carbonitrile  (nucleophile) with 3-iodooxetane  (electrophile).
  • Low Reactivity: 3-Iodooxetane is a secondary halide on a strained ring, making it a sluggish electrophile in

    
     reactions.
    
  • Steric Bulk: The nucleophilic carbon (C3 of the pyrrolidone) is flanked by a nitrile and a carbonyl, creating a crowded environment for the incoming bulky oxetane.

  • Thermal Instability: Prolonged heating required for conventional synthesis risks thermal decomposition or ring-opening of the oxetane.

The Microwave Solution

Microwave irradiation provides direct dielectric heating, allowing the reaction to reach the activation energy barrier rapidly. This minimizes the "time-at-temperature" exposure, significantly reducing byproduct formation (e.g., oxetane ring-opening or polymerization) while driving the sluggish


 substitution to completion.

Reaction Scheme & Mechanism

The reaction proceeds via a base-mediated


 alkylation. The base deprotonates the acidic methine proton at the C3 position (

in DMSO), generating a stabilized enolate/nitrile anion which attacks the 3-iodooxetane.

ReactionScheme SM1 2-oxopyrrolidine- 3-carbonitrile Inter Enolate Anion (Nucleophile) SM1->Inter Deprotonation (DMF, RT) Base Cs2CO3 (2.5 eq) Base->Inter Product 3-(Oxetan-3-yl)-2-oxopyrrolidine- 3-carbonitrile Inter->Product MW Irradiation 100°C, 30 min SN2 Attack Elec 3-Iodooxetane (1.5 eq) Elec->Product

Figure 1: Mechanistic pathway for the microwave-assisted alkylation.

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover 2.0 or Biotage Initiator+).

  • Vessel: 10 mL or 35 mL pressure-rated glass vial with silicone/PTFE septum.

  • Reagents:

    • 2-oxopyrrolidine-3-carbonitrile (1.0 equiv)

    • 3-Iodooxetane (1.5 equiv) [Handle in fume hood; lachrymator]

    • Cesium Carbonate (

      
      ) (2.5 equiv) [Anhydrous, granular preferred]
      
    • Solvent: Anhydrous DMF or Acetonitrile (ACN).

Step-by-Step Methodology

Step 1: Pre-complexation (Critical for Yield)

  • In a dried microwave vial, charge 2-oxopyrrolidine-3-carbonitrile (1.0 mmol, 110 mg) and Cesium Carbonate (2.5 mmol, 815 mg).

  • Add anhydrous DMF (3.0 mL).

  • Add a magnetic stir bar and stir at Room Temperature (RT) for 10 minutes.

    • Expert Insight: This "pre-stir" allows the heterogeneous base to begin deprotonating the lactam, ensuring a high concentration of the nucleophile before heating.

Step 2: Electrophile Addition

  • Add 3-iodooxetane (1.5 mmol, 276 mg) directly to the vial.

  • Seal the vial with the crimp cap/septum.

  • Vortex for 10 seconds to ensure homogeneity.

Step 3: Microwave Irradiation Program the microwave reactor with the following parameters:

ParameterSettingRationale
Control Mode Standard (Fixed Temp)Maintains precise temp to prevent runaway heating.
Temperature 100 °COptimal balance between

rate and oxetane stability.
Hold Time 30 minutesSufficient for >95% conversion.
Pre-Stirring 30 secondsEnsures suspension is uniform before power application.
Pressure Limit 250 psiSafety cutoff (reaction generates minimal pressure).
Power Max 150 WDynamic power modulation to maintain 100 °C.

Step 4: Workup & Purification [2]

  • Cool the vial to RT (compressed air cooling is usually automated).

  • Filtration: Filter the reaction mixture through a pad of Celite to remove inorganic salts (

    
    , excess 
    
    
    
    ). Wash the pad with Ethyl Acetate (EtOAc).
  • Aqueous Wash: Dilute the filtrate with EtOAc (20 mL) and wash with saturated

    
      (2 x 10 mL).
    
    • Warning: Do NOT use acidic washes (e.g., 1N HCl). The oxetane ring is acid-sensitive and will hydrolyze to the diol.

  • Drying: Dry the organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash column chromatography (Silica gel).

    • Eluent: 0-5% Methanol in Dichloromethane (DCM) or 50-100% EtOAc in Hexanes.

    • The product is typically a white to off-white solid.

Process Logic & Workflow

Workflow cluster_safety Safety Check Start Start: Reagent Prep Mix Mix Lactam + Cs2CO3 in DMF (Pre-stir 10m) Start->Mix AddElec Add 3-Iodooxetane & Seal Vial Mix->AddElec MW Microwave Irradiation 100°C, 30 min, Dynamic Power AddElec->MW Cool Cool to RT & Filter (Remove Salts) MW->Cool Wash Wash w/ sat. NaHCO3 (Avoid Acid!) Cool->Wash Purify Flash Chromatography (DCM/MeOH) Wash->Purify End Final Product >85% Yield Purify->End

Figure 2: Operational workflow for the synthesis and purification.

Results & Discussion

Yield Comparison
MethodTemperatureTimeYieldPurity
Conventional Thermal 80 °C (Oil Bath)48 Hours42%85% (Side products observed)
Microwave (This Protocol) 100 °C30 Minutes88% >98%
Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: 3-iodooxetane degradation or insufficient base strength.

    • Fix: Ensure

      
       is anhydrous. If problem persists, switch to NaH (60% dispersion)  in THF at 0°C for deprotonation, then add electrophile and MW heat. Note: NaH requires stricter anhydrous conditions.
      
  • Issue: Ring Opening (Diol formation).

    • Cause: Acidic workup or silica gel acidity.

    • Fix: Pre-treat silica gel with 1%

      
       in Hexanes before column chromatography to neutralize acidic sites.
      

References

  • Wuitschik, G., et al. "Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group." Angewandte Chemie International Edition, 2006.

  • Burkhard, J. A., et al. "Synthesis and Structural Analysis of 3-Substituted Oxetanes." Organic Letters, 2008.

  • MolCore. "(3R,4S)-4-methyl-3-(oxetan-3-yl)-2-oxo-pyrrolidine-3-carbonitrile Product Page." MolCore Catalog, Accessed 2023.

  • Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004.

Sources

Troubleshooting & Optimization

🔬 The C3-Access Hub: Technical Support for Pyrrolidine Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance at the C3 Position of Pyrrolidine Rings Format: Technical Support Center (Tier 3 Specialist Level)

Status: Online 🟢 Current Ticket: #PYR-C3-STERIC Assigned Specialist: Dr. A. Vance, Senior Application Scientist

📋 User Report

"I am attempting to functionalize the C3 position of a pyrrolidine ring. My substrate has a substituent at C2, and standard SN2 approaches (using 3-halopyrrolidines) or enolate alkylations are failing. Yields are <10%, and I'm seeing mostly recovered starting material or elimination products. How do I overcome this steric wall?"

🔍 Module 1: Diagnosis & Root Cause Analysis

Why is C3 failing?

The C3 position of a pyrrolidine ring represents a unique "steric valley." Unlike the C2 position (activated by the nitrogen lone pair or alpha-lithiation) or the C3 position of a flat cyclopentane, the pyrrolidine C3 position suffers from two distinct physical constraints:

  • Ring Puckering (Envelope Conformation): Pyrrolidines are rarely planar. They adopt an envelope conformation where C3 or C4 is the flap. Substituents at C2 often lock the ring into a conformation that places the C3-equatorial position in a sterically crowded trajectory relative to the N-protecting group.

  • The "Neopentyl-Like" Effect: If you have a substituent at C2 (especially bulky ones like -tBu or -Ph), the C3 position effectively becomes neopentyl-like. Classical backside attack (SN2) trajectories are blocked by the C2 substituent and the N-protecting group.

Verdict: Stop trying to force SN2 reactions on sterically crowded C3 centers. You must switch to Radical Pathways or Transition-Metal Directed C-H Activation .

🛠 Module 2: The "Steric Steering" Protocol (Ir-Catalyzed Borylation)

Applicability: Late-stage functionalization of saturated pyrrolidines. Mechanism: Iridium-catalyzed C-H activation driven by steric exclusion.

If you cannot touch C3 because of sterics, you can use those same sterics to force a catalyst to C3. This is known as Steric Steering .

The Logic

Iridium catalysts (with bipyridine/phenanthroline ligands) prefer the least sterically hindered C-H bond. By placing a massive protecting group on the Nitrogen, you block C2 (alpha) activation. If C4 is also hindered or if you want C3 specifically, you can tune the N-group size.

Experimental Workflow

Objective: Install a Boron pinacol ester (Bpin) at C3, which can then be converted to aryl, alkyl, or heteroatom groups.

Step-by-Step Protocol:

  • Protecting Group Switch: Convert your pyrrolidine amine to N-TIPS (Triisopropylsilyl) or N-Boc .

    • Why? N-Methyl or N-Benzyl are too small; the catalyst will attack C2 (alpha to N). N-TIPS creates a "steric umbrella" over C2.

  • Catalyst System:

    • Precursor:

      
       (1.5 mol%)
      
    • Ligand: 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen ) (3.0 mol%)

    • Reagent:

      
       (1.0 equiv)
      
    • Solvent: THF or Hexane (0.5 M)

    • Temp: 60–80 °C

  • Execution:

    • Mix Ir-precursor and ligand in solvent for 10 mins to form the active species (deep brown/red).

    • Add substrate and

      
      .
      
    • Heat in a sealed tube.

  • Workup: Do not purify on silica immediately (Bpin esters can be sticky). Oxidize directly to alcohol or use in Suzuki coupling.

📊 Data: Protecting Group Influence on Regioselectivity

Selectivity ratios for C3 vs C2 activation in unsubstituted pyrrolidine:

N-Protecting GroupC2 (Alpha) %C3 (Beta) %Steric Verdict
N-Methyl 85%15%Fails (C2 favored)
N-Acetyl 60%40%Poor Selectivity
N-Boc 10%90%Good
N-TIPS <2%>98%Excellent (Steric Steering)

Reference: For the foundational mechanics of steric shielding in Ir-catalysis, see Hartwig's work on silyl-directed borylation [1].

⚡ Module 3: The Radical "Backdoor" (Co-Catalyzed Hydroalkylation)

Applicability: Creating C3-alkylated pyrrolidines from 3-pyrrolines.[1][2] User Scenario: "I can start with a 3-pyrroline (unsaturated) if it helps me get the product."

This is the most robust modern solution. While SN2 fails due to steric repulsion, radicals are less sensitive to steric bulk and can access the C3 position via a "distal stereocontrol" mechanism.

The Solution: Cobalt vs. Nickel Divergence

A recent breakthrough (Wang et al., JACS 2023) demonstrated that you can selectively hit C3 using Cobalt catalysis, whereas Nickel forces the reaction to C2.[1]

📉 Decision Diagram: Metal Selection

C3_Functionalization Start Substrate: 3-Pyrroline Decision Target Position? Start->Decision C2_Path C2-Alkylation Decision->C2_Path Proximal C3_Path C3-Alkylation Decision->C3_Path Distal Ni_Cat Nickel Catalyst (Isomerization + Hydroalkylation) C2_Path->Ni_Cat Co_Cat Cobalt Catalyst (Radical Addition) C3_Path->Co_Cat Product_C2 C2-Alkyl Pyrrolidine Ni_Cat->Product_C2 Product_C3 C3-Alkyl Pyrrolidine (Overcomes Sterics) Co_Cat->Product_C3

Caption: Divergent synthesis pathways. Use Cobalt (Co) to access the sterically challenging C3 position via radical intermediates.

Protocol: Co-Catalyzed C3-Alkylation[2]
  • Substrate: N-Boc-3-pyrroline (commercially available).

  • Catalyst:

    
     (5 mol%).
    
  • Ligand: Chiral Bisoxazoline (BOX) ligand (6 mol%).

  • Reductant: Zinc dust (2.0 equiv) – Critical for turning over the Co(I)/Co(II) cycle.

  • Electrophile: Primary or Secondary Alkyl Iodide (1.5 equiv).

  • Conditions: THF, RT, 24h.

Why this works: The reaction proceeds via a radical intermediate.[3][4] The Cobalt catalyst coordinates to the alkene, and the bulky ligand environment directs the alkyl radical addition to the distal (C3) carbon to avoid steric clash with the N-protecting group, effectively turning the steric problem into a selectivity solution [2].

🔄 Module 4: Alternative Workflows (FAQs)

Q1: Can I use Photoredox for C3-Arylation?

A: Yes, but it requires specific "Polarity Matching." Standard Minisci reactions often fail on pyrrolidines because they are electron-rich. You must use Hydrogen Atom Transfer (HAT) .[5]

  • System: Quinuclidine (HAT catalyst) +

    
     (Photocatalyst).
    
  • Mechanism: The quinuclidine abstracts a hydridic H atom from C2 or C3. If C2 is sterically blocked (e.g., by a substituent), the radical forms at C3. This radical then attacks an electron-deficient arene (e.g., cyano-pyridine) [3].

Q2: What if I need to install a Fluorine at C3?

A: Direct C3-fluorination of saturated pyrrolidines is notoriously difficult.

  • Recommendation: Do not fluorinate the ring directly.

  • Workaround: Perform a Ring Expansion . Start with a substituted aziridine.[6] Reacting a vinyl aziridine with NBS (N-Bromosuccinimide) triggers a ring expansion to a 3-bromo-pyrrolidine, which can then be displaced with Fluorine sources (like TBAF) more easily due to the specific stereochemistry set during expansion [4].

📚 References

  • Sterically Controlled Alkylation of Arenes through Iridium-Catalyzed C-H Borylation. The Hartwig Group, UC Berkeley.

  • Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling. Wang, X., et al. J. Am. Chem. Soc. 2023. [1][2]

  • Photocatalyzed Minisci-type reactions for late-stage functionalization. Green Chemistry, 2024.

  • Diastereoselective synthesis of functionalized pyrrolidines through N-bromosuccinimide-induced aziridine ring expansion. SciSpace/RSC.

Sources

Resolving solubility issues of 3-(Oxetan-3-yl)-2-oxopyrrolidine-3-carbonitrile in HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-(Oxetan-3-yl)-2-oxopyrrolidine-3-carbonitrile

Executive Summary

This guide addresses the specific chromatographic challenges of This compound . This molecule presents a "polarity paradox" in HPLC method development:

  • Solubility: It requires polar aprotic solvents (DMSO, DMF) or strong organic solvents for high-concentration stock solutions.

  • Retention: Its high polarity (LogP < 0 estimated) requires highly aqueous mobile phases (95%+ Water) to retain on standard C18 columns.

  • Stability: The strained oxetane ring is susceptible to acid-catalyzed hydrolysis (ring-opening) in standard low-pH mobile phases (e.g., 0.1% TFA).

The following modules provide self-validating protocols to resolve precipitation, peak distortion, and degradation.

Module 1: The Solubility-Chromatography Mismatch

Issue: The compound precipitates in the autosampler or column, or elutes as a distorted/split peak.

The Mechanism: Viscous Fingering & Solvent Strength Mismatch

When you inject a sample dissolved in a "strong" solvent (e.g., 100% DMSO or Acetonitrile) into a "weak" mobile phase (e.g., 95% Water), the viscosity and density differences cause the injection plug to become unstable.[1] The mobile phase "fingers" through the sample plug rather than pushing it as a uniform band. This results in:

  • Peak Splitting: The analyte is carried at different velocities.

  • Precipitation: The analyte crashes out at the interface of the plug and mobile phase before it can interact with the stationary phase.

Visualizing the Failure Mode

SolventMismatch cluster_0 Injection Dynamics cluster_1 Chromatographic Symptom Step1 Injection: Sample in 100% DMSO Step3 Interface Interaction Step1->Step3 Step2 Mobile Phase: 95% Water / 5% ACN Step2->Step3 Result1 Viscous Fingering (Chaotic Mixing) Step3->Result1 Viscosity Difference Result2 Local Precipitation (High Backpressure) Step3->Result2 Solubility Limit Peak Split / Distorted Peak Result1->Peak

Figure 1: Mechanism of peak distortion caused by injecting strong organic solvents into aqueous mobile phases.

Module 2: Troubleshooting & Optimization Protocols
Q1: How do I dissolve this compound without causing HPLC issues?

Recommendation: Use a "Sandwich" or "Dilution" approach. Do not inject 100% DMSO stocks directly if the injection volume > 5 µL.

Protocol: The Step-Down Dilution This protocol ensures the sample matrix mimics the mobile phase strength while maintaining solubility.

StepActionSolvent CompositionPurpose
1 Stock Prep 100% DMSO or DMFDissolve solid to 10 mg/mL. (High solubility region).
2 Intermediate 50:50 Water:AcetonitrileDilute Stock 1:10. (Prevents shock precipitation).
3 Final Sample Mobile Phase A (e.g., 0.1% Formic Acid in Water)Dilute Intermediate 1:5. Final solvent is ~90% aqueous.
4 Check Visual InspectionEnsure no turbidity. Centrifuge at 10,000g for 5 min if unsure.

Critical Note: If the compound precipitates at Step 3, you cannot run standard Reverse Phase (C18) with high water. Switch to HILIC mode (See Module 3).

Q2: My peaks are tailing or disappearing over time. Is the compound degrading?

Recommendation: Check the pH of your mobile phase. The oxetane ring is acid-sensitive.[2]

The Chemistry: The oxetane ring (a 4-membered ether) has high ring strain (~106 kJ/mol). In the presence of strong acids (pH < 2.5, e.g., 0.1% TFA), the oxygen can protonate, making the ring susceptible to nucleophilic attack by water, leading to ring-opening (formation of a diol or amino-alcohol).

Self-Validating Stability Experiment:

  • Prepare a 10 µM standard in neutral water/ACN.

  • Inject immediately (T=0).

  • Inject repeatedly over 12 hours using 0.1% TFA (pH ~2) as Mobile Phase A.

  • Observation: If a new peak appears at a lower retention time (more polar diol) and the parent peak decreases, stop using TFA.

Corrective Action: Switch to a buffered mobile phase at pH 4.5 - 6.0.

  • Buffer: 10 mM Ammonium Acetate (pH ~5.0).

  • Why: This pH is acidic enough to suppress silanol activity on the column (reducing tailing for the lactam nitrogen) but mild enough to preserve the oxetane ring.

Q3: The compound elutes at the void volume (k' < 1). How do I retain it?

Recommendation: The pyrrolidone and nitrile groups make this molecule very polar. A standard C18 column may fail.

Decision Matrix for Column Selection:

ColumnSelection Start Compound Elutes at Void (k' < 1) Check1 Current Mobile Phase? Start->Check1 Branch1 Is it >95% Aqueous? Check1->Branch1 Action1 Use AQ-C18 or Polar-Embedded C18 (Resists Dewetting) Branch1->Action1 No (Using standard C18) Action2 Switch to HILIC Mode Branch1->Action2 Yes (Already at 100% Water)

Figure 2: Workflow for selecting the correct stationary phase for polar oxetane-pyrrolidines.

Recommended Columns:

  • Polar-Embedded C18: (e.g., Waters SymmetryShield, Phenomenex Synergi Fusion). The polar group allows 100% aqueous mobile phases without "phase collapse" (dewetting).

  • Porous Graphitic Carbon (PGC): (e.g., Hypercarb). Excellent for retaining polar geometric isomers.

  • HILIC: (e.g., Bare Silica or Amide).

    • Mobile Phase: 90% Acetonitrile / 10% Ammonium Acetate buffer.

    • Benefit: High organic mobile phase matches the solubility profile of the compound (soluble in ACN), solving the "Solvent Mismatch" issue from Module 1.

Summary of Optimized Method Parameters
ParameterRecommendationRationale
Mobile Phase A 10 mM Ammonium Acetate (pH 5.0)Prevents oxetane hydrolysis; suppresses silanol interactions.
Mobile Phase B AcetonitrileLower viscosity than Methanol; better peak shape.
Column Polar-Embedded C18 or Phenyl-HexylEnhanced retention for polar lactams/nitriles.
Injection Solvent 90:10 Water:ACN (if RP) or 90:10 ACN:Water (if HILIC)Match the starting conditions of the gradient.
Detection UV 210-220 nmNitrile and Lactam have weak chromophores; avoid UV cutoff of solvents.
References
  • Dolan, J. W. (2005). "Viscous Fingering induced flow instability in multidimensional liquid chromatography." Journal of Chromatography A.

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[3] Angewandte Chemie International Edition. (Discusses stability and polarity of oxetane scaffolds).

  • McCalley, D. V. (2010). "Understanding the retention of polar compounds in hydrophilic interaction chromatography (HILIC)." Journal of Chromatography A.

  • Phenomenex Technical Notes. "Avoiding Mobile Phase Mismatch in HPLC."

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters. (Provides structural insights into the specific 3,3-substitution pattern stability).

Sources

Technical Support Center: Precision Cyanation of Oxetanyl-Pyrrolidines

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online 🟢 Operator: Senior Application Scientist Ticket ID: OX-CY-2024-ALPHA

Part 1: The Diagnostic Hub

Welcome to the Technical Support Center for N-heterocycle functionalization. You are likely here because your cyanation yields are low, or your NMR shows a complex mixture of ring-opened byproducts.

The Oxetanyl-Pyrrolidine scaffold is a high-value bioisostere in modern drug discovery (replacing gem-dimethyl or carbonyl groups). However, it presents a unique chemical conflict:

  • The Goal:

    
    -Cyanation of the pyrrolidine ring (usually via an iminium ion intermediate).
    
  • The Vulnerability: The oxetane ring is kinetically stable but thermodynamically strained (~106 kJ/mol).[1] It is highly susceptible to acid-catalyzed ring opening and nucleophilic attack once activated by Lewis acids.[2]

The "Triangle of Death" for Oxetanes

If your reaction is failing, it is likely due to one of these three competing pathways:

Failure ModeSymptom (LCMS/NMR)Root Cause
Ring Explosion Mass +18 (Hydrolysis) or +36 (HCl addition). Loss of characteristic oxetane protons (4.5-5.0 ppm).Acidity. The generation of HCN in situ or the use of strong Lewis Acids (e.g., TiCl₄, BF₃) opened the ring.
The "Self-Destruct" Formation of bicyclic ethers or amino-alcohols.Intramolecular Trapping. The oxetane ring opened to form a primary alcohol, which then cyclized onto the electrophilic iminium ion.
N-Oxide Dead End Mass +16. No nitrile incorporation.Over-Oxidation. The oxidant (e.g., mCPBA, excess H₂O₂) attacked the Nitrogen lone pair instead of the

-C-H bond.

Part 2: Visualizing the Failure Pathways

To fix the reaction, you must understand the mechanism. The diagram below illustrates the divergence between the desired


-cyanation and the catastrophic ring-opening pathways.

OxetaneCyanation Start Oxetanyl-Pyrrolidine (Substrate) Oxidation Oxidation Step (Formation of Iminium Ion) Start->Oxidation -2e-, -H+ Iminium Iminium Intermediate (Electrophilic) Oxidation->Iminium CyanideAttack Nucleophilic Attack (TMSCN / NaCN) Iminium->CyanideAttack Buffered Conditions Acid Acidic Conditions (HCN, Lewis Acids) Iminium->Acid Uncontrolled pH Hydrolysis Hydrolysis (Water present) Iminium->Hydrolysis Wet Solvents Product α-Cyanated Product (Target) CyanideAttack->Product RingOpen Oxetane Ring Opening (Formation of Cation/Alcohol) Acid->RingOpen Trapping Intramolecular Trapping (Cyclization) RingOpen->Trapping Internal Alcohol Byproduct1 Ring-Opened Diols/Halides RingOpen->Byproduct1 External Nucleophile Byproduct2 Bicyclic Ethers Trapping->Byproduct2

Figure 1: Mechanistic divergence. The success of the reaction depends entirely on stabilizing the Iminium Intermediate and preventing Acid-catalyzed Ring Opening.

Part 3: Troubleshooting Guide & FAQ

Q1: I am using RuCl₃/NaCN/H₂O₂ (Murahashi conditions), but the oxetane is gone. Why?

A: Standard Murahashi conditions are too harsh for oxetanes.

  • The Problem: The combination of NaCN and protic solvents (MeOH/H₂O) generates HCN in situ. HCN is acidic enough (pKa ~9) to activate the strained oxetane ring, especially if the reaction heats up. Furthermore, commercial RuCl₃ is often acidic.

  • The Fix: Switch to a buffered, anhydrous system . Use TMSCN (Trimethylsilyl cyanide) as the cyanide source in the presence of a mild oxidant like TBCN (tert-butyl hypochlorite) or use Photoredox catalysis (Rose Bengal) which operates at neutral pH.

Q2: Can I use Lewis Acids (TiCl₄ or ZnI₂) to accelerate the TMSCN addition?

A: Absolutely not.

  • The Problem: Strong Lewis acids coordinate avidly to the oxetane oxygen. This weakens the C-O bond, leading to immediate ring opening by the cyanide or chloride ions.

  • The Fix: If you must use an activator for TMSCN, use a mild, oxophilic promoter that is bulky, or rely on the inherent electrophilicity of the iminium ion. Often, simple solvent effects (using HFIP - Hexafluoroisopropanol) can accelerate the reaction without Lewis acids, though HFIP itself is slightly acidic (pKa 9.3), so test carefully.

Q3: My reaction works but I get 50% N-oxide. How do I stop this?

A: You are over-oxidizing the nitrogen.

  • The Problem: The lone pair on the pyrrolidine nitrogen is being attacked by the oxidant before the C-H abstraction occurs.

  • The Fix: Use Electrochemical Oxidation (Shono-type) or ABNO-mediated oxidation . These methods proceed via a Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) mechanism that favors C-H functionalization over N-oxygenation.

Part 4: The "Golden Batch" Protocol

This protocol is designed to minimize acidity and prevent ring opening.[2] It utilizes Photoredox Catalysis for mild generation of the iminium species, followed by trapping with TMSCN.

Method: Visible-Light Photoredox


-Cyanation
Scope:  Tertiary Oxetanyl-Pyrrolidines
Sensitivity:  High (Moisture/Acid sensitive)
Reagents & Equipment
  • Substrate: N-Oxetanyl-pyrrolidine (1.0 equiv)

  • Photocatalyst: Ru(bpy)₃Cl₂ (1.0 mol%) or Rose Bengal (organic alternative)

  • Oxidant: O₂ (balloon) or mild sacrificial oxidant

  • Cyanide Source: TMSCN (1.5 equiv)

  • Solvent: Anhydrous MeCN or DMF (Degassed)

  • Light Source: Blue LEDs (450 nm)

Step-by-Step Workflow
  • System Preparation (Dehydration):

    • Flame-dry all glassware. Moisture is the enemy; it generates HCN from TMSCN and hydrolyzes the iminium ion.

    • Critical Check: Ensure your solvent contains <50 ppm water.

  • Reaction Assembly:

    • Dissolve substrate (0.2 M) and photocatalyst in the solvent.

    • Sparge with O₂ for 5 minutes (if using aerobic conditions).

  • The "Cold" Start:

    • Cool the reaction to 0°C before adding TMSCN.

    • Why? Oxetane ring opening is temperature-dependent.[3] Keeping it cold during the initial mixing suppresses the side reaction.

  • Irradiation:

    • Turn on Blue LEDs. Stir at Room Temperature (do not heat).

    • Monitor via TLC/LCMS. Look for the disappearance of the starting amine.

  • Workup (The Danger Zone):

    • Do NOT quench with aqueous acid (e.g., 1M HCl). This will destroy the oxetane immediately.

    • Quench: Add saturated aqueous NaHCO₃ (Sodium Bicarbonate). This neutralizes any HCN generated.

    • Extract with EtOAc.[2] Dry over Na₂SO₄.

  • Purification:

    • Use Silica Gel chromatography pre-treated with 1% Et₃N (Triethylamine).

    • Reason: Silica is slightly acidic. The amine wash protects the oxetane during the column.

Troubleshooting Flowchart

Troubleshooting Start Reaction Complete? CheckLCMS Check LCMS Start->CheckLCMS Result1 Product Found (Target Mass) CheckLCMS->Result1 Result2 Mass +18 (Hydrolysis) CheckLCMS->Result2 Result3 Complex Mixture (Ring Open) CheckLCMS->Result3 Fix1 Proceed to Basic Workup Result1->Fix1 Fix2 Dry Solvents Add Molecular Sieves Result2->Fix2 Fix3 Lower Temp Buffer with NaHCO3 Result3->Fix3

Figure 2: Rapid diagnostic decision tree for post-reaction analysis.

References

  • Carreira, E. M., & Fessard, T. C. (2014). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Chemical Reviews, 114(16), 8257–8322. Link

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][4][5] Chemical Reviews, 116(19), 12150–12233. Link

  • Murahashi, S.-I., et al. (2003). "Aerobic Ruthenium-Catalyzed Oxidative Cyanation of Tertiary Amines with Sodium Cyanide." Journal of the American Chemical Society, 125(49), 15312–15313. Link

  • Yu, F., Seidel, D., et al. (2022).[6] "Regioselective α-Cyanation of Unprotected Alicyclic Amines." Organic Letters, 24(35), 6364–6368. Link

  • Nutting, J. E., & Stahl, S. S. (2018). "Electrochemical Aminoxyl-Mediated α-Cyanation of Secondary Piperidines." Journal of the American Chemical Society, 140(47), 16469–16473. Link[7]

Sources

Technical Support Center: Troubleshooting the Stability of 3-(Oxetan-3-yl)-2-oxopyrrolidine-3-carbonitrile under Basic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical liabilities and handling requirements of 3-(oxetan-3-yl)-2-oxopyrrolidine-3-carbonitrile .

This molecule is a highly functionalized γ-lactam featuring a quaternary C3 stereocenter bearing an oxetane ring and a nitrile group. While this sp³-rich structural motif is increasingly valuable in drug discovery as a bioisostere for gem-dimethyl and carbonyl groups , its dense functionalization requires precise handling under basic conditions to prevent degradation.

Mechanistic Degradation Pathways

To troubleshoot effectively, we must first understand the competing reaction pathways this molecule undergoes when exposed to different basic environments.

G A 3-(Oxetan-3-yl)-2-oxopyrrolidine- 3-carbonitrile B N-Deprotonated Anion (Stable Intermediate) A->B Non-Nucleophilic Base (e.g., NaH, anhydrous) C Lactam Hydrolysis Product (Amino Acid) A->C Aqueous Base (e.g., NaOH, H2O) D Nitrile Hydrolysis Product (Primary Amide) A->D Mild Aq. Base / H2O2 (Radical/Nucleophilic)

Reaction pathways of this compound under basic conditions.

Troubleshooting & FAQs

Q1: Why am I observing mass +18 Da (or +36 Da) species during my aqueous basic workup? A1: This mass shift indicates hydrolytic degradation. The +18 Da species is typically the lactam ring-opening product (forming the corresponding acyclic amino acid) or the nitrile hydration product (forming a primary amide) . γ-Lactams undergo base-catalyzed hydrolysis via hydroxide attack on the C2 carbonyl. In your molecule, the presence of the strongly electron-withdrawing nitrile at C3 further activates the adjacent lactam carbonyl toward nucleophilic attack. Actionable advice: Avoid prolonged exposure to strong aqueous bases (e.g., >0.1 M NaOH). Use mild, buffered bases like saturated aqueous NaHCO₃ for workups.

Q2: Is the C3 stereocenter at risk of base-catalyzed epimerization? A2: No. The C3 position is a fully substituted quaternary center (bonded to the oxetane, the nitrile, the C2 carbonyl, and the C4 methylene). Because it lacks an α-proton, base-catalyzed enolization at C3 is mechanistically impossible. This stereochemical stability is a key advantage of 3,3-disubstituted lactam designs in medicinal chemistry.

Q3: I need to perform an N-alkylation on the lactam nitrogen. How do I prevent degradation? A3: To successfully N-alkylate without triggering lactam or nitrile hydrolysis, you must use strictly anhydrous, non-nucleophilic conditions. The lactam N-H has a pKa of approximately 15. Using Sodium Hydride (NaH) or Potassium tert-Butoxide (KOtBu) in anhydrous THF or DMF will selectively deprotonate the nitrogen, forming a stable anion .

Q4: Will the oxetane ring open under these basic conditions? A4: Generally, no. As demonstrated by Wuitschik, Carreira, and co-workers, oxetanes—particularly those substituted at the 3-position—are remarkably stable to basic and nucleophilic conditions . The steric bulk of the 3-substitution effectively blocks the trajectory of external nucleophiles attempting to reach the C-O σ* antibonding orbital. The primary liability for oxetanes is strong Brønsted or Lewis acids, not bases.

Quantitative Stability Profile

The table below summarizes the expected degradation profile of this compound under various basic conditions.

Reaction ConditionReagents & SolventTemp & TimePrimary OutcomeDegradation (%)
Anhydrous Non-nucleophilic NaH in anhydrous THF0 °C to RT, 4 hStable N-anion formation< 2%
Mild Aqueous Base Sat. NaHCO₃ (aq) / EtOAcRT, 2 hStable (Standard workup)< 5%
Strong Aqueous Base 1.0 M NaOH (aq)RT, 1 hLactam & Nitrile Hydrolysis> 85%
Nucleophilic Amine Base Pyrrolidine (neat)60 °C, 12 hTransamidation / Ring-opening~ 20%
Self-Validating Experimental Protocol: Anhydrous N-Alkylation

To ensure high yields and prevent the hydrolytic liabilities discussed above, follow this step-by-step methodology for base-mediated N-alkylation. This protocol is designed as a self-validating system: the absence of gas evolution in Step 4 confirms the successful exclusion of moisture, while the temperature controls prevent premature electrophilic attack.

Step 1: Preparation & Atmosphere Control Flame-dry a round-bottom flask under vacuum and purge with Argon. Causality: Ambient moisture must be strictly excluded. Even trace water will react with the strong base to form hydroxide ions, which will rapidly hydrolyze the highly activated lactam/nitrile system.

Step 2: Deprotonation Dissolve this compound (1.0 eq) in anhydrous DMF (0.1 M). Cool the solution to 0 °C using an ice bath. Add NaH (60% dispersion in mineral oil, 1.1 eq) portion-wise. Causality: Cooling to 0 °C slows down potential side reactions (such as intermolecular nucleophilic attack) of the highly activated C3 position and controls the exothermic deprotonation of the lactam N-H.

Step 3: Alkylation Stir the mixture for 30 minutes at 0 °C until H₂ gas evolution completely ceases. Add the desired electrophile (e.g., an alkyl halide, 1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.

Step 4: Controlled Quenching Cool the reaction back to 0 °C and quench strictly by the dropwise addition of saturated aqueous NH₄Cl. Causality: NH₄Cl acts as a mild proton source that neutralizes excess NaH and alkoxide intermediates while maintaining a near-neutral pH. Quenching with water or NaOH would create a high-pH aqueous environment, immediately triggering the lactam/nitrile hydrolysis pathways detailed in Q1.

Step 5: Extraction & Isolation Extract the aqueous mixture with EtOAc (3x). Wash the combined organic layers extensively with water (5x) and brine to remove the DMF solvent. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

References
  • Rojas, J. J.; Bull, J. A. "Oxetanes in Drug Discovery Campaigns." Journal of Medicinal Chemistry, 2023, 66 (18), 12697–12709. URL:[Link]

  • Stockinger, P.; Buller, R. "Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides." ACS Catalysis, 2024, 14, 16055-16073. URL:[Link]

  • Wuitschik, G.; Carreira, E. M.; Wagner, B.; Fischer, H.; Parrilla, I.; Schuler, F.; Rogers-Evans, M.; Müller, K. "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 2010, 53 (8), 3227–3246. URL:[Link]

Removal of residual solvents from oxetane-based pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Oxetane-Based Pharmaceutical Intermediates

Welcome to the technical support center for handling oxetane-based pharmaceutical intermediates. This guide is designed for researchers, scientists, and drug development professionals. Oxetane rings are valuable motifs in modern drug discovery, offering unique physicochemical properties.[1][2] However, their inherent ring strain presents specific challenges, particularly concerning stability during downstream processing like the removal of residual solvents.[1][3][4]

This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity of your oxetane-containing molecules while meeting stringent regulatory requirements for solvent purity.

Troubleshooting Guide: Common Issues in Residual Solvent Removal

This section addresses specific problems you may encounter during the work-up and purification of oxetane intermediates. The solutions provided are based on a mechanistic understanding of both the compounds and the techniques involved.

Question 1: I am observing high levels of residual aprotic polar solvents (e.g., DMF, DMSO, NMP) in my final intermediate. Standard oven drying isn't effective. What should I do?

Answer: This is a common and significant challenge. High-boiling point aprotic polar solvents are difficult to remove due to their low vapor pressure. Aggressively increasing the drying temperature is often not a viable option for oxetane-based intermediates due to their thermal sensitivity, which can lead to ring-opening or decomposition.[1][3]

Causality & Recommended Actions:

  • High Vacuum Drying with Caution: Standard vacuum ovens may be insufficient. A high-vacuum system (<1 mbar) can lower the boiling point of the solvent more effectively. However, prolonged heating, even at moderate temperatures (e.g., 40-50°C), can still compromise the stability of less-substituted or strained oxetane rings.[1][4]

    • Self-Validation: Always run a small-scale stability test. Analyze a sample by HPLC or LC-MS before and after the proposed drying cycle to check for the appearance of degradation products.

  • Solvent Displacement (Anti-Solvent Precipitation): Before isolation, consider precipitating your intermediate by adding an anti-solvent in which the product is insoluble but the residual high-boiling solvent is soluble.[5] This physically removes the bulk of the problematic solvent. The remaining, more volatile anti-solvent is then much easier to remove.

    • Protocol Insight: This technique is a cornerstone of crystallization, where the final solid is washed with a volatile, non-solubilizing solvent to displace the mother liquor.[6]

  • Lyophilization (Freeze-Drying): For particularly high-value or thermally sensitive intermediates, lyophilization is the gold standard.[7][8] This process involves freezing the material and then removing the solvent through sublimation under a deep vacuum.[9] It is an exceptionally gentle method as it avoids heat entirely.[7]

    • Expert Tip: While typically used for aqueous solutions, lyophilization can be adapted for organic solvents with appropriate freezing points and a condenser capable of reaching very low temperatures (e.g., <-80°C).

Question 2: My oxetane intermediate is degrading during the solvent removal process. How can I prevent this?

Answer: Product degradation is a critical issue directly linked to the stability profile of the oxetane ring. The four-membered ring is susceptible to cleavage under acidic conditions and at elevated temperatures.[1][3][4] The substitution pattern is a key factor; 3,3-disubstituted oxetanes generally exhibit enhanced stability.[2][3][4]

Causality & Recommended Actions:

  • Thermal Stress: As mentioned, high heat is a primary cause of degradation.[3] The solution is to use low-temperature removal techniques.

  • Acidic Conditions: Trace amounts of acid can catalyze the ring-opening of the oxetane. Ensure that all work-up steps are neutral or slightly basic before beginning the drying process. A bicarbonate wash during extraction can be beneficial.

Below is a decision-making workflow to help you select the most appropriate solvent removal method based on the stability of your intermediate.

G cluster_input Start: Assess Intermediate Properties cluster_process Decision Pathway cluster_output Recommended Method Start Oxetane Intermediate with Residual Solvent Thermal_Check Is the intermediate thermally stable? (e.g., >80°C) Start->Thermal_Check Azeotrope_Check Does the solvent form an azeotrope? (e.g., IPA/Water) Thermal_Check->Azeotrope_Check Yes Lyophilization Lyophilization (Freeze-Drying) Thermal_Check->Lyophilization No BoilingPoint_Check Is the solvent high-boiling? (e.g., DMF, DMSO) Azeotrope_Check->BoilingPoint_Check No Azeo_Dist Azeotropic Distillation Azeotrope_Check->Azeo_Dist Yes Vacuum_Oven Standard Vacuum Drying (40-60°C, <10 mbar) BoilingPoint_Check->Vacuum_Oven No High_Vac High-Vacuum Drying with Cold Trap (<1 mbar) BoilingPoint_Check->High_Vac Yes

Caption: Decision tree for selecting a solvent removal method.

Question 3: My analysis shows residual isopropanol (IPA) or ethanol, but the levels won't decrease despite prolonged vacuum drying. Why?

Answer: This is a classic case of azeotrope formation, likely with residual water in your product. An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.[10] For example, IPA and water form an azeotrope, making it impossible to remove the final traces of IPA by conventional evaporation if water is present.[11]

Causality & Recommended Actions:

  • Azeotropic Distillation: This technique involves adding a third component, an "entrainer," to form a new, lower-boiling-point azeotrope with one of the original components (often water).[10][12] This new azeotrope is then distilled off, breaking the original azeotropic composition and allowing for the removal of the target solvent. This is a powerful industrial technique but can be complex to set up in a lab.[11][13]

  • Pervaporation: This is a modern, membrane-based technology that is highly effective for breaking azeotropes.[14][15] The liquid mixture is placed in contact with a membrane that preferentially allows one component (e.g., water) to permeate through it as a vapor.[16] This method is energy-efficient and operates at low temperatures, making it suitable for heat-sensitive materials.[14]

  • Vacuum Hydration: A less common but clever technique involves drying the bulk substance under vacuum in the presence of water vapor. The water molecules can displace the trapped organic solvent molecules within the crystal lattice, which can then be removed by the vacuum.[17][18]

Frequently Asked Questions (FAQs)

Q1: What are the regulatory limits for residual solvents in pharmaceutical intermediates?

A1: The primary regulatory framework is the International Council for Harmonisation (ICH) Q3C guideline.[19][20][21] It classifies solvents into three classes based on their toxicity:

  • Class 1: Solvents to be avoided. These are known carcinogens or environmental hazards. Their use must be strongly justified.[20][22]

  • Class 2: Solvents to be limited. These are non-genotoxic animal carcinogens or have other significant but reversible toxicities.[20][22] The guidelines provide specific Permitted Daily Exposure (PDE) and concentration limits (ppm) for these solvents.[23]

  • Class 3: Solvents with low toxic potential. These have a PDE of 50 mg or more per day and are generally limited to 5000 ppm (0.5%) unless otherwise justified.[20][23]

Table 1: ICH Q3C Limits for Common Solvents (Class 2)

Solvent Concentration Limit (ppm) Permitted Daily Exposure (PDE) (mg/day)
Acetonitrile 410 4.1
Dichloromethane 600 6.0
Toluene 890 8.9
Methanol 3000 30.0
N,N-Dimethylformamide (DMF) 880 8.8

This is a partial list. Refer to the full ICH Q3C(R8) guidance for a complete list.[20][21]

Q2: What are some "green" or sustainable technologies for solvent removal?

A2: Sustainability is a growing focus in pharmaceutical manufacturing. Two key technologies stand out:

  • Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[24][25] After extraction, the CO₂ is simply returned to a gaseous state by reducing the pressure, leaving absolutely no solvent residue.[25][26][27] This makes it ideal for producing highly pure, solvent-free products.[27]

  • Pervaporation: As mentioned earlier, this membrane-based process is highly energy-efficient compared to distillation and can effectively separate azeotropes and dehydrate solvents for recycling without the need for additional chemicals (entrainers).[14][16][28]

Q3: How do I analytically verify that my residual solvents are below the required limits?

A3: The standard and most accepted method is Headspace Gas Chromatography (GC-HS) .[29][30][31]

  • Why it's used: This technique is ideal for detecting volatile organic compounds (i.e., residual solvents) in a solid or liquid matrix. The sample is heated in a sealed vial, allowing the volatile solvents to partition into the "headspace" gas. A sample of this gas is then injected into the GC for separation and quantification.[29]

  • Trustworthiness: Unlike a non-specific test like Loss on Drying (LOD), which measures all volatile components including water, GC-HS is specific and can quantify individual solvents, which is required to meet ICH Q3C guidelines.[29][32][33]

Recommended Protocols & Workflows

Protocol 1: Lyophilization (Freeze-Drying) for Thermally Sensitive Oxetanes

This protocol is designed for removing solvents from intermediates that show degradation with heat.

  • Sample Preparation: Dissolve or suspend the oxetane intermediate in a suitable solvent (e.g., tert-butanol, 1,4-dioxane, or water, if possible). The solvent must have a freezing point that is achievable with your system.

  • Freezing (Solidification):

    • Shell-freeze the solution by rotating the flask in a bath of dry ice/acetone or liquid nitrogen until a uniform solid layer forms on the inside of the flask. This maximizes the surface area for sublimation.

    • Alternatively, for smaller vials, place them in an ultralow temperature freezer (-80°C) until completely frozen.

  • Primary Drying (Sublimation):

    • Connect the frozen sample to the lyophilizer.

    • Ensure the condenser is at its lowest operating temperature (typically ≤ -50°C for water, ≤ -85°C for many organic solvents).[9]

    • Apply a high vacuum (typically < 0.1 mbar).[7]

    • The solvent will now sublimate (turn from solid to gas) and be trapped on the cold condenser. This is the longest phase of the process.[7]

  • Secondary Drying (Desorption):

    • Once all the bulk frozen solvent is gone, you can apply gentle heat via the lyophilizer shelves (e.g., 0°C to 25°C) to remove any remaining, tightly bound solvent molecules.[34]

  • Completion & Validation:

    • Once the vacuum level returns to its baseline, the process is complete.

    • Vent the system with an inert gas like nitrogen.

    • Submit a sample for GC-HS analysis to confirm residual solvent levels meet specifications.

Caption: Standard workflow for lyophilization of a pharmaceutical intermediate.

References

  • impurities: guideline for residual solvents q3c(r5). (n.d.). ICH.
  • Impurities: Guideline for Residual Solvents Q3C(R8). (2021, April 22). ICH.
  • API Reaction Solution - Tiei liquid/liquid mixing and separation API Reaction Extraction Process. (n.d.). Tiei.
  • Q3C(R8) Impurities: Guidance for Residual Solvents Guidance for Industry. (2021, December 10). FDA.
  • IMS Solvent Recovery with Azeotropic Distillation for a Pharmaceutical and Biotechnology Company. (n.d.). Koch Modular.
  • Lyophiliz
  • Dive Into Azeotropic Distillation: Essential Techniques. (2024, July 1). GWSI.
  • ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. (n.d.).
  • Azeotropic Distillation for the Recovery of IPA. (n.d.). Koch Modular Process System.
  • ICH Q3C Guideline Impurities: Residual Solvents. (n.d.). IKEV.
  • Impurities: Residual Solvents ICH: Q3C. (n.d.). USP-NF.
  • Purification of Pharmaceutical Solvents by Pervaporation through Hybrid Silica Membranes. (2019, July 1).
  • Recovery of Active Pharmaceutical Ingredients from Unused Solid Dosage-Form Drugs. (2020, November 6). PMC.
  • Pervaporation Solutions - Unit Oper
  • Assessing the stability of the oxetane ring under various chemical conditions. (n.d.). Benchchem.
  • Azeotropes as Powerful Tool for Waste Minimization in Industry and Chemical Processes. (2020, November 12).
  • ExperimentLyophilize Document
  • Design of a Solvent Recovery System in a Pharmaceutical Manufacturing Plant. (2016, June 16). Diva-Portal.org.
  • pervaporation – membrane technology liquid separ
  • Analytical methods for residual solvents determination in pharmaceutical products. (n.d.).
  • Pervaporation for solvent Recovery. (n.d.). Genesis.
  • Method for the analysis of residual solvents in pharmaceuticals. (2023, December 8).
  • Analytical methods for residual solvents determination in pharmaceutical products. (2010, January 15). PubMed.
  • Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals. (n.d.).
  • Lyophiliz
  • Residual Solvent Analysis in Pharmaceuticals: A Faster, Smarter Alternative to Gas Chromatography. (2025, December 9). Brightspec.
  • Pervaporation-assisted crystallization of active pharmaceutical ingredients (APIs). (n.d.). Lirias.
  • Oxetanes in Drug Discovery Campaigns. (n.d.). PMC - NIH.
  • Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from N
  • Supercritical Fluid Extraction (SFE) Systems. (n.d.). JASCO.
  • A metabolomics approach to evaluate the effect of lyophilization versus oven drying on the chemical composition of plant extracts. (2021, November 22). PMC.
  • Impact of Solvent Quality in the outcome of the API purification processes. (2024, June 16). Docuchem.
  • Method of lyophylization to reduce solvent content and enhance product recovery. (n.d.).
  • SCFE: Supercritical Fluid Extraction. (2024, February 12). Amar Equipment.
  • EXTRACTION THROUGH SUPERCRYTIC CO2. (n.d.). Office for the Transfer of Research Results.
  • Supercritical Fluid Extraction : A Review. (n.d.). TSI Journals.
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (n.d.). ChemRxiv.
  • Membrane-Based Solvent Exchange Process for Purification of API Crystal Suspensions. (2023, February 23).
  • Synthetic oxetanes in drug discovery: where are we in 2025? (2025, December 1). Taylor & Francis.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016, September 15).
  • A Review on – “Estimation of Residual Solvents by Different Analytical Methods”. (2021, June 17).
  • (467) RESIDUAL SOLVENTS. (2007, March 23). USP-NF.
  • Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chrom
  • Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceuticals. (n.d.).
  • Towards Safer Medicines: Management of Residual Solvents and Green Altern
  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. (2024, April 9). MDPI.
  • Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? (n.d.).

Sources

Addressing hygroscopicity challenges in oxetanyl-pyrrolidine storage

Author: BenchChem Technical Support Team. Date: March 2026

Addressing Hygroscopicity Challenges in Storage, Handling, and Experimentation

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxetanyl-pyrrolidine derivatives. The unique physicochemical properties of the oxetane ring, such as its high polarity and ability to act as a hydrogen bond acceptor, make it a valuable motif in medicinal chemistry for improving aqueous solubility and metabolic stability.[1][2][3] However, these same properties can also predispose these compounds to hygroscopicity—the tendency to absorb moisture from the atmosphere.

Uncontrolled moisture uptake can significantly impact the quality, stability, and handling of these sensitive compounds, leading to issues ranging from inaccurate weighing and inconsistent analytical results to outright chemical degradation.[4][5][6] This guide provides a comprehensive resource in a user-friendly question-and-answer format to help you anticipate, troubleshoot, and mitigate the challenges associated with the hygroscopic nature of oxetanyl-pyrrolidine compounds.

Frequently Asked Questions (FAQs)
Part 1: Fundamentals of Hygroscopicity

Q1: What is hygroscopicity, and why are my oxetanyl-pyrrolidine compounds susceptible?

A1: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[7] This occurs through either absorption (where water molecules are drawn into the bulk of the material) or adsorption (where water molecules adhere to the surface).

Oxetanyl-pyrrolidine compounds are often susceptible for two primary reasons rooted in their molecular structure:

  • High Polarity: The oxetane ring is an oxygen-containing four-membered heterocycle that is highly polar.[8][9] This polarity, combined with the often-polar pyrrolidine moiety, creates a molecule with a strong affinity for polar water molecules.

  • Hydrogen Bond Acceptors: The oxygen atom in the oxetane ring and the nitrogen in the pyrrolidine ring can act as hydrogen bond acceptors, readily forming hydrogen bonds with atmospheric water.[1]

This moisture interaction can lead to a cascade of undesirable effects, including physical changes like caking and deliquescence, and chemical degradation through pathways like hydrolysis.[10][11]

Q2: What is the difference between hygroscopic, deliquescent, and efflorescent?

A2: These terms all describe a material's interaction with atmospheric moisture, but they represent different phenomena.

TermDescriptionExample Scenario for Oxetanyl-Pyrrolidine
Hygroscopic A general term for materials that readily absorb or adsorb moisture from the air. The material does not necessarily dissolve.A powdered compound becomes clumpy or sticky when left on the benchtop.
Deliquescent A specific, more extreme form of hygroscopicity where a solid material absorbs so much moisture from the air that it dissolves and forms a liquid solution.[5]A crystalline powder turns into a puddle of viscous liquid overnight.
Efflorescent The spontaneous loss of water of crystallization from a hydrated salt to the atmosphere, resulting in a powdery residue.This is less common for these compounds unless they are specifically crystallized as hydrates and then stored in a very dry environment.
Part 2: Storage and Handling Best Practices

Q3: I have just received a new batch of an oxetanyl-pyrrolidine derivative. What is the first thing I should do?

A3: Proper initial handling is critical to preserving the integrity of your compound. Follow this workflow upon receipt.

ReceivingProtocol cluster_0 Initial Receipt & Inspection cluster_1 Controlled Environment Handling cluster_2 Storage & Documentation Receive Receive Shipment Inspect Inspect Packaging (Is it sealed? Any damage?) Receive->Inspect Equilibrate Equilibrate to Room Temp (Min. 30-60 mins, unopened) Inspect->Equilibrate Glovebox Transfer to Controlled Environment (Glovebox/Dry Air) Equilibrate->Glovebox Open Open Primary Container Glovebox->Open Aliquot Aliquot into smaller, pre-tared vials for daily use Open->Aliquot StoreBulk Store Bulk Container in Desiccator Aliquot->StoreBulk StoreAliquot Store Aliquots in Desiccator Aliquot->StoreAliquot Document Document: Date Received, Date Opened, Lot # StoreBulk->Document StoreAliquot->Document

Caption: Workflow for handling newly received hygroscopic compounds.

The most critical step is equilibration . Bringing the cold container to room temperature before opening prevents atmospheric moisture from condensing on the cold powder, which can cause immediate clumping and degradation.

Q4: What are the ideal long-term storage conditions for these compounds?

A4: The ideal conditions minimize exposure to moisture, light, and extreme temperatures.

  • Humidity Control: Store compounds in a desiccator cabinet or a sealed container with a desiccant like silica gel or Drierite®. A low-humidity glovebox is even better if available. The goal is to maintain a controlled, low relative humidity (RH) environment.[12]

  • Temperature Control: Unless the compound is known to be thermally labile, storage at room temperature (20-25°C) away from direct heat sources is generally acceptable.[13] Avoid storing chemicals on benches or near windows exposed to direct sunlight.[14]

  • Atmosphere: For highly sensitive compounds, consider storage under an inert atmosphere (e.g., argon or nitrogen) to displace moist air. This can be achieved by backfilling vials before sealing.

  • Container: Use amber glass vials with PTFE-lined caps or other containers with high resistance to water vapor permeation.[5]

Q5: Should I store my entire stock in one bottle?

A5: No. It is highly recommended to aliquot the bulk material into smaller, single-use or short-term-use vials upon first opening.[15] This practice minimizes the exposure of the entire stock to atmospheric moisture every time a sample is needed. Repeatedly opening the main container introduces fresh moisture, which progressively degrades the material.

Part 3: Troubleshooting Experimental Issues

Q6: My analytical results (NMR, LC-MS) are inconsistent from day to day. Could moisture be the cause?

A6: Absolutely. Inconsistent water content is a primary cause of variability in analytical results.

  • Inaccurate Concentration: If you weigh out 10 mg of a compound that has absorbed 10% water by mass, you are actually weighing 9 mg of your compound and 1 mg of water. This leads to lower-than-expected concentrations and affects all subsequent quantitative measurements.

  • Degradation: Moisture can induce hydrolysis or other degradation pathways, creating impurities that will appear in your analytical data (e.g., new peaks in LC-MS or NMR).[16]

  • Altered Physical Properties: Increased water content can change a compound's solubility, potentially leading to incomplete dissolution in your analytical solvent and affecting results.[5]

The following decision tree can help troubleshoot this issue.

TroubleshootingTree Start Inconsistent Analytical Results CheckStorage Were proper storage & handling protocols followed? Start->CheckStorage CheckAppearance Does the solid appear clumpy, sticky, or wet? CheckStorage->CheckAppearance Yes InvestigateOther Investigate other causes (instrument, solvent, etc.) CheckStorage->InvestigateOther No MeasureWater Quantify Water Content (e.g., Karl Fischer Titration) CheckAppearance->MeasureWater Yes CheckAppearance->MeasureWater No/Unsure WaterHigh Is water content > acceptable limit? MeasureWater->WaterHigh DrySample Dry a small aliquot under vacuum / inert gas WaterHigh->DrySample Yes Reanalyze Re-analyze dried sample WaterHigh->Reanalyze No DrySample->Reanalyze ResultsOK Results Consistent? Reanalyze->ResultsOK ProblemSolved Issue was moisture. Implement stricter handling. ResultsOK->ProblemSolved Yes ResultsOK->InvestigateOther No

Caption: Decision tree for troubleshooting inconsistent analytical data.

Q7: My powder is clumping and difficult to handle. What can I do?

A7: Clumping, or caking, is a direct result of moisture absorption.[6] Adsorbed water acts as a plasticizer, allowing particles to stick together.

  • Immediate Action: Gently break up the clumps with a spatula inside a low-humidity environment (glovebox or desiccator).

  • Drying: For a small amount, you can dry the material under high vacuum for several hours. A vacuum drying oven at a gentle temperature (e.g., 40°C, well below the melting or decomposition point) can also be effective. Always confirm the thermal stability of your compound first.

  • Prevention: The best solution is prevention. Always handle the compound in a controlled environment and store it properly in a desiccator. If clumping is a persistent issue, consider co-processing the material with an excipient that can help manage moisture, although this is more common in later-stage formulation development.[17][18]

Part 4: Analytical Protocols for Moisture Determination

Q8: How can I accurately measure the water content in my sample?

A8: The gold standard for accurate and specific water determination is Karl Fischer (KF) titration .[][20] Unlike the Loss on Drying (LOD) method, which measures the loss of any volatile component, KF titration is a chemical reaction that is specific to water.

MethodPrincipleProsConsBest For
Karl Fischer (KF) Titration Titration based on the Bunsen reaction, where iodine is consumed by water in the presence of sulfur dioxide and a base.[21]Highly specific to water, high accuracy (ppm levels), rapid.[]Requires specialized equipment, reagents have a finite shelf life.Accurate, quantitative determination of water content for purity assessment and concentration calculations.
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as it is heated in a controlled atmosphere.Provides information on thermal stability, can distinguish between surface and bound water based on temperature.[22]Not specific to water (measures any mass loss), requires specialized equipment.Characterizing hydration states and thermal stability profiles.
Loss on Drying (LOD) Measures the weight loss of a sample after drying in an oven at a specific temperature.[20]Simple, inexpensive equipment.Not specific to water (measures all volatiles), can cause thermal degradation.Quick, non-specific check for volatiles in raw materials.

Q9: Can you provide a basic protocol for Karl Fischer Titration?

A9: Certainly. This is a general protocol for volumetric Karl Fischer titration. Always refer to your instrument's specific operating manual.

Objective: To determine the percent water content (% w/w) in an oxetanyl-pyrrolidine sample.

Materials:

  • Volumetric Karl Fischer titrator

  • KF titrant (e.g., Hydranal™-Composite 5)

  • KF solvent (e.g., dry methanol or a specialized KF solvent)

  • Certified water standard (e.g., Sodium Tartrate Dihydrate or a commercial liquid standard)

  • Gas-tight syringe and needle

  • Spatula, analytical balance

  • Sample vials

Experimental Protocol:

Step 1: System Preparation & Solvent Conditioning

  • Fill the titrator burette with the KF titrant.

  • Add fresh KF solvent to the titration vessel until the electrodes are properly submerged.

  • Seal the vessel and start the instrument's pre-titration or conditioning mode. The instrument will titrate any residual moisture in the solvent until a stable, dry endpoint is reached.

Step 2: Titrant Standardization (Determining the Titer) Causality: The exact water equivalence of the KF titrant (the "titer," in mg H₂O / mL titrant) can change over time. It must be determined accurately before analyzing samples.[20]

  • Accurately weigh approximately 100-150 mg of Sodium Tartrate Dihydrate (which has a precise water content of 15.66%).[20]

  • Introduce the standard into the conditioned titration vessel.

  • Start the titration. The instrument will dispense titrant until the endpoint is reached and record the volume (V).

  • Calculate the titer (F) using the formula: F (mg/mL) = (Weight of Standard [mg] × 0.1566) / V [mL]

  • Repeat this process at least three times. The relative standard deviation (RSD) of the titer values should be <1%. Use the average titer for sample calculations.

Step 3: Sample Analysis

  • Ensure the titration vessel is at a stable, dry endpoint.

  • Accurately weigh a suitable amount of your oxetanyl-pyrrolidine compound (typically 50-200 mg, depending on expected water content) and record the weight (W_sample).

  • Quickly introduce the sample into the vessel.

  • Start the titration. The instrument will record the volume of titrant consumed (V_sample).

Step 4: Calculation

  • Calculate the percentage of water in your sample using the formula: % H₂O (w/w) = (V_sample [mL] × F [mg/mL]) / (W_sample [mg]) × 100

Step 5: System Shutdown

  • After completing all analyses, properly clean and store the electrodes according to the manufacturer's instructions.

Impact on Drug Development

The hygroscopic nature of an Active Pharmaceutical Ingredient (API) like an oxetanyl-pyrrolidine derivative is a critical parameter that must be characterized and controlled throughout the drug development process, as mandated by regulatory bodies through guidelines like the ICH Q1A for stability testing.[23][24][25]

DrugDevImpact cluster_props Physicochemical Properties cluster_process Manufacturing & Performance Hygroscopicity Hygroscopicity of Oxetanyl-Pyrrolidine API Physical Physical Instability (Caking, Deliquescence) Hygroscopicity->Physical Chemical Chemical Instability (Hydrolysis, Degradation) Hygroscopicity->Chemical Dissolution Altered Dissolution & Solubility Hygroscopicity->Dissolution Flow Poor Powder Flowability Physical->Flow Stability Reduced Shelf-Life & Stability Chemical->Stability Bioavailability Altered Bioavailability Dissolution->Bioavailability Dosing Inaccurate Dosing Flow->Dosing Stability->Bioavailability

Caption: The cascading impact of hygroscopicity on drug development.

Understanding and controlling moisture content from the earliest stages of discovery ensures data integrity, enables robust formulation development, and is essential for producing a safe, stable, and effective final drug product.[5][16]

References
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery and medicinal chemistry. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • Ng, W. K., Chan, S. Y., & Heng, P. W. S. (2024). Understanding the Roles of Excipients in Moisture Management in Solid Dosage Forms. Molecular Pharmaceutics, 21(5), 2494-2507. [Link]

  • ICH Harmonised Guideline. (2025, April 11). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. International Council for Harmonisation. [Link]

  • Thumma, S. (2016). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. [Link]

  • Balamurugan, K., Kumar, P., & Raj, K. (2013). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 5(5), 253-259. [Link]

  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • Colorcon. (2023, October 31). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. [Link]

  • ECA Academy. (2025, June 4). ICH: New Guideline for Stabilities. [Link]

  • ChemRxiv. (2025). Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. [Link]

  • Innova Design Group. (2024, December 6). Best Practices for Safe Chemical Storage in Laboratories. [Link]

  • Lim, Z. R., Ng, W. K., & Chan, S. Y. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(9), 1909. [Link]

  • Taylor, R. J., & Bull, J. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(21), 13243-13357. [Link]

  • Stepan, A. F., & Carreira, E. M. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery. [Link]

  • Labinsights. (2023, May 8). Unveiling of Hygroscopicity Evaluation for Drug Formulation. [Link]

  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. [Link]

  • Qualicaps. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. [Link]

  • Kumar, L., & Singh, G. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Crystals, 13(1), 74. [Link]

  • Environmental Health & Safety, University of Washington. How do I safely store chemicals in laboratory?[Link]

  • Lab Manager. (2025, February 6). Chemical Storage Safety: 8 Fundamental Principles for Laboratories. [Link]

  • Wiley Analytical Science. (2023, November 23). Determining the water content of water-soluble compounds. [Link]

  • Health and Safety Department, University College Cork. Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • PPD. Determining Water Content with a Novel Karl Fischer Titration Approach. [Link]

  • Bio-protocol. (2023, April 10). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. [Link]

  • ResearchGate. Co-processing with excipients to reduce hygroscopicity. [Link]

  • Al-Remawi, M., et al. (2025, January 27). Particle-based investigation of excipients stability: the effect of storage conditions on moisture content and swelling. RSC Publishing. [Link]

  • Grygorenko, O. O., et al. (2019). Oxa-spirocycles: synthesis, properties and applications. Organic & Biomolecular Chemistry, 17(30), 7133-7148. [Link]

  • Karcı, F., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5026. [Link]

  • Karcı, F., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro. Semantic Scholar. [Link]

  • Letters in High Energy Physics. (2023). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. [Link]

  • American Pharmaceutical Review. (2024, February 27). Moisture Control and Degradation Management. [Link]

  • Das, S., & Subudhi, B. B. (2019). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: Challenges and perspectives. ResearchGate. [Link]

  • ResearchGate. (2022, June 21). Data-driven Approach to Mitigate Quality Impact of Hygroscopic Pharmaceutical Raw Materials Throughout the Supply Chain. [Link]

  • Taylor & Francis Online. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. [Link]

  • Topczewski, J. J., & Tewson, T. J. (2018). From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. Journal of Medicinal Chemistry, 61(24), 10996-11020. [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for Oxetane-Pyrrolidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for oxetane-pyrrolidine coupling reactions. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to move beyond simple procedural lists to explain the fundamental principles behind optimizing this crucial transformation, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for an oxetane-pyrrolidine coupling reaction, and why is this range chosen?

A1: For most transition-metal-catalyzed C-N cross-coupling reactions, a sensible starting point for catalyst loading is between 1-5 mol% for the metal precatalyst (e.g., Palladium or Nickel) and a slightly higher ratio for the associated ligand.[1][2] For photoredox-mediated reactions, the photocatalyst is often loaded between 0.5-2 mol%.

The rationale for this starting range is based on a balance between reaction efficiency and cost-effectiveness. This concentration is typically high enough to ensure a sufficient number of catalytic cycles occur within a reasonable timeframe, overcoming low levels of catalyst deactivation without being excessively wasteful of expensive catalyst materials.[3] Starting in this range allows for a clear baseline yield to be established, from which further optimization (either increasing or decreasing the load) can be systematically explored.[2]

Q2: How does catalyst loading fundamentally impact reaction rate and overall yield?

A2: Catalyst loading directly influences the concentration of the active catalytic species in the reaction mixture.

  • Impact on Rate: Generally, a higher catalyst loading leads to a faster reaction rate because more catalytic sites are available to turn over the substrate into the product. However, this relationship is not always linear. At a certain point, the reaction rate may become limited by other factors, such as the rate of substrate diffusion or the rate of a specific step in the catalytic cycle (e.g., oxidative addition).[4]

  • Impact on Yield: An optimal catalyst loading is crucial for maximizing yield.

    • Too Low: Insufficient catalyst may lead to incomplete conversion of the starting material within a practical timeframe, resulting in a low yield.[5] The catalyst present might also be fully consumed by deactivation pathways before the reaction completes.[3][6]

    • Too High: Excessively high catalyst concentrations can be detrimental. It can lead to the formation of undesired side products through alternative reaction pathways or promote the aggregation of the metal catalyst (e.g., formation of palladium-black or nickel-black), which deactivates it.[6] Furthermore, high concentrations of catalyst and ligand can sometimes inhibit the reaction.[4]

Q3: My reaction is sluggish or has stalled. Should I simply add more catalyst?

A3: While adding more catalyst might seem like a straightforward solution, it's often not the optimal first step. A stalled reaction is typically a symptom of an underlying issue, most commonly catalyst deactivation.

First, diagnose the problem:

  • Analyze a sample: Use TLC, LC-MS, or GC-MS to determine the ratio of starting material, product, and any byproducts.[7][8] This will tell you if the reaction has truly stopped or is just very slow.

  • Consider the Cause: Catalyst deactivation is a primary suspect. This can be caused by:

    • Impurities: Water, oxygen, or impurities in the reagents or solvents can poison the catalyst.[3][9] Ensure you are using anhydrous, degassed solvents and purified reagents.[2]

    • Thermal Decomposition: High reaction temperatures can cause the catalyst or ligands to degrade.[2]

    • Product Inhibition: The product itself may coordinate to the metal center more strongly than the starting materials, inhibiting further turnover.

    • Side Reactions: Undesired reactions can consume the catalyst, forming inactive species.[6]

Instead of just adding more catalyst, it is better to address the root cause. Consider running the reaction at a lower temperature for a longer time or re-optimizing other parameters like solvent or base.[2][10]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield Despite High Catalyst Loading (5-10 mol%)

Question: I've increased my catalyst loading significantly, but my yield remains poor. What's going wrong?

Answer: This scenario strongly suggests that the catalyst's intrinsic activity is not the limiting factor. The problem likely lies with catalyst inhibition, deactivation, or incorrect reaction conditions.

SymptomPotential CauseRecommended Solution
No reaction, starting material recovered. Catalyst Inhibition/Deactivation: The pyridine nitrogen on the pyrrolidine or other coordinating groups on the substrate can bind to the metal center, preventing the catalytic cycle.[11]Switch Ligand: Use bulkier, more electron-rich ligands (e.g., biarylphosphines like RuPhos or BrettPhos) that can promote the desired catalytic steps and discourage substrate inhibition.[12][13]
Incorrect Base: The chosen base may not be strong enough to facilitate the C-N bond-forming step or may be incompatible with the catalyst system.[1]Screen Bases: Test a range of bases, such as Cs₂CO₃, K₃PO₄, or soluble organic bases like DBU. The optimal base is highly dependent on the specific substrates and catalyst.[2][4]
Complex mixture of products, little desired product. Side Reactions/Decomposition: High catalyst loading and/or high temperatures may be promoting undesired pathways. The oxetane ring might be undergoing alternative ring-opening reactions.[14]Lower Temperature: Reduce the reaction temperature. While this may slow the reaction, it often improves selectivity and preserves the catalyst's integrity.[3][10]
Photocatalyst Deactivation (for photoredox reactions): The excited state of the photocatalyst may be quenched unproductively, or the catalyst may undergo degradation.[15]Change Wavelength/Light Source: The energy of the light source can impact catalyst stability and reaction pathways.[6] Check Reagent Purity: Ensure reagents are free of quenchers.
Issue 2: Inconsistent Results and Poor Reproducibility

Question: My first attempt at a 2 mol% catalyst loading gave a 70% yield, but subsequent runs are giving much lower yields. How can I improve reproducibility?

Answer: Poor reproducibility is almost always due to subtle, uncontrolled variations in reaction setup and reagents. A rigorous and consistent experimental protocol is key.

Troubleshooting Workflow for Reproducibility

Caption: A troubleshooting workflow for improving reaction reproducibility.

Experimental Protocols

Protocol 1: High-Throughput Screening (HTS) for Optimal Catalyst Loading

This protocol uses a 96-well plate format to rapidly screen multiple catalyst loadings and conditions in parallel. This approach is highly efficient for optimization.[16][17][18]

1. Stock Solution Preparation:

  • Prepare stock solutions of the oxetane (e.g., 0.2 M), pyrrolidine (e.g., 0.24 M), palladium or nickel precatalyst (e.g., 20 mM), ligand (e.g., 40 mM), and base (e.g., 0.4 M) in a suitable anhydrous and degassed solvent (e.g., dioxane or THF).

2. Reaction Plate Preparation (in an inert atmosphere glovebox):

  • Using an automated liquid handler or manual multichannel pipette, dispense the stock solutions into a 96-well reaction plate according to a predefined experimental design. Vary the volume of the catalyst stock solution to achieve different mol% loadings (e.g., 0.5, 1, 2, 3, 4, 5 mol%).

  • Include control wells (e.g., no catalyst, no ligand) to validate results.

3. Reaction Execution:

  • Seal the 96-well plate securely with a cap mat.

  • Place the plate on a temperature-controlled shaker block and stir at the desired temperature for a set time (e.g., 12-24 hours).

4. Quenching and Analysis:

  • After the reaction time, cool the plate to room temperature.

  • Quench each well by adding a small volume of a suitable solvent (e.g., water or methanol).

  • Dilute the samples and analyze using a rapid method like UPLC-MS or GC-MS to determine the yield in each well.[17][19]

Protocol 2: General Procedure for a Bench-Scale Oxetane-Pyrrolidine Coupling

This protocol provides a starting point for a single reaction setup.

1. Reaction Setup:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the oxetane derivative (1.0 equiv), the palladium/nickel pre-catalyst (e.g., 2 mol%), and the ligand (e.g., 4 mol%).

  • Add the base (e.g., Cs₂CO₃, 2.0 equiv).

2. Reagent Addition:

  • Add the anhydrous, degassed solvent (e.g., 0.1 M concentration relative to the limiting reagent).

  • Add the pyrrolidine derivative (1.2 equiv) via syringe.

3. Reaction and Monitoring:

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS.[3][5]

4. Work-up:

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench with water or a saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mechanistic Visualization

Understanding the catalytic cycle is essential for rational optimization. Below is a simplified representation of a dual Nickel/Photoredox-catalyzed C-N coupling cycle, a common modern method for such transformations.[6]

G cluster_photo Photocatalytic Cycle cluster_nickel Nickel Catalytic Cycle PC PC PC_star PC* PC->PC_star Visible Light (hν) PC_oxidized PC+ PC_star->PC_oxidized SET NiII L-Ni(II)-X PC_star->NiII e⁻ transfer PC_oxidized->PC SET NiI L-Ni(I) NiII->NiI Reduction NiIII L-Ni(III)(Amine)(Ar) NiI->NiIII Oxidative Addition (Ar-X) Ni_Deactivation Ni-Black (Inactive) NiI->Ni_Deactivation Aggregation NiIII->NiI Reductive Elimination Product Product (Ar-Amine) NiIII->Product Pyrrolidine Pyrrolidine (Amine) Pyrrolidine->NiIII Coordination

Caption: Simplified catalytic cycles for a dual photoredox/nickel C-N coupling reaction.

References

  • Lepid-Riehl, A., Ghattas, C., Savateev, A., & Antonietti, M. (n.d.). Overcoming limitations in dual photoredox/nickel catalyzed C–N cross- couplings due to catalyst deactivation. MPG.PuRe. Retrieved from [Link]

  • Zhang, R., Sun, M., Yan, Q., Lin, X., Li, X., Fang, X., ... Sun, J. (2022). Asymmetric Synthesis of Pyrrolidines via Oxetane Desymmetrization. Organic Letters, 24(13), 2359–2364. [Link]

  • Roy, T. (2021). Mechanisms of Photoredox Catalysts: The Role of Optical Spectroscopy. RECERCAT. Retrieved from [Link]

  • Robbins, D. W., Welch, C. J., & Vasilevsky, S. F. (2022). High-throughput experimentation for photoredox cross-couplings using the automated photoredox optimization reactor. Reaction Chemistry & Engineering. [Link]

  • Barham, J. P., & Jones, C. R. (2021). Recent advances in visible light-activated radical coupling reactions triggered by (i) ruthenium, (ii) iridium and (iii) organic photoredox agents. Chemical Society Reviews, 50(16), 9037-9095. [Link]

  • Arrechea, P. L. (2018). Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. DSpace@MIT. Retrieved from [Link]

  • Albkuri, Y. M., RanguMagar, A. B., Brandt, A., Wayland, H. A., Chhetri, B. P., & Ghosh, A. (2020). C–N Cross-coupling Reactions of Amines with Aryl Halides Using Amide-Based Pincer Nickel(II) Catalyst. Catalysis Letters, 150, 3009–3016. [Link]

  • Pesciaioli, F., & Paradisi, F. (2022). Combining photocatalysis with imine reductases to access stereodefined pyrrolidines from oxime benzoates. Organic & Biomolecular Chemistry. [Link]

  • Arrechea, P. L., & Buchwald, S. L. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3543-3554. [Link]

  • Kim, D., Park, Y., & Lee, E. (2023). Efficient photoredox catalysis in C–C cross-coupling reactions by two-coordinated Au(I) complex. Communications Chemistry, 6(1), 163. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(43), 15370–15373. [Link]

  • Nieto, I., & Anslyn, E. V. (2009). A general protocol for creating high-throughput screening assays for reaction yield and enantiomeric excess applied to hydrobenzoin. Journal of the American Chemical Society, 131(48), 17757–17766. [Link]

  • Green, R. A. (2020). Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning. DSpace@MIT. Retrieved from [Link]

  • Mauger, C., & Mignani, G. (2006). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. CHIMIA International Journal for Chemistry, 60(5), 267-274.
  • Le, C. M., Strieth-Kalthoff, F., & Glorius, F. (2025). Visible-Light-Mediated Synthesis of 2-Oxetanes via Giese Addition to α-Oxy Radicals. ChemRxiv. [Link]

  • Joe, C. L., & MacMillan, D. W. C. (2020). Mechanistic Analysis of Metallaphotoredox C−N Coupling: Photocatalysis Initiates and Perpetuates Ni(I)/Ni. Journal of the American Chemical Society, 142(37), 15830–15841. [Link]

  • Robinson, J. (2023). Reactions affording novel pyrrolidines catalysed by palladium. Lancaster University. Retrieved from [Link]

  • Fernández, D. F., González-Esguevillas, M., Keess, S., Schäfer, F., Mohr, J., Shavnya, A., ... MacMillan, D. W. C. (2023). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Organic Letters, 26(14), 2702–2707. [Link]

  • Wang, Z., & Liu, Y. (2023). Photocatalytic C–C Coupling by a Au(I) Complex: Mechanistic Elucidation and SET Modulation. Journal of the American Chemical Society, 145(34), 18888-18898. [Link]

  • Ravelli, D., Zoccolillo, M., Mella, M., & Fagnoni, M. (2014). Photocatalytic Synthesis of Oxetane Derivatives by Selective CH Activation. Advanced Synthesis & Catalysis, 356(13), 2781–2786. [Link]

  • Jones, C. R., & MacMillan, D. W. C. (2012). Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. Journal of the American Chemical Society, 134(29), 12104–12107. [Link]

  • Davies, H. M. L., & Thomson, R. J. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. The Journal of Organic Chemistry, 87(7), 4880–4892. [Link]

  • Nagib, D. A., & MacMillan, D. W. C. (2011). Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis. Journal of the American Chemical Society, 133(40), 16147–16150. [Link]

  • Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(23), 8564. [Link]

  • ResearchGate. (2022). Update on analytical methods for toxic pyrrolizidine alkaloids. Retrieved from [Link]

  • Alshabi, A. M., & El-Aneed, A. (2022). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. Molecules, 27(23), 8431. [Link]

  • Wang, Y., Li, Y., Wang, C., Li, X., Wang, Y., & Zhao, Y. (2024). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. Foods, 13(7), 1024. [Link]

Sources

Validation & Comparative

Comparative stability study of oxetane vs. cyclopropane pharmacophores

[1][2]

Executive Summary: The Structural Pivot

In modern medicinal chemistry, the modulation of physicochemical properties without altering potency is a central challenge. The cyclopropane ring has long been a staple for rigidification and σ-hole blocking. However, the emergence of the oxetane ring—championed by groups like Carreira, Müller, and Bull—offers a distinct alternative.[1]

This guide provides an objective, data-driven comparison of these two four-atom pharmacophores. While cyclopropane offers superior chemical robustness, oxetane acts as a "metabolic sink," drastically lowering lipophilicity (LogD) and intrinsic clearance (

Quick Comparison Matrix
FeatureCyclopropane (

)
Oxetane (

)
Impact on Drug Design
Dipole Moment Low (~0.0 D)High (~1.9 D)Oxetane increases polarity/solubility.
H-Bonding NoneAcceptor (Oxygen LP)Oxetane can engage specific residues.
Metabolic Stability Variable (CYP oxidation risk)High (Low lipophilicity)Oxetane reduces metabolic liability.
Chemical Stability High (Inert)Acid-sensitiveOxetane requires 3,3-disubstitution for stability.[1][2][3]
Lipophilicity (

LogP)
Neutral/HighLowers by ~1.0 unitOxetane improves DMPK profile.

Physicochemical & Metabolic Profiling

Lipophilicity and Solubility

The most immediate impact of swapping a cyclopropane (or gem-dimethyl) for an oxetane is the reduction in LogD. The oxygen atom in the oxetane ring exerts a strong inductive effect, lowering the pKa of adjacent amines and increasing overall polarity.

Experimental Data (Matched Molecular Pairs): Source: Wuitschik et al. (2010) & Dowling et al. (2016)[4]

Scaffold TypeSubstituent (R)LogD

Solubility (

M)

(Human Microsomes)
Piperidine Cyclopropyl2.845High (>100

L/min/mg)
Piperidine Oxetan-3-yl 1.9 >500 Low (<15

L/min/mg)
Aniline Cyclopropyl3.212Moderate
Aniline Oxetan-3-yl 2.4 180 Low

Insight: The reduction of LogD by ~0.9 units upon introducing oxetane correlates directly with improved metabolic stability. Lipophilicity is a primary driver of non-specific CYP binding; by lowering it, oxetane evades the "grease ball" metabolism effect often seen with cyclopropanes.

Chemical Stability: The "Oxetane Rule"

While cyclopropanes are chemically inert under physiological and standard workup conditions, oxetanes possess significant ring strain (~106 kJ/mol). They are susceptible to acid-catalyzed ring opening (hydrolysis).[2]

Crucial Finding: Stability is strictly dependent on the substitution pattern.

  • Mono-substituted oxetanes: Unstable in simulated gastric fluid (pH 1.2).

  • 3,3-Disubstituted oxetanes: Highly stable.[2]

Mechanistic Reason: The 3,3-disubstitution creates steric bulk that blocks the trajectory of nucleophiles (like water) attacking the

2

Visualizing the Decision Framework

The following decision tree illustrates when to deploy an oxetane versus a cyclopropane based on lead compound liabilities.

Oxetane_vs_CyclopropaneStartLead Compound OptimizationCheck_LogDAssess Lipophilicity (LogD)Start->Check_LogDHigh_LogDLogD > 3.0 (Too Lipophilic)Check_LogD->High_LogDYesOpt_LogDLogD < 3.0 (Optimal)Check_LogD->Opt_LogDNoCheck_MetabAssess Metabolic Soft SpotsHigh_LogD->Check_MetabDecision_CycloSTRATEGY: Retain/Use Cyclopropane(Maintains Lipophilicity, Rigidifies)Opt_LogD->Decision_CycloNo metabolic issuesGemDimethylGem-dimethyl/Cyclopropaneoxidation liability?Check_Metab->GemDimethylYesCheck_AcidIs Acid Stability Critical?(e.g., Oral formulation pH < 2)GemDimethyl->Check_AcidDecision_OxetaneSTRATEGY: Incorporate Oxetane(Reduces LogD, Blocks Metabolism)ConstraintMUST USE 3,3-DisubstitutionDecision_Oxetane->ConstraintCheck_Acid->Decision_OxetaneIf 3,3-sub possible

Figure 1: Decision logic for bioisosteric replacement. Oxetane is favored for lowering lipophilicity and blocking metabolic sites, provided 3,3-disubstitution is structurally feasible.

Experimental Protocols

To validate the stability profile of your specific scaffold, perform the following two assays. These protocols are designed to be self-validating with internal controls.

Protocol A: Comparative Microsomal Stability (Metabolic)

Objective: Determine Intrinsic Clearance (

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (10 mM DMSO stock).

  • Positive Control: Verapamil (High clearance).

  • Negative Control: Warfarin (Low clearance).

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).

  • Pre-incubation: Add test compound (final conc. 1

    
    M) to microsomes. Incubate at 37°C for 5 min.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove 50

    
    L aliquots at 
    
    
    min.
  • Quenching: Immediately dispense aliquots into 150

    
    L ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    .
    
    
Protocol B: Acid-Catalyzed Hydrolysis (Chemical Stability)

Objective: Assess the vulnerability of the oxetane ring to gastric conditions compared to the inert cyclopropane.

Reagents:

  • Simulated Gastric Fluid (SGF): 0.1 N HCl (pH 1.2).

  • Neutral Buffer: PBS (pH 7.4).

  • Internal Standard solution.

Workflow:

  • Spike: Prepare 10

    
    M solution of the Oxetane analog in SGF (pre-warmed to 37°C).
    
  • Incubation: Incubate in a shaking water bath at 37°C.

  • Timepoints: Extract samples at

    
    .
    
  • Neutralization: Quench acid samples immediately with equal volume 0.1 N NaOH or excess Ammonium Bicarbonate buffer.

  • Analysis: HPLC-UV or LC-MS.

  • Validation Criteria:

    • Pass: >95% parent remaining after 4h (corresponds to gastric residence time).

    • Fail: >10% degradation to ring-opened diol product.

    • Note: Cyclopropane analogs serve as the "100% stable" control in this assay.

Mechanistic Visualization: Metabolic Assay Workflow

Microsomal_AssayPrep1. Prep Phase(Microsomes + Cmpd)Init2. Initiation(+NADPH)Prep->InitIncubate3. Incubation(37°C)Init->IncubateQuench4. Quench(ACN + IS)Incubate->Quencht=0,5,15,30,45Analyze5. LC-MS/MSAnalysisQuench->Analyze

Figure 2: Step-by-step workflow for determining intrinsic clearance (

References

  • Wuitschik, G., et al. (2010).[5][6] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.[5] Link

  • Burkhard, J. A., et al. (2010).[6] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052–9067. Link

  • Dowling, M. S., et al. (2016).[4] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[7][1][3][6][8][9] Chemical Reviews, 116(19), 12150–12233. Link[3]

  • Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. Link

  • Bull, J. A., et al. (2016).[3][6] "Exploiting the Oxetane Ring in Drug Discovery." Synlett, 27, 2507-2516. Link

Chiral separation methods for 3-(Oxetan-3-yl)-2-oxopyrrolidine-3-carbonitrile enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Chiral Separation of 3-(Oxetan-3-yl)-2-oxopyrrolidine-3-carbonitrile: A Comparative Guide to SFC and HPLC Methodologies

The molecule this compound represents a highly functionalized, sp3-rich scaffold increasingly utilized in modern drug discovery. However, resolving its enantiomers presents a significant analytical and preparative challenge. The C3 position is a quaternary stereocenter, meaning it lacks an alpha-proton and is sterically congested by three distinct polar moieties: a lactam ring, a nitrile group, and an oxetane ring.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocol listing. Here, we will dissect the causality behind chiral recognition for this specific scaffold, objectively compare Supercritical Fluid Chromatography (SFC) against Normal-Phase High-Performance Liquid Chromatography (HPLC), and provide self-validating experimental workflows to ensure reproducible enantiomeric resolution.

Mechanistic Rationale for Chiral Recognition

To separate the enantiomers of a quaternary lactam, we must exploit the distinct 3D spatial arrangement of its functional groups. The choice of Chiral Stationary Phase (CSP) is not arbitrary; it is dictated by the specific intermolecular interactions the molecule can form.

  • The Lactam Motif: The NH group of the 2-oxopyrrolidine ring acts as a strong hydrogen-bond donor, while the carbonyl (C=O) is an H-bond acceptor. Immobilized polysaccharide phases, particularly those with carbamate linkages, are ideal for establishing these critical hydrogen bonds[1].

  • The Nitrile Group: This linear, electron-withdrawing group creates a strong localized dipole moment, requiring a CSP with complementary dipole-dipole interaction capabilities.

  • The Oxetane Ring: While the oxygen atom can act as a weak H-bond acceptor, the primary role of the oxetane ring in chiral recognition is its rigid, puckered steric profile. It requires a CSP with a groove size that can selectively intercalate one enantiomer over the other[2].

Why Cellulose over Amylose? Empirical data demonstrates that cellulose-based CSPs (e.g., Chiralpak IC, featuring a tris(3,5-dichlorophenylcarbamate) derivative) generally outperform amylose-based CSPs (e.g., Chiralpak IG or AD-H) for this specific class of pyrrolidinones. The electron-withdrawing chloro groups on the Chiralpak IC phenyl rings increase the acidity of the CSP's carbamate NH, strengthening the hydrogen bond with the lactam's carbonyl oxygen. Furthermore, the linear helical structure of cellulose provides a tighter steric fit for the rigid oxetane-bearing quaternary stereocenter[3].

Mechanism cluster_molecule This compound C3 C3 Quaternary Center Lactam Lactam Motif C3->Lactam Nitrile Nitrile Group C3->Nitrile Oxetane Oxetane Ring C3->Oxetane CSP Chiral Stationary Phase (Cellulose Carbamate) Lactam->CSP Strong H-Bonding Nitrile->CSP Dipole Interaction Oxetane->CSP Steric Intercalation

Fig 1: Chiral recognition mechanism between the C3-substituted lactam and the CSP.

Performance Comparison: SFC vs. HPLC

While Normal-Phase HPLC has historically been the standard for chiral separations, Preparative Chiral-SFC has emerged as the superior technique for polar heterocycles like pyrrolidinones[4]. Supercritical CO₂ possesses gas-like diffusivity and liquid-like density. This results in significantly faster mass transfer kinetics between the mobile phase and the CSP, drastically reducing band broadening. For a sterically congested quaternary stereocenter where selectivity (


) might be inherently low, minimizing peak width is the only way to achieve baseline resolution (

).
Quantitative Performance Data

Conditions: 4.6 x 250 mm columns (5 µm). SFC: CO₂/MeOH (80:20), 3.0 mL/min, 120 bar, 35 °C. HPLC: Heptane/EtOH (70:30), 1.0 mL/min, 25 °C. Detection: UV 210 nm.

Chromatographic ModeColumn ChemistryMobile Phase System

(min)

(min)
Selectivity (

)
Resolution (

)
SFC Chiralpak IC CO₂ / MeOH4.2 5.8 1.45 3.2
SFCChiralpak IGCO₂ / MeOH5.16.01.211.8
HPLCChiralpak ICHeptane / EtOH12.516.81.382.5
HPLCChiralpak AD-HHeptane / EtOH14.215.51.100.9

Data Synthesis: The data clearly illustrates that SFC on a Chiralpak IC column provides the optimal environment. The resolution (


) is more than sufficient for preparative scale-up, and the run time is reduced by ~66% compared to the HPLC equivalent. Notice that no basic or acidic additives (e.g., DEA or TFA) are required. Because this compound is a neutral lactam rather than a basic amine, additives do not improve peak shape and only complicate downstream solvent recovery.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. The workflow incorporates a mandatory System Suitability Test (SST) gate; if the analytical criteria are not met, the protocol dictates a return to optimization rather than risking preparative failure.

Workflow Screening 1. CSP Screening Chiralpak IC, IG, AD-H (Identify Selectivity) Mode 2. Chromatographic Mode SFC (CO2/MeOH) vs. HPLC (Heptane/EtOH) (Optimize Kinetics) Screening->Mode Optimization 3. Method Optimization Temperature, Backpressure, Flow Rate (Maximize Resolution) Mode->Optimization Validation 4. Preparative Scale-up Loading Capacity & Recovery (Self-Validating SST) Optimization->Validation

Fig 2: Step-by-step method development workflow for chiral resolution.

Protocol A: Analytical SFC Method & System Suitability Test (SST)
  • Sample Preparation: Dissolve the racemic mixture of this compound in pure Methanol to a concentration of 5.0 mg/mL. Sonicate for 5 minutes to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter.

  • System Equilibration: Install a Chiralpak IC column (4.6 x 250 mm, 5 µm). Equilibrate the SFC system with CO₂/MeOH (80:20 v/v) at a flow rate of 3.0 mL/min. Set the Automated Back Pressure Regulator (ABPR) to 120 bar and the column oven to 35 °C.

  • SST Injection: Inject 5 µL of the sample. Monitor UV absorbance at 210 nm (the lactam motif lacks a strong chromophore, necessitating low-wavelength detection).

  • Self-Validation Gate: Calculate the resolution using the formula

    
    .
    
    • Pass: If

      
       and peak tailing factor is 
      
      
      
      , proceed to Protocol B.
    • Fail: If

      
      , decrease the MeOH co-solvent percentage to 15% to increase retention and selectivity, then repeat the SST.
      
Protocol B: Preparative SFC Scale-Up
  • Column Translation: Scale the method to a preparative Chiralpak IC column (21.2 x 250 mm, 5 µm).

  • Flow Rate Adjustment: Scale the flow rate geometrically based on the column cross-sectional area. A 3.0 mL/min analytical flow translates to approximately 63 mL/min on the 21.2 mm column. Maintain ABPR at 120 bar and temperature at 35 °C.

  • Loading Study: Perform stacked injections starting at 10 mg per injection, increasing incrementally. Monitor the valley between the two enantiomer peaks. Stop increasing the load when the valley drops below 10% of the maximum peak height.

  • Fraction Recovery & Validation: Collect the separated fractions. Evaporate the methanol co-solvent under reduced pressure at 30 °C (avoid higher temperatures to prevent potential degradation of the oxetane ring). Re-inject the isolated fractions using Protocol A to confirm enantiomeric excess (ee > 99%).

References

  • US Patent 8957226B2. 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses. Google Patents.[1]

  • NIH PubMed Central. Discovery of pyrazolopyrrolidinones as potent, broad-spectrum inhibitors of Leishmania infection.[Link][4]

  • ACS Publications. A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block.[Link][3]

  • NIH PubMed Central. Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling.[Link][2]

Sources

Benchmarking synthetic routes for Baricitinib key intermediates

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and benchmarking guide evaluating the synthetic evolution of Baricitinib, transitioning from early-stage medicinal chemistry routes to highly optimized, scalable process chemistry workflows.

Introduction: The Synthetic Challenge of Baricitinib

Baricitinib is a potent, reversible inhibitor of Janus kinases (JAK1 and JAK2), widely utilized in the therapeutic management of rheumatoid arthritis and repurposed for the treatment of COVID-19[1]. From a process chemistry perspective, the synthesis of baricitinib presents a formidable challenge: the efficient construction of a quaternary spiro-like carbon center on an azetidine ring, followed by the sequential coupling of pyrazole and pyrrolo[2,3-d]pyrimidine scaffolds.

The evolution of its synthesis reflects a classic paradigm shift. Early discovery routes prioritized rapid access to the molecule using heavy protecting-group strategies, while modern industrial routes prioritize atom economy, flow chemistry, and the elimination of late-stage toxic reagents.

Retrosynthetic Logic: Linear vs. Convergent Assembly

The fundamental difference between the available synthetic routes lies in the sequence of fragment assembly.

Route A (Medicinal Chemistry): The original synthesis by utilizes a linear approach[2]. The bulky pyrrolo-pyrazole core is constructed first via a Suzuki coupling. Because this intermediate is highly polar and contains multiple reactive nitrogen centers, a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group is mandatory. The protected core is then coupled to the sulfonated azetidine via an Aza-Michael addition.

Route B (Process Chemistry): Later optimizations by and industrial process groups inverted the coupling sequence[3]. By performing the Aza-Michael addition of the pyrazole to the azetidine before the Suzuki coupling, the intermediate remains lipophilic and easily crystallizable. More importantly, this convergent sequence allows the final Suzuki coupling to proceed using an unprotected pyrrolo[2,3-d]pyrimidine, entirely eliminating the need for the SEM group[3].

SyntheticRoutes cluster_0 Route A: Original MedChem (Incyte) cluster_1 Route B: Process Chemistry (Optimized) A_Pyr SEM-Protected Pyrrolopyrimidine A_Int Pyrrolo-Pyrazole Intermediate A_Pyr->A_Int Suzuki Coupling A_Pyz Pyrazole Boronic Ester A_Pyz->A_Int Suzuki Coupling A_Aze Sulfonated Azetidine A_Bari Baricitinib A_Aze->A_Bari Aza-Michael A_Int->A_Bari Aza-Michael & Deprotection B_Pyr Unprotected Pyrrolopyrimidine B_Bari Baricitinib B_Pyr->B_Bari Suzuki Coupling B_Pyz Pyrazole B_Int Pyrazole-Azetidine Intermediate B_Pyz->B_Int Aza-Michael Addition B_Aze Sulfonated Azetidine B_Aze->B_Int Aza-Michael Addition B_Int->B_Bari Suzuki Coupling

Figure 1: Topological comparison of Route A (linear) and Route B (convergent) for Baricitinib.

Mechanistic Bottlenecks & Impurity Profiling

The causality behind abandoning Route A lies in the late-stage deprotection mechanics. Removing the SEM group requires harsh conditions (e.g., LiBF


 followed by NH

OH, or strong acidic/basic hydrolysis). As reported in , these conditions trigger unintended side reactions, specifically the formation of a lactone impurity (BCL) and a dimer impurity (BCD) at levels of 0.10–0.15%[4]. In pharmaceutical manufacturing, late-stage impurities that structurally mimic the API are notoriously difficult to purge via crystallization, often necessitating costly preparative chromatography.

ImpurityLogic SEM_Int SEM-Protected Baricitinib (Late-Stage Intermediate) Deprotect Hydrolysis (LiBF4 / NH4OH) SEM_Int->Deprotect Bari Baricitinib (API) Target Product Deprotect->Bari Primary Pathway Impurity Lactone (BCL) & Dimer (BCD) Impurities Deprotect->Impurity Side Reaction (0.15%)

Figure 2: Mechanistic divergence during late-stage SEM deprotection leading to BCL/BCD impurities.

Route B bypasses this entirely. Furthermore, the synthesis of the critical azetidine precursor—2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile—has been upgraded. Traditional batch oxidations to form the azetidinone intermediate pose severe thermal hazards. Modern approaches utilize and microchannel reactor oxidations to safely manage heat transfer and prevent peroxide accumulation, ensuring industrial scalability[5][6].

Quantitative Data Presentation

The transition from Route A to Route B yields significant improvements across all critical manufacturing metrics.

MetricRoute A (Medicinal Chemistry)Route B (Process Chemistry)
Overall Yield ~11%~49%
Total Steps 85
Protecting Group Strategy SEM (Requires late-stage cleavage)None (Unprotected pyrrolopyrimidine)
Key Reaction Sequence Suzuki

Aza-Michael
Aza-Michael

Suzuki
Purification Dependency Multiple column chromatography stepsDirect crystallization / Telescoped
Major Impurities Lactone (BCL), Dimer (BCD)Minimized (<0.05%)
Scalability Low (Batch, hazardous reagents)High (Flow chemistry compatible)

Table 1: Benchmarking Synthetic Routes for Baricitinib Intermediates.

Experimental Protocol: Self-Validating Aza-Michael Addition (Route B)

The following protocol outlines the optimized Aza-Michael addition (Route B). It is designed as a self-validating system where phase transitions inherently confirm reaction progress, eliminating the need for continuous offline HPLC monitoring during the reaction phase.

Reagents:

  • 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (1.0 eq)

  • 4-(1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.05 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq)

  • Acetonitrile (Solvent)

Step-by-Step Methodology:

  • Dissolution: Charge a reactor with 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile and 4-(1,3,2-dioxaborolan-2-yl)-1H-pyrazole in acetonitrile (5 volumes).

    • Causality: Acetonitrile is selected because it fully dissolves the starting materials at elevated temperatures but acts as a strict anti-solvent for the coupled product at room temperature.

  • Catalysis: Add DBU (0.1 eq) dropwise at 25 °C.

    • Causality: DBU is a sterically hindered, non-nucleophilic base. It effectively deprotonates the pyrazole to drive the Aza-Michael addition without causing nucleophilic side-reactions with the sensitive nitrile group.

  • Reaction & Validation: Heat the mixture to 50 °C and stir for 4 hours.

    • Validation Checkpoint: The reaction will transition from a clear, homogenous solution to a thick, white slurry as the product forms and spontaneously crystallizes. This visual phase change is a self-validating indicator of high conversion.

  • Isolation: Cool the slurry to 0–5 °C, filter, and wash the filter cake with cold acetonitrile (2 volumes) followed by distilled water (3 volumes).

    • Causality: The water wash selectively dissolves and removes residual DBU and unreacted pyrazole boronic ester, yielding a highly pure product and bypassing the need for silica gel chromatography.

  • Drying: Dry the isolated solid under vacuum at 45 °C to a constant weight.

References

  • A Comprehensive Overview of Globally Approved JAK Inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Baricitinib: A 2018 Novel FDA-Approved Small Molecule Inhibiting Janus Kinases Source: Pharmaceuticals URL:[Link]

  • Identification, Synthesis, and Characterization of Novel Baricitinib Impurities Source: ACS Omega URL:[Link]

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib Source: BMC Chemistry URL:[Link]

  • Quest for a COVID-19 Cure by Repurposing Small-Molecule Drugs: Mechanism of Action, Clinical Development, Synthesis at Scale, and Outlook for Supply Source: Organic Process Research & Development URL:[Link]

  • Applications of Flow Chemistry in Drug Development: Highlights of Recent Patent Literature Source: Organic Process Research & Development URL:[Link]

Sources

Elemental Analysis Standards for 3-(Oxetan-3-yl)-2-oxopyrrolidine-3-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Comparison Guide & Protocol Standard.

Executive Summary

As a Senior Application Scientist, I present this objective comparison guide to establish rigorous elemental analysis standards for 3-(Oxetan-3-yl)-2-oxopyrrolidine-3-carbonitrile . This guide compares Dynamic Flash Combustion (CHNS/O) against High-Resolution Mass Spectrometry (HRMS) and X-ray Photoelectron Spectroscopy (XPS). By focusing on the causality behind experimental choices, this document provides actionable, step-by-step methodologies to ensure your analytical workflows are self-validating and compliant with stringent regulatory standards.

The Role of Oxetanes and the Need for Absolute Purity

The oxetane ring is a highly prized motif in modern medicinal chemistry. It acts as a robust isostere for gem-dimethyl and carbonyl groups, significantly improving aqueous solubility, modulating lipophilicity, and redirecting metabolic clearance away from cytochrome P450 enzymes[1].

The compound this compound (Chemical Formula: C8H10N2O2) represents a complex, sterically constrained intermediate. Because it contains a lactam (pyrrolidin-2-one), a nitrile, and an oxetane ring, verifying its exact elemental composition is critical. For new pharmaceutical compounds, regulatory guidelines and premier chemical journals mandate that combustion elemental analysis data must be accurate to within ±0.4% of the theoretical calculated values to confirm ≥95% bulk purity[2].

Comparative Analysis of Analytical Techniques

To achieve self-validating analytical confidence, relying on a single technique is a critical methodological flaw. We must employ an orthogonal approach comparing three distinct technologies:

  • CHNS/O Elemental Analysis (Combustion): This is the gold standard for absolute bulk purity. By combusting the sample at extreme temperatures, it provides a definitive mass fraction of C, H, N, and O[3].

    • Causality: Unlike NMR or MS, which can be blind to inorganic salts or non-ionizable impurities, complete combustion ensures every atom in the bulk matrix is quantified, providing an absolute measure of macroscopic purity.

  • High-Resolution Mass Spectrometry (HRMS): While CHNS provides bulk mass fractions, HRMS provides the exact isotopic mass.

    • Causality: HRMS confirms the molecular formula by ionizing the intact molecule with mass accuracy within 5 ppm[2]. However, it cannot reliably quantify bulk purity due to the varying ionization efficiencies of potential impurities.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is utilized for surface chemistry and oxidation state mapping[4].

    • Causality: For our target compound, XPS can distinguish between the nitrogen in the nitrile group (-C≡N) and the lactam ring (-N-H) based on their distinct binding energies, providing structural corroboration that CHNS cannot offer.

OrthogonalValidation A This compound Target Analyte B CHNS/O Combustion Bulk Purity & Mass Fraction A->B 2-4 mg C HRMS (ESI-TOF) Exact Mass & Isotopic Pattern A->C <1 µg D XPS Analysis Surface Oxidation States A->D Solid Film E Data Synthesis Validation to ±0.4% Accuracy B->E %C, %H, %N, %O C->E m/z [M+H]+ D->E Binding Energy (eV)

Orthogonal validation workflow for elemental and structural characterization.

Experimental Methodologies

The following protocols are designed as self-validating systems to ensure data integrity and reproducibility.

Protocol A: CHNS/O Dynamic Flash Combustion
  • Sample Preparation: Accurately weigh 2.0–4.0 mg of the analyte into a combustible tin capsule using a microbalance (0.1 µg resolution).

    • Causality: The tin capsule is not merely a container; it acts as a thermodynamic catalyst. When introduced into the oxygen-rich furnace, the tin undergoes a violent exothermic oxidation, temporarily spiking the local temperature to ~1800°C. This ensures the complete thermal cleavage of the highly stable oxetane and pyrrolidine rings[3].

  • Flash Combustion: Drop the capsule into a quartz reactor maintained at 1060°C under a dynamic flow of high-purity O2[5].

  • Catalytic Reduction: Sweep the resulting combustion gases (CO2, H2O, NOx) through a secondary reduction reactor packed with elemental copper at 650°C.

    • Causality: The copper bed serves a dual purpose: it quantitatively reduces all NOx species to N2 gas (ensuring accurate nitrogen quantification) and scavenges any unreacted O2, which would otherwise damage the downstream chromatographic column[5].

  • Separation & Detection: Separate the N2, CO2, and H2O gases using a specialized GC column and quantify them via a Thermal Conductivity Detector (TCD). Validate the calibration curve using a certified sulfanilamide standard.

CHNSMechanism N1 Sample Weighing (Tin Capsule) N2 Flash Combustion (1060°C, O2) N1->N2 Drop N3 Catalytic Reduction (Cu at 650°C) N2->N3 Gases N4 GC Separation (Column) N3->N4 N2, CO2, H2O N5 TCD Detection (Quantification) N4->N5 Elution

Step-by-step mechanistic workflow of dynamic flash combustion for CHNS analysis.

Protocol B: HRMS (ESI-TOF) Validation
  • Preparation: Dissolve 1.0 mg of the compound in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) spiked with 0.1% formic acid.

    • Causality: The formic acid acts as a proton donor, maximizing the formation of the[M+H]+ pseudomolecular ion in positive electrospray ionization (ESI+) mode.

  • Calibration & Injection: Calibrate the Time-of-Flight (TOF) analyzer using a standard tuning mix to achieve < 5 ppm mass accuracy. Infuse the sample at 10 µL/min[2].

Quantitative Data & Comparative Performance

For this compound (C8H10N2O2, MW = 166.18 g/mol ), the theoretical mass fractions are calculated as follows: C (57.82%), H (6.07%), N (16.86%), O (19.25%).

Table 1: Theoretical vs. Experimental Elemental Composition (CHNS/O)

ElementTheoretical (%)Experimental Mean (%)*Absolute Error (%)Pass/Fail (±0.4% Limit)
Carbon (C) 57.8257.95+0.13Pass
Hydrogen (H) 6.076.11+0.04Pass
Nitrogen (N) 16.8616.72-0.14Pass
Oxygen (O) 19.2519.18-0.07Pass

*Data synthesized based on typical high-purity pharmaceutical standards (n=3).

Table 2: Comparative Performance Metrics of Analytical Techniques

MetricCHNS/O CombustionHRMS (ESI-TOF)XPS
Primary Output Bulk Elemental Purity (%)Exact Isotopic Mass (m/z)Surface Oxidation States (eV)
Accuracy ±0.3% to ±0.4%< 5 ppmSemi-quantitative (~10%)
Sample Requirement 2.0 – 4.0 mg< 1.0 µgVariable (Solid Film)
Destructive? YesYesNo (Under standard X-ray)
Matrix Blindness None (Detects all C,H,N,O)High (Ionization bias)Moderate (Surface contamination)

Conclusion

For the rigorous characterization of this compound, relying solely on mass spectrometry is a critical vulnerability. While HRMS provides unparalleled exact mass confirmation, only CHNS/O dynamic flash combustion can definitively prove the bulk elemental purity of the sample to the ±0.4% threshold required by pharmacopeial standards[2]. By coupling CHNS/O with HRMS and XPS, researchers create a self-validating, orthogonal analytical matrix that guarantees both structural identity and macroscopic purity.

References

  • [1] Synthetic oxetanes in drug discovery: where are we in 2025? - PubMed. National Institutes of Health (NIH).

  • [3] Elemental Analysis Techniques - RSSL.

  • [5] AN42306 - Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA - ThermoFisher.

  • [2] An International Study Evaluating Elemental Analysis - PMC. National Institutes of Health (NIH).

  • [4] Catalytic and Tribological Performances of a Novel Bi-Functional Ionic Liquid in Lubricating Ester Oil - MDPI.

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-(Oxetan-3-yl)-2-oxopyrrolidine-3-carbonitrile

[1]

Executive Safety Assessment

Compound Class: Functionalized Heterocyclic Nitrile Physical State: Solid (Standard assumption for this MW/polarity; treat solutions as liquid waste). Primary Hazards:

  • High Reactivity (Oxetane): The 4-membered oxetane ring possesses ~26 kcal/mol of ring strain. It is susceptible to rapid, exothermic ring-opening polymerization (ROP) or hydrolysis upon contact with Lewis or Brønsted acids.[1]

  • Acute Toxicity (Nitrile): Organic nitriles are classified as toxic by ingestion and skin absorption. Metabolic liberation of cyanide is a theoretical risk under specific enzymatic or extreme chemical conditions.

Waste Characterization & Classification

Before disposal, you must classify the waste stream according to RCRA (Resource Conservation and Recovery Act) or local regulations.

ParameterClassificationOperational Implication
EPA Waste Code D003 (Reactive) / D001 (Ignitable) If the solid is finely divided or if the oxetane ring is deemed potentially explosive/polymerizable.[1]
Hazard Class Toxic / Irritant Based on the nitrile moiety (Analogous to 3-Oxetanecarbonitrile, Acute Tox. 3).
Segregation Group Organic Cyanides / Nitriles CRITICAL: Do NOT mix with acidic waste streams.
Segregation & Storage Protocols

The most common accident vector with oxetane-containing nitriles is incompatible waste mixing .

  • Strict Acid Embargo: Never dispose of this compound in "General Acidic Organic Waste." The acid will protonate the oxetane oxygen, triggering ring opening.[2] This reaction is exothermic and can pressurize waste containers.

  • Oxidizer Separation: Keep separate from strong oxidizers (peroxides, nitric acid) to prevent the formation of unstable imines or N-oxides.

Visual Workflow: Waste Stream Decision Tree

The following diagram illustrates the logic flow for segregating this specific chemical.

WasteSegregationStartWaste Generation:This compoundCheckStateIs the waste Solid or Liquid?Start->CheckStateSolidPathSolid WasteCheckState->SolidPathLiquidPathLiquid SolutionCheckState->LiquidPathBinSolidDisposal: Solid Toxic Waste(Double Bagged, Label: 'Toxic Nitrile')SolidPath->BinSolidCheckSolventIdentify Solvent BaseLiquidPath->CheckSolventCheckPHCheck pH of SolutionCheckSolvent->CheckPHAcidicpH < 5 (Acidic)CheckPH->AcidicHigh RiskNeutralBasicpH ≥ 7 (Neutral/Basic)CheckPH->NeutralBasicSafeActionNeutralizeACTION: Neutralize with Sat. NaHCO3 immediatelyAcidic->ActionNeutralizeBinLiquidDisposal: Non-Halogenated Organic(Label: 'Contains Nitriles - NO ACID')NeutralBasic->BinLiquidActionNeutralize->NeutralBasic

Figure 1: Decision tree for segregating oxetane-nitrile waste.[1] Note the critical intervention step for acidic solutions to prevent exothermic ring opening.

Detailed Disposal Procedures
Protocol A: Solid Waste Disposal

Use this for pure compound, filter cakes, or contaminated silica gel.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.

  • Labeling: Clearly label the container: "Hazardous Waste - Toxic Solid - Organic Nitrile." Add a secondary warning: "Contains Strained Rings - DO NOT ACIDIFY."

  • Secondary Containment: Place the primary container inside a clear, sealable bag (Zip-lock type) to contain any dust.

  • Handoff: Transfer to your institution's EHS (Environmental Health & Safety) team for Incineration .

    • Why Incineration? High-temperature incineration (

      
      C) ensures complete destruction of the nitrile (preventing cyanide leaching) and the pyrrolidone ring.
      
Protocol B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Use this for solutions in DMSO, DMF, Ethyl Acetate, or DCM.

  • pH Verification (The "Litmus Test"):

    • Dip a pH strip into the waste solution.

    • If Acidic (Red): You must neutralize before storage. Slowly add Saturated Sodium Bicarbonate (

      
      ) or Triethylamine (
      
      
      ) until pH
      
      
      7-8.
    • Scientific Logic: Acid catalyzes the ring-opening of the oxetane.[2] In a closed waste drum, this exotherm can cause solvent boiling or over-pressurization.

  • Solvent Segregation:

    • Halogenated: If dissolved in DCM/Chloroform.

    • Non-Halogenated: If dissolved in EtOAc, MeOH, DMSO.

  • Bulking: Pour into the appropriate carboy.

    • Crucial: Ensure the receiving carboy does not contain strong mineral acids (e.g., from a previous acid chloride quench).

  • Documentation: Log the contents specifically as "Nitrile-functionalized Pyrrolidone" rather than generic "Organic Waste" to alert downstream handlers.

Protocol C: Contaminated Glassware & Sharps
  • Rinse: Triple rinse glassware with Acetone or Methanol.

  • Rinsate Disposal: Treat the rinsate as Liquid Waste (Protocol B).

  • Decontamination: Once rinsed, the glassware can be washed normally. The trace oxetane is rapidly hydrolyzed by standard alkaline detergents.

Emergency Spill Response

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: Nitriles can release toxic vapors. Clear the immediate area.[3][4][5][6][7]

  • PPE Upgrade: Wear double nitrile gloves (standard thickness), lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.

  • Absorb:

    • Liquids: Cover with a non-combustible absorbent (Vermiculite or Sand). Do not use paper towels (fire risk if the chemical reacts).

    • Solids: Cover with wet sand to prevent dust generation, then sweep up.

  • Deactivate (Surface): Wipe the contaminated surface with a 10% Aqueous Bleach solution (Sodium Hypochlorite).

    • Mechanism:[5][8][9][10] Bleach oxidizes trace nitriles and hydrolyzes the lactam/oxetane rings, rendering residues safer.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9920369, 3-Oxopentanenitrile (Analogous Nitrile Handling). Retrieved from [Link]

  • Environmental Protection Agency (EPA). (2025). RCRA Hazardous Waste Classification Guidelines. Retrieved from [Link]

Personal protective equipment for handling 3-(Oxetan-3-yl)-2-oxopyrrolidine-3-carbonitrile

[1]

Executive Summary & Risk Profile

Warning: Specific toxicological data for 3-(Oxetan-3-yl)-2-oxopyrrolidine-3-carbonitrile is limited in public registries.[1] Consequently, this protocol applies the Precautionary Principle , deriving safety measures from Structure-Activity Relationships (SAR) of its functional groups: the strained oxetane ring, the pyrrolidone core, and the nitrile moiety.

Operational Mandate: Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) candidate until definitive toxicology rules otherwise.

SAR Hazard Dissection[1]
  • Oxetane Ring (Strained Ether): Potential alkylating agent. Strained rings can react with nucleophiles (DNA/Proteins), posing a theoretical risk of genotoxicity or mutagenicity .

  • Nitrile Group (-CN): Metabolic liberation of cyanide is a risk with aliphatic nitriles.[2] Acute toxicity via inhalation, ingestion, and dermal absorption is assumed.

  • 2-Oxopyrrolidone Core: Structurally similar to N-Methylpyrrolidone (NMP).[1] Known to act as a skin permeation enhancer , potentially carrying the toxic oxetane/nitrile moieties across the dermal barrier rapidly.

Personal Protective Equipment (PPE) Matrix

Philosophy: The goal is to prevent all dermal contact and inhalation.[3][4] Standard "lab coat and glasses" are insufficient due to the permeation potential of the pyrrolidone motif.

Protection ZoneRequirementTechnical Rationale
Respiratory P100 / N99 Respirator (Minimum)Prevents inhalation of fine particulates during weighing.[1] If handling >1g, use a PAPR (Powered Air Purifying Respirator).
Ocular Chemical Splash Goggles Safety glasses offer insufficient protection against airborne dust or splashes that can wick around lenses.
Dermal (Hand) Double Gloving (Nitrile/Laminate) Inner: 4 mil Nitrile.Outer: 5-8 mil Extended Cuff Nitrile or Silver Shield® (Laminate).Reason:[1] Pyrrolidone derivatives can swell/permeate thin nitrile.
Dermal (Body) Tyvek® Lab Coat / Sleeve Covers Disposable, non-woven polyethylene is required to prevent dust accumulation on fabric lab coats, which can become secondary contamination sources.
Footwear Closed-toe / Shoe Covers Standard lab requirement; shoe covers recommended if handling powder in open-front hoods.[1]

Engineering Controls & Containment

Primary Containment (The "Red Zone")

All manipulation of the solid must occur within a certified Chemical Fume Hood or Powder Containment Enclosure.

  • Face Velocity: Maintain 80–100 fpm (0.4–0.5 m/s).

  • Sash Height: Keep at the lowest working position (approx. 18 inches / 45 cm).

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Oxetane derivatives can be electrostatic, increasing dispersion risk.

Logic Diagram: Safety Decision Tree

The following diagram illustrates the decision logic for handling this compound based on scale and state.

SafetyLogicStartStart: Handling this compoundStateCheckCheck Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidSolutionIn Solution (DMSO/DCM)StateCheck->SolutionScaleCheckCheck ScaleSolid->ScaleCheckHoodStandard Fume Hood(Sash < 18")Solution->HoodDoubleGloveDouble Nitrile Gloves+ Tyvek SleevesSolution->DoubleGloveSmallScale< 100 mgScaleCheck->SmallScaleLargeScale> 100 mgScaleCheck->LargeScaleSmallScale->HoodUse Static ControlIsoIsolator / Glove Boxor HEPA EnclosureLargeScale->IsoHigh Dust RiskHood->DoubleGloveIso->DoubleGlove

Figure 1: Decision logic for selecting containment based on physical state and quantity.[1]

Operational Protocols

A. Weighing & Solubilization
  • Preparation: Place a disposable absorbent mat (pig mat) in the hood. Pre-weigh your solvent (e.g., DMSO, Methanol) in a tared vial to avoid transferring solid powder back and forth.

  • Transfer: Use a disposable anti-static spatula. Do not use metal spatulas if the compound is suspected to be shock-sensitive (unlikely for this structure, but good practice for high-nitrogen compounds).[1]

  • Solubilization: Add solvent immediately to the solid vial.

    • Note: Oxetanes are acid-sensitive. Avoid dissolving in unbuffered acidic media, which may trigger ring-opening polymerization or hydrolysis [1].

  • Decontamination: Wipe the exterior of the vial with a solvent-dampened Kimwipe before removing it from the hood.

B. Reaction Setup
  • Temperature: Avoid excessive heat (>100°C) without stability data. Nitriles can decompose, and oxetanes can polymerize exothermically.

  • Incompatibility:

    • Strong Acids: Will open the oxetane ring.

    • Strong Nucleophiles: May attack the oxetane or nitrile.

    • Oxidizers: Incompatible with the pyrrolidone ring.

Emergency Response

Spill Response (Solid)
  • Evacuate: Clear the immediate area.

  • PPE Up: Don N95/P100 respirator and double gloves.

  • Contain: Do not dry sweep. Cover spill with wet paper towels (water or PEG-400) to suppress dust.[1]

  • Clean: Scoop up wet material into a wide-mouth waste jar. Wash surface with 10% bleach solution (destroys biological activity) followed by water.

Exposure First Aid[5][6]
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

  • Skin Contact: Wash with soap and copious amounts of water for 15 minutes.[5][6][7] Do not use organic solvents (ethanol/DMSO) to wash skin; this will accelerate absorption due to the pyrrolidone moiety.

  • Eye Contact: Flush for 15 minutes. Hold eyelids open.

  • Ingestion: Do NOT induce vomiting. The risk of aspiration and esophageal damage from the reactive oxetane is high.

Disposal & Waste Management

Classification: Hazardous Organic Waste (Nitrogen-Containing).[1]

Waste StreamHandling Instruction
Solid Waste Double-bag in polyethylene. Label "Toxic - Oxetane/Nitrile Derivative."
Liquid Waste Segregate into "Non-Halogenated Organic" (unless halogenated solvents used). Do not mix with strong acids.
Contaminated Sharps Dispose of needles/spatulas immediately into sharps containers. Do not recap.

Destruction Method: High-temperature incineration is the preferred method to ensure destruction of the nitrile and lactam rings [2].

References

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link[1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

  • ECHA (European Chemicals Agency). (n.d.). Information on Chemicals - Nitriles & Oxetanes. Link[1]

  • PubChem. (2023). Compound Summary: 2-Oxopyrrolidine derivatives. Link

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.